molecular formula C4H4O2 B104180 2-Butynoic acid CAS No. 590-93-2

2-Butynoic acid

Cat. No.: B104180
CAS No.: 590-93-2
M. Wt: 84.07 g/mol
InChI Key: LUEHNHVFDCZTGL-UHFFFAOYSA-N
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Description

The rotational spectrum of 2-butynoic acid was measured by pulsed supersonic-jet Fourier transform microwave spectroscopy.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

but-2-ynoic acid
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InChI

InChI=1S/C4H4O2/c1-2-3-4(5)6/h1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEHNHVFDCZTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060444
Record name 2-Butynoic acid
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Molecular Weight

84.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

590-93-2
Record name 2-Butynoic acid
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Record name 2-Butynoic acid
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Record name 2-Butynoic acid
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Record name 2-Butynoic acid
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Record name 2-Butynoic acid
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Foundational & Exploratory

2-Butynoic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthesis, Properties, and Applications of a Versatile Chemical Intermediate

Introduction

2-Butynoic acid, also known as tetrolic acid, is a short-chain unsaturated carboxylic acid with the chemical formula C4H4O2.[1][2][3] Its unique molecular structure, featuring a terminal methyl group and an internal alkyne adjacent to a carboxylic acid, makes it a valuable building block in organic synthesis.[4] This guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis protocols, and its significant role in pharmaceutical development for researchers, scientists, and drug development professionals.

Core Data and Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C4H4O2[1][2][3]
Molecular Weight 84.07 g/mol [1][5][6]
CAS Number 590-93-2[1][2][3]
Melting Point 78-80 °C[2][7]
Boiling Point 200-203 °C[2]
Density 0.9641 g/cm³[2][8]
Flash Point 105 °C[2]
Appearance Light yellow to off-white crystalline powder/solid[2][5]
Solubility Soluble in water and ethanol; recrystallizable from non-polar solvents like hexane[2][7][8]
Purity ≥98.0%[2]

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is most commonly achieved through the carboxylation of propyne.[4] The following is a detailed experimental protocol adapted from established methods.[9][10]

Method 1: Carboxylation of Propyne via Sodium Methylacetylide

This method involves the generation of a sodium acetylide intermediate followed by reaction with carbon dioxide.

Materials:

  • Liquid ammonia

  • Iron (III) nitrate hydrate (catalyst)

  • Sodium metal

  • Acetylene gas

  • Dry tetrahydrofuran (THF)

  • Anhydrous ether

  • Dry carbon dioxide gas

  • Concentrated hydrochloric acid

  • Hexane

  • Activated carbon

Procedure:

  • In a reaction flask equipped with a stirrer and cooled with an acetone-dry ice bath, add 1500 mL of liquid ammonia and a small crystal of iron (III) nitrate hydrate.[10]

  • Slowly add 23g (1 mol) of sodium metal in batches under rapid stirring.[10]

  • Bubble 44-48g (1.1-1.2 mol) of methylacetylene (propyne) through the gas inlet tube with rapid stirring, leading to the precipitation of sodium methylacetylide as a gray solid.[9][10]

  • Allow the ammonia to evaporate overnight under a slow stream of nitrogen. A hot water bath may be used to remove residual ammonia.[9]

  • Add 1 L of dry tetrahydrofuran and 500 mL of anhydrous ether to the reaction mixture.[9][10]

  • With rapid stirring, pass a slow stream of anhydrous carbon dioxide from a cylinder into the mixture.[9][10] Continue stirring overnight while introducing carbon dioxide.[10]

  • Remove the solvent by distillation under reduced pressure.[10]

  • Add 200 mL of water to dissolve the solid. Extract the aqueous solution twice with 100 mL portions of ether.[9]

  • Cool the aqueous layer in an ice bath and slowly add a mixture of 70 mL of concentrated hydrochloric acid and 200 g of ice with swirling until the solution is acidic.[9][10]

  • Continuously extract the acidified solution with ether for 24-36 hours.[9][10]

  • Evaporate the ether extract to yield a tan solid. Dry the crude product in a vacuum desiccator over concentrated sulfuric acid for 2 days. The expected yield of the crude product is 58-60 g (69-71%).[9][10]

  • For purification, dissolve the crude product in 700 mL of boiling hexane, add about 1 g of activated carbon, and filter the solution through a heated funnel.[9][10]

  • Cool the filtrate to induce crystallization. Collect the purified this compound crystals by filtration. The final yield is typically 42-50 g (50-59%).[10]

G Synthesis of this compound via Carboxylation of Propyne Propyne Propyne (Methylacetylene) Methylacetylide Sodium Methylacetylide Intermediate Propyne->Methylacetylide Deprotonation Sodium_Amide Strong Base (e.g., Sodium Amide in Liquid Ammonia) Sodium_Amide->Methylacetylide Butynoic_Acid This compound Methylacetylide->Butynoic_Acid Carboxylation CO2 Carbon Dioxide (CO2) CO2->Butynoic_Acid Acidification Acidification (e.g., HCl)

A simplified workflow for the synthesis of this compound.
Method 2: Oxidation of 2-Butyn-1-ol

An alternative patented method involves the oxidation of 2-butyn-1-ol.[11]

Materials:

  • 2-Butyn-1-ol

  • Catalyst

  • Hypochlorite solution

  • Alkaline substance

  • Water

  • Acid (for pH adjustment)

  • Organic solvent (for extraction)

  • Toluene

Procedure:

  • Mix 2-butyn-1-ol, a catalyst, hypochlorite, an alkaline substance, and water.[11] The mass ratio of the catalyst to 2-butyn-1-ol is (5-20):100, and the mass ratio of water to 2-butyn-1-ol is (6-15):1. The equivalent molar ratio of hypochlorite to 2-butyn-1-ol is (2.2-4):1, and the molar ratio of the alkaline substance to 2-butyn-1-ol is (1-2):1.[11]

  • Carry out the oxidation reaction.[11]

  • Add acid to adjust the pH of the reaction mixture to 1-3.[11]

  • Extract the product using an organic solvent.[11]

  • Remove the organic solvent, add toluene, and reflux.[11]

  • Remove the toluene to obtain the crude product of this compound.[11]

  • Purify the crude product by sublimation under vacuum to obtain pure this compound.[11]

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of anti-cancer agents.[2][7][10]

Synthesis of Acalabrutinib Intermediate

One of the most notable applications of this compound is as an intermediate in the synthesis of Acalabrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in cancer treatment.[2] The high purity of this compound is critical for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[2]

Other Pharmaceutical Applications

Beyond Acalabrutinib, this compound is utilized in:

  • The synthesis of chirally pure 1,2,3,4-tetrahydroisoquinoline analogs, which are being explored for their anti-cancer properties.[7][10]

  • Cyclization reactions to form γ-butyrolactones.[2][7]

  • Cycloacylation of phenols to produce flavones and chromones.[2][7]

  • The synthesis of Z-trisubstituted olefins via μ-alkylation.[2][7]

G Role of this compound in Pharmaceutical Synthesis Butynoic_Acid This compound Acalabrutinib Acalabrutinib (BTK Inhibitor) Butynoic_Acid->Acalabrutinib Key Intermediate Tetrahydroisoquinolines Chiral 1,2,3,4-Tetrahydroisoquinoline Analogs Butynoic_Acid->Tetrahydroisoquinolines Precursor Other_Intermediates Other Pharmaceutical Intermediates Butynoic_Acid->Other_Intermediates Versatile Building Block Anticancer_Agents Anti-cancer Agents Tetrahydroisoquinolines->Anticancer_Agents Application

The central role of this compound in pharmaceutical synthesis.

Biological Activity

Preliminary research suggests that this compound may possess inherent biological activity. It has been shown to inhibit the production of cytokines and inflammatory mediators in human macrophages.[12] This suggests potential applications in the study of autoimmune diseases.[12] Furthermore, its derivatives have shown synergistic effects with other chemotherapeutic agents like doxorubicin.[12]

Conclusion

This compound is a highly versatile and valuable chemical intermediate with significant applications in organic synthesis and pharmaceutical development. Its unique chemical structure allows for a wide range of chemical modifications, making it an essential building block for complex molecules. The detailed understanding of its properties and synthesis protocols provided in this guide is intended to support researchers and drug development professionals in leveraging the full potential of this important compound. The continued exploration of this compound and its derivatives holds promise for the discovery and development of novel therapeutics.[13]

References

physical properties of tetrolic acid melting and boiling point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of Tetrolic Acid: Melting and Boiling Points

This technical guide provides a comprehensive overview of the key physical properties of tetrolic acid (IUPAC name: but-2-ynoic acid), with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes critical data, details experimental protocols for property determination, and presents a visual workflow for these procedures.

Core Physical and Chemical Properties

Tetrolic acid is a short-chain unsaturated carboxylic acid with the chemical formula C₄H₄O₂.[1][2][3][4][5][6][7][8][9][10] It presents as a white crystalline solid and is known to exist in two polymorphic crystalline forms.[1] The compound is highly soluble in polar solvents such as water and ethanol and can be recrystallized from non-polar solvents like hexane or toluene.[1] A notable characteristic of tetrolic acid is its tendency to sublime at temperatures exceeding 20°C, necessitating storage in a sealed container, preferably refrigerated.[1]

Quantitative Data: Melting and Boiling Points

The melting and boiling points of tetrolic acid have been reported across various sources. These values are crucial for its purification, handling, and application in synthetic chemistry. The data is summarized in the table below for clear comparison.

Physical PropertyReported ValueSource(s)
Melting Point 75.0 - 78.0 °C
76 - 77 °C[5][6][11]
77.0 °C[7]
78 °C[1]
78 - 80 °C (literature value)[2][12]
Boiling Point 200 - 203 °C[4]
203 °C[1][5][6]
476.2 K (203.05 °C)[13]
Molar Mass 84.07 g/mol [2][3][4][5][6][10]
84.074 g·mol⁻¹[1]
CAS Number 590-93-2[1][2][3][7][8][9][10][14]

Experimental Protocols for Determination

The following sections detail the standard laboratory methodologies for determining the melting and boiling points of a solid organic compound like tetrolic acid.

Melting Point Determination (Capillary Method)

This method relies on observing the temperature range over which the solid-to-liquid phase transition occurs for a small sample contained within a capillary tube. The sharpness of the melting range is a reliable indicator of the compound's purity.[15][16]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

  • Heating bath fluid (e.g., mineral oil or silicone oil) if using a Thiele tube

Procedure:

  • Sample Preparation: Ensure the tetrolic acid sample is completely dry.[17] If the crystals are not fine, gently pulverize a small amount to a fine powder using a mortar and pestle.[18]

  • Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.[17]

  • Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface, or drop it through a long glass tube, to pack the solid tightly into the bottom. The packed sample height should be approximately 1-2 mm.[15][17][18][19]

  • Apparatus Setup:

    • Digital Apparatus: Place the capillary tube into the designated slot in the melting point apparatus.[16]

    • Thiele Tube: Secure the capillary tube to the thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb. Insert this assembly into the Thiele tube containing the heating oil.[17][18]

  • Heating: Begin heating the apparatus. A moderate heating rate can be used initially, but it should be slowed to 1-2°C per minute as the temperature approaches the expected melting point.[17][19]

  • Observation and Data Recording: Record the temperature at which the first droplet of liquid becomes visible (T1).[16][19] Continue heating slowly and record the temperature at which the entire sample has completely melted into a clear liquid (T2).[16][19] The melting point is reported as the range T1 - T2.

Boiling Point Determination (Thiele Tube Method)

Since tetrolic acid is a solid at room temperature, its boiling point is determined by heating it to its liquid state and then identifying the temperature at which its vapor pressure equals the atmospheric pressure.[20]

Apparatus:

  • Thiele tube or a beaker for an oil bath

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Heating source (e.g., Bunsen burner)

  • High-temperature heating fluid

Procedure:

  • Sample Preparation: Place a sufficient amount of solid tetrolic acid into the small test tube to create a liquid column of about 2-3 cm upon melting.

  • Capillary Inversion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[21]

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[20]

  • Heating: Clamp the assembly and immerse it in a Thiele tube or oil bath. The heat-transfer fluid should be well above the level of the sample.[20] Heat the apparatus gently. As the tetrolic acid melts and its temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. This is due to the expansion of trapped air.[21]

  • Reaching the Boiling Point: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary. This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.[21]

  • Observation and Data Recording: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The exact temperature at which the liquid begins to enter the capillary tube is the boiling point of the substance.[20][21] Record this temperature and the ambient atmospheric pressure.

Visualization of Experimental Workflow

The logical flow of the experimental procedures for determining the melting and boiling points of tetrolic acid is illustrated in the following diagram.

G Experimental Workflow for Physical Property Determination of Tetrolic Acid cluster_mp Melting Point Determination cluster_bp Boiling Point Determination start Start mp_prep Prepare Dry, Powdered Sample start->mp_prep bp_prep Place Sample in Small Test Tube start->bp_prep mp_load Load Sample into Capillary Tube (1-2 mm) mp_prep->mp_load mp_setup Assemble Apparatus (Thiele Tube or Digital) mp_load->mp_setup mp_heat Heat Slowly (1-2°C/min near MP) mp_setup->mp_heat mp_observe Observe Phase Transition (Solid to Liquid) mp_heat->mp_observe mp_record Record Melting Range (T1-T2) mp_observe->mp_record end End mp_record->end bp_load Insert Inverted Capillary Tube bp_prep->bp_load bp_setup Assemble Apparatus (Thiele Tube) bp_load->bp_setup bp_heat Heat Until Rapid Bubbling Occurs bp_setup->bp_heat bp_cool Remove Heat and Allow to Cool bp_heat->bp_cool bp_observe Observe Liquid Entering Capillary bp_cool->bp_observe bp_record Record Boiling Point Temperature bp_observe->bp_record bp_record->end

Caption: Workflow for determining the melting and boiling points of tetrolic acid.

References

A Deep Dive into the Solubility of 2-Butynoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of 2-butynoic acid (also known as tetrolic acid) in aqueous and organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents logical workflows through diagrammatic representations.

Executive Summary

This compound, a short-chain unsaturated carboxylic acid, serves as a versatile building block in organic synthesis. Its solubility is a critical parameter for its application in reaction chemistry, purification, and formulation development. This guide consolidates the fragmented information on its solubility characteristics to provide a comprehensive resource. The data indicates that this compound is highly soluble in polar solvents such as water and ethanol, and sparingly soluble in non-polar organic solvents at ambient temperatures, with increased solubility at elevated temperatures.

Solubility Profile of this compound

The solubility of this compound is dictated by its molecular structure, which features a polar carboxylic acid group and a relatively short, non-polar hydrocarbon chain containing a carbon-carbon triple bond. This amphiphilic nature governs its interaction with various solvents.

Quantitative and Qualitative Solubility Data

The following table summarizes the known solubility of this compound in water and a range of organic solvents. The data has been compiled from various chemical databases and literature sources.

SolventChemical FormulaTypeSolubilityTemperature (°C)
WaterH₂OPolar Protic50 mg/mL[1][2]25
EthanolC₂H₅OHPolar ProticSoluble[3]Not Specified
MethanolCH₃OHPolar ProticSlightly Soluble[1][4][5][6]Not Specified
ChloroformCHCl₃Polar AproticSlightly Soluble[1][4][5][6]Not Specified
HexaneC₆H₁₄Non-PolarRecrystallization Solvent[3]Soluble at boiling point, low solubility at room temperature
HeptaneC₇H₁₆Non-PolarRecrystallization Solvent[3]Soluble at boiling point, low solubility at room temperature
TolueneC₇H₈Non-PolarRecrystallization Solvent[3]Soluble at boiling point, low solubility at room temperature
Diethyl Ether(C₂H₅)₂OPolar AproticSoluble (used for extraction)[7]Not Specified

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications. The following are detailed methodologies for key experiments related to the solubility of this compound.

Protocol for Isothermal Shake-Flask Solubility Measurement

This method is a standard technique for determining the equilibrium solubility of a solid in a solvent.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials.

    • Dispense a known volume or mass of the selected solvent into each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary studies can be conducted to determine the time to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

  • Analysis:

    • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with UV detection.

  • Data Calculation:

    • Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or g/100g .

Protocol for Recrystallization to Assess Solubility

Recrystallization is a purification technique that relies on the differential solubility of a compound in a solvent at different temperatures. This process can also provide qualitative information about solubility.[7]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., hexane)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the recrystallization solvent.

    • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, further cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the determination and application of this compound solubility data.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add Excess Solute B Add Solvent A->B C Seal Container B->C D Agitate at Constant Temp C->D Equilibrate E Settle Solids D->E Post-Equilibration F Filter Supernatant E->F G Analyze Concentration F->G H Solubility Data G->H Calculate

Caption: Workflow for Isothermal Solubility Determination.

Recrystallization_Logic cluster_dissolution Dissolution Phase cluster_cooling Cooling & Crystallization cluster_isolation Isolation of Pure Compound A Crude Compound in Minimal Hot Solvent B All Solute Dissolves A->B Heat C Cool Solution B->C Initiate Cooling D Supersaturation C->D E Crystal Formation D->E F Filter Crystals E->F Transfer Slurry G Wash with Cold Solvent F->G H Dry Crystals G->H

Caption: Logical Flow of the Recrystallization Process.

Conclusion

The solubility of this compound is a key physicochemical property that influences its utility in synthetic and pharmaceutical applications. This guide provides a centralized resource of its solubility in water and various organic solvents, alongside detailed experimental protocols for its determination. The provided workflows offer a clear visual representation of these processes. For solvents where only qualitative data is available, the presented protocols can be employed to generate precise quantitative solubility data, further enhancing the understanding and application of this important chemical intermediate.

References

Spectroscopic Analysis of 2-Butynoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of NMR and IR Spectroscopic Data for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-Butynoic acid (also known as tetrolic acid). The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in the identification, characterization, and utilization of this compound. This document details experimental protocols, presents quantitative data in a structured format, and illustrates the logical workflow of spectroscopic analysis.

Spectroscopic Data

The structural elucidation of this compound is effectively achieved through a combination of NMR and IR spectroscopy. Each technique provides unique insights into the molecular framework of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) spectroscopy of this compound reveals two distinct signals corresponding to the two different types of protons in the molecule: the methyl protons and the carboxylic acid proton. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.0Singlet3H-CH₃
~11.0 - 12.0Broad Singlet1H-COOH

Note: The chemical shift of the carboxylic acid proton can be concentration and solvent-dependent and may be broadened due to hydrogen bonding and chemical exchange.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the molecule. This compound has four distinct carbon atoms, which give rise to four signals in the ¹³C NMR spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~4.0-CH₃
~72.0-C≡
~80.0≡C-
~155.0-COOH
Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid and alkyne functional groups.

Table 3: Key IR Absorption Bands for this compound

Frequency (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
2255MediumC≡C stretch (Alkyne)
1710StrongC=O stretch (Carboxylic acid)
1440MediumC-H bend (Methyl)
1300MediumC-O stretch (Carboxylic acid)
930Medium, BroadO-H bend (Carboxylic acid)

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of solid this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Gently agitate the vial to dissolve the solid completely. Sonication may be used to aid dissolution if necessary.

  • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

  • Cap the NMR tube and carefully wipe the outside.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine.

  • Place the spinner into the magnet.

  • Lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H and/or ¹³C NMR spectra using standard acquisition parameters. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy (Thin Solid Film Method)

Sample Preparation:

  • Place a small amount (a few milligrams) of solid this compound in a clean, dry mortar.

  • Add a few drops of a volatile solvent in which the compound is soluble (e.g., acetone or methanol).

  • Grind the solid to a fine powder.

  • Apply a small amount of the resulting paste to a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.

Data Acquisition:

  • Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the clean, empty sample compartment.

  • Acquire the spectrum of the sample.

  • The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical relationship between the spectroscopic techniques and the structural information they provide for the analysis of this compound.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Structural Information cluster_Structure Final Structure NMR NMR Spectroscopy H_Environments Proton Environments (-CH₃, -COOH) NMR->H_Environments C_Framework Carbon Framework (C-C, C=O) NMR->C_Framework IR IR Spectroscopy Functional_Groups Functional Groups (-COOH, -C≡C-) IR->Functional_Groups Structure This compound H_Environments->Structure C_Framework->Structure Functional_Groups->Structure

Caption: Workflow of Spectroscopic Analysis for this compound.

Synthesis of 2-Butynoic Acid from Propyne and Carbon Dioxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butynoic acid, also known as tetrolic acid, is a valuable C4 building block in organic synthesis, prized for its dual functionality of a carboxylic acid and an alkyne. This unique structure makes it a crucial intermediate in the synthesis of complex organic molecules, including pharmaceuticals like anticancer agents and JAK2 inhibitors.[1][2] The most common and direct synthesis route involves the carboxylation of propyne (methylacetylene) with carbon dioxide. This guide provides a comprehensive technical overview of this synthesis, detailing the reaction mechanism, experimental protocols, comparative data for different methodologies, and product characterization.

Introduction

The synthesis of this compound from propyne and carbon dioxide is a classic example of C-C bond formation through the reaction of a potent nucleophile with an electrophile. The core principle involves the deprotonation of the terminal alkyne, propyne, using a strong base to generate a propyn-1-ide anion. This highly nucleophilic species subsequently attacks the electrophilic carbon of carbon dioxide to form the carboxylate, which is then protonated to yield the final product. The efficiency of this process is highly dependent on the choice of base, solvent, and reaction conditions.

Reaction Mechanism and Pathway

The fundamental transformation consists of two primary steps:

  • Deprotonation: Propyne, a weak acid, is treated with a strong base to remove the terminal acetylenic proton, forming a resonance-stabilized propyn-1-ide anion.

  • Carboxylation: The propyn-1-ide anion acts as a nucleophile, attacking the electrophilic carbon atom of carbon dioxide. Subsequent acidification of the resulting carboxylate salt yields this compound.

Reaction_Pathway Propyne Propyne (CH₃C≡CH) Propynide Propyn-1-ide Anion (CH₃C≡C⁻) Propyne->Propynide + Base - Conjugate Acid Base Strong Base (e.g., NaNH₂, n-BuLi) Carboxylate 2-Butynoate Salt (CH₃C≡CCOO⁻) Propynide->Carboxylate + CO₂ CO2 Carbon Dioxide (O=C=O) Product This compound (CH₃C≡CCOOH) Carboxylate->Product + H₃O⁺ Acid Acid Workup (H₃O⁺)

Caption: General reaction pathway for the synthesis of this compound.

Comparative Data of Synthetic Protocols

The choice of base is a critical parameter in the synthesis of this compound. While sodium amide in liquid ammonia is a well-documented and effective method, other strong bases like n-butyllithium are also employed. Catalytic methods using transition metals or organocatalysts are emerging as alternative strategies.

MethodBase / CatalystSolvent SystemTemperatureYield (Purified)Key Advantages & Disadvantages
Classical Method Sodium Amide (NaNH₂)Liquid Ammonia, THF/Ether-33 °C to RT50-59%[3]Advantages: Inexpensive reagents, well-established procedure. Disadvantages: Requires handling of liquid ammonia, cryogenic conditions.
Organolithium Method n-Butyllithium (n-BuLi)Tetrahydrofuran (THF)-78 °C to RTVariableAdvantages: High reactivity, homogenous reaction. Disadvantages: n-BuLi is pyrophoric, requires strictly anhydrous conditions.[4][5]
Catalytic Method Silver(I) saltsDimethylformamide (DMF)60 °CModerate to GoodAdvantages: Milder conditions compared to classical methods, ligand-free options.[6] Disadvantages: Requires metal catalyst.
Organocatalytic Method PyrazolesAcetonitrile60-80 °CGood to ExcellentAdvantages: Metal-free, avoids toxic catalysts.[7] Disadvantages: Newer methodology, may require higher temperatures.

Detailed Experimental Protocols

Protocol Using Sodium Amide in Liquid Ammonia

This protocol is adapted from the well-established procedure in Organic Syntheses.[3]

Materials and Equipment:

  • 3-L, three-necked, round-bottomed flask

  • Mechanical stirrer

  • Condenser with a dry ice/acetone filling

  • Gas inlet tube

  • Liquid ammonia (anhydrous, ~1.5 L)

  • Sodium metal (23 g, 1 g-atom)

  • Ferric nitrate nonahydrate (small crystal, as catalyst for NaNH₂ formation)

  • Propyne gas (44–48 g, 1.1–1.2 mole)

  • Carbon dioxide (anhydrous, from cylinder)

  • Tetrahydrofuran (THF, dry, 1 L)

  • Diethyl ether (anhydrous, 500 mL)

  • Concentrated hydrochloric acid

  • Hexane (for recrystallization)

  • Activated carbon

Procedure:

  • Preparation of Sodium Amide: Assemble the flask with the stirrer and condenser. Purge the system with nitrogen. Cool the flask and introduce ~1.5 L of liquid ammonia. Add a small crystal of ferric nitrate nonahydrate, followed by small pieces of freshly cut sodium. The reaction is complete when the blue color of dissolved sodium is replaced by a gray suspension of sodium amide.

  • Formation of Sodium Propyn-1-ide: With rapid stirring, bubble propyne gas into the sodium amide suspension. Sodium propyn-1-ide will precipitate as a gray solid.

  • Solvent Exchange: Remove the cooling from the condenser and allow the ammonia to evaporate overnight under a slow stream of nitrogen. A warm water bath can be used to remove residual ammonia.

  • Carboxylation: Add 1 L of dry THF and 500 mL of anhydrous ether to the flask. With vigorous stirring, pass a slow stream of anhydrous carbon dioxide into the mixture. The reaction is exothermic and may require cooling to maintain a temperature below 30°C. Continue the CO₂ addition until the reaction is complete (a small sample quenched with water should have a pH below 10).

  • Work-up and Isolation: Distill the solvent under reduced pressure. Add 200 mL of water to dissolve the solid. Extract the aqueous solution twice with 100 mL portions of ether to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and slowly acidify with a mixture of 70 mL of concentrated HCl and 200 g of ice.

  • Extraction: Continuously extract the acidified solution with ether for 24-36 hours.

  • Purification: Evaporate the ether extract to yield a tan solid. Dry the crude product in a vacuum desiccator over concentrated sulfuric acid. This yields 58-60 g (69-71%) of crude this compound.[3]

  • Recrystallization: Dissolve the crude product in 700 mL of boiling hexane, add activated carbon, and filter through a heated funnel. Cool the filtrate to 5°C overnight. Collect the white needles of this compound by filtration. The yield of pure product is 42-50 g (50-59%).[3]

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Purification A Assemble 3-Neck Flask B Add Liquid Ammonia A->B C Add Na & Fe(NO₃)₃ B->C D Form Sodium Amide C->D E Add Propyne Gas D->E F Evaporate Ammonia E->F G Add THF/Ether F->G H Introduce CO₂ Gas G->H I Remove Solvent H->I J Aqueous Workup & Acidification I->J K Continuous Ether Extraction J->K L Evaporate Ether K->L M Recrystallize from Hexane L->M N Obtain Pure Product M->N

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

PropertyValue
Appearance White to light yellow crystalline solid[2]
Molecular Formula C₄H₄O₂
Molecular Weight 84.07 g/mol [8]
Melting Point 78-80 °C (lit.)[2][8]
Boiling Point 200-203 °C[2]
Solubility Soluble in water and ethanol; recrystallizable from hexane.[2]
Spectroscopic Data
  • ¹H NMR (DMSO-d₆): A characteristic singlet is observed at approximately 1.99 ppm, corresponding to the three protons of the methyl group (-CH₃).

  • ¹³C NMR: The spectrum will show four distinct signals corresponding to the four carbon atoms: the methyl carbon, the two alkyne carbons, and the carboxyl carbon.

  • Infrared (IR) Spectroscopy: Key peaks include a broad absorption in the 2500-3300 cm⁻¹ region characteristic of the O-H stretch of a carboxylic acid, a sharp peak around 2250 cm⁻¹ for the C≡C triple bond stretch, and a strong absorption around 1700 cm⁻¹ for the C=O carbonyl stretch.[9][10][11]

Safety and Handling

This compound is a corrosive solid that can cause severe skin burns and eye damage.[10] Handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Reagent Hazards:

    • Sodium Metal: Reacts violently with water.

    • Liquid Ammonia: Corrosive and toxic; requires cryogenic handling.

    • n-Butyllithium: Pyrophoric; ignites spontaneously in air.[5]

    • Propyne: Flammable gas.

  • Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.

Relevance in Drug Development

This compound is a versatile synthon used in the creation of more complex molecules for pharmaceutical applications.[12] Its rigid structure and reactive handles allow for its incorporation into a variety of molecular scaffolds. It is a key intermediate in the synthesis of:

  • Chirally pure 1,2,3,4-tetrahydroisoquinoline analogs, which have been investigated as anti-cancer agents.[2]

  • BMS-911543, a potent JAK2 inhibitor for treating myeloproliferative neoplasms.[1]

  • Various heterocyclic compounds such as flavones, chromones, and γ-butyrolactones.[2]

The ability to functionalize both the alkyne and carboxylic acid moieties makes this compound a valuable starting material for generating libraries of compounds for drug discovery screening.

References

Commercial Production of High-Purity 2-Butynoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial production of high-purity 2-Butynoic acid (also known as tetrolic acid), a critical building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] This document details the primary synthesis methodologies, purification strategies, and analytical techniques for quality control, with a focus on large-scale industrial applications.

Introduction to this compound

This compound (CAS No: 590-93-2) is a C4 carboxylic acid containing a carbon-carbon triple bond.[1] Its unique chemical structure, possessing both a reactive alkyne and a carboxylic acid functional group, makes it a versatile intermediate in organic synthesis.[1][3] It is a key starting material in the production of various active pharmaceutical ingredients (APIs), including novel targeted anticancer drugs. The demand for high-purity this compound has grown in parallel with the advancement of complex molecule synthesis in the pharmaceutical industry.

Commercial Synthesis Routes

Two primary methods dominate the commercial production of this compound: the carboxylation of propyne and the oxidation of 2-butyn-1-ol. The selection of a particular route often depends on factors such as raw material availability, cost, and environmental considerations.

Carboxylation of Propyne

This classic method involves the deprotonation of propyne with a strong base to form a propynylide anion, which then reacts with carbon dioxide to yield this compound after acidic workup.[1][3]

Reaction Scheme: CH₃C≡CH + B⁻ → CH₃C≡C⁻ + HB CH₃C≡C⁻ + CO₂ → CH₃C≡CCOO⁻ CH₃C≡CCOO⁻ + H⁺ → CH₃C≡CCOOH

Where B⁻ represents a strong base.

Oxidation of 2-Butyn-1-ol

A more recent and industrially significant route involves the oxidation of the primary alcohol, 2-butyn-1-ol, to the corresponding carboxylic acid.[4] This method is often preferred for its suitability for large-scale production.

Reaction Scheme: CH₃C≡CCH₂OH + [O] → CH₃C≡CCOOH

[O] represents an oxidizing agent.

Comparative Analysis of Synthesis Routes

The choice between these two primary synthesis routes involves a trade-off between various factors. The following table summarizes the key aspects of each method.

FeatureCarboxylation of PropyneOxidation of 2-Butyn-1-ol
Starting Materials Propyne, Strong Base (e.g., n-BuLi, NaNH₂), Carbon Dioxide2-Butyn-1-ol, Oxidizing Agent (e.g., Hypochlorite), Catalyst
Typical Yield 50-80%[5]≥ 52.7%[4]
Reported Purity High purity achievable after recrystallization≥ 99.6% (HPLC)[4]
Key Reaction Conditions Low temperatures, inert atmosphere, strong basesControlled temperature (-5 to 15 °C), alkaline pH (8-11)[4]
Advantages Well-established method, high atom economy in the carboxylation step.Suitable for large-scale industrial production, avoids handling gaseous propyne under pressure.
Disadvantages Requires handling of highly flammable propyne and pyrophoric bases (e.g., n-BuLi). Use of liquid ammonia can be challenging on a large scale.Potential for over-oxidation or side reactions, requires careful control of reaction conditions.
Safety Considerations Propyne is highly flammable and can form explosive acetylides with certain metals. Strong bases are corrosive and moisture-sensitive.Oxidizing agents can be hazardous if not handled properly. The reaction can be exothermic.

Purification of High-Purity this compound

Achieving the high purity (typically >99.5%) required for pharmaceutical applications necessitates robust purification methods.

Recrystallization

Recrystallization is a common and effective method for purifying crude this compound. The choice of solvent is critical.

  • Solvents for Recrystallization: Hexane is a widely used solvent for obtaining high-purity, white crystalline this compound.[5] Other non-polar solvents may also be suitable.

  • Decolorization: Activated carbon can be used during recrystallization to remove colored impurities.[5]

Sublimation

For achieving very high purity, vacuum sublimation is an excellent technique.[4] This method is particularly effective at removing non-volatile impurities.

Caution: Distillation of this compound is strongly discouraged for purification. The compound exhibits thermal instability at elevated temperatures, with a potential for thermal runaway.

Experimental Protocols

The following are generalized protocols for the commercial-scale production of this compound.

Protocol for Carboxylation of Propyne

This protocol is adapted from established laboratory procedures for large-scale synthesis.

  • Reactor Setup: A multi-necked, jacketed glass-lined or stainless steel reactor equipped with a mechanical stirrer, a gas inlet, a condenser, and a temperature probe is required. The system must be purged with an inert gas (e.g., nitrogen or argon).

  • Ammonia Condensation: Anhydrous liquid ammonia is condensed into the reactor at approximately -78 °C.

  • Sodium Amide Formation: A catalytic amount of ferric nitrate is added, followed by the portion-wise addition of sodium metal to form sodium amide.

  • Propyne Addition: Gaseous propyne is bubbled through the stirred sodium amide suspension.

  • Solvent Exchange: After the formation of sodium propynylide, the liquid ammonia is carefully evaporated and replaced with a high-boiling inert solvent such as tetrahydrofuran (THF).

  • Carboxylation: Dry carbon dioxide gas is introduced into the reaction mixture while maintaining a controlled temperature.

  • Work-up: The reaction mixture is quenched with water. The aqueous layer is separated and acidified with a mineral acid (e.g., HCl) to precipitate the crude this compound.

  • Isolation and Purification: The crude product is isolated by filtration, dried, and then purified by recrystallization from hexane.

Protocol for Oxidation of 2-Butyn-1-ol

This protocol is based on a patented industrial method.[4]

  • Reactor Setup: A suitable reactor, as described above, is charged with 2-butyn-1-ol, water, and a catalyst (e.g., a TEMPO derivative).

  • Cooling: The mixture is cooled to a temperature between -5 and 15 °C.

  • Reagent Addition: An aqueous solution of an oxidizing agent (e.g., sodium hypochlorite) and a base (e.g., sodium hydroxide or potassium carbonate) are added portion-wise, maintaining the temperature and pH within the specified range (pH 8-11).[4]

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., HPLC or GC).

  • Quenching: Upon completion, the reaction is quenched, for example, by adding a reducing agent like sodium sulfite.

  • Acidification and Extraction: The reaction mixture is acidified with a mineral acid to a pH of 1-3. The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).[4]

  • Solvent Exchange and Crude Product Isolation: The organic solvent is removed by distillation, and toluene is added and subsequently removed to azeotropically dry the product, yielding crude this compound.[4]

  • Purification: The crude product is purified by vacuum sublimation to yield high-purity this compound.[4]

Analytical Methods for Quality Control

To ensure the high purity of this compound, a range of analytical techniques are employed.

Analytical MethodPurposeKey Parameters
High-Performance Liquid Chromatography (HPLC) Purity determination and impurity profiling.Reverse-phase column (e.g., C18), UV detection, mobile phase typically a mixture of acetonitrile and an aqueous buffer.
Gas Chromatography (GC) Purity assessment, detection of volatile impurities and residual solvents.Capillary column suitable for acidic compounds, Flame Ionization Detector (FID).
Acid-Base Titration Assay of the carboxylic acid content.Titration with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator or potentiometric endpoint detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purity verification.¹H and ¹³C NMR spectra to confirm the chemical structure and identify impurities.
Mass Spectrometry (MS) Molecular weight confirmation and impurity identification.Coupled with chromatography (LC-MS or GC-MS) for structural elucidation of impurities.[6]

Visualizations

Chemical Synthesis Pathways

G Figure 1: Commercial Synthesis Pathways of this compound cluster_0 Carboxylation Route cluster_1 Oxidation Route Propyne Propyne Propynylide Propynylide Anion Propyne->Propynylide 1. Strong Base Carboxylate 2-Butynoate Propynylide->Carboxylate 2. CO₂ Butynoic_Acid_1 This compound Carboxylate->Butynoic_Acid_1 3. H⁺ Work-up Butynol 2-Butyn-1-ol Butynoic_Acid_2 This compound Butynol->Butynoic_Acid_2 Oxidation (e.g., TEMPO/NaOCl) G Figure 2: General Experimental Workflow start Starting Materials (Propyne or 2-Butyn-1-ol) synthesis Chemical Synthesis (Carboxylation or Oxidation) start->synthesis workup Reaction Work-up (Quenching, Acidification, Extraction) synthesis->workup crude_isolation Crude Product Isolation (Filtration/Solvent Removal) workup->crude_isolation purification Purification (Recrystallization or Sublimation) crude_isolation->purification analysis Quality Control Analysis (HPLC, GC, Titration) purification->analysis final_product High-Purity This compound analysis->final_product

References

chemical reactivity of the alkyne group in 2-Butynoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Reactivity of the Alkyne Group in 2-Butynoic Acid

Introduction

This compound, also known as tetrolic acid, is an unsaturated carboxylic acid with the chemical formula C₄H₄O₂.[1][2] Its structure is characterized by the presence of two key functional groups: an internal carbon-carbon triple bond (an alkyne) and a carboxylic acid. This unique arrangement makes this compound a highly versatile and valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.[3][4] For instance, it serves as a critical intermediate in the synthesis of Acalabrutinib, a targeted therapy for cancer.[1]

The chemical behavior of this compound is dominated by the electronic interplay between the alkyne and the carboxylic acid. The sp-hybridized carbons of the alkyne group and the electron-withdrawing nature of the adjacent carboxyl group dictate the regioselectivity and stereoselectivity of its reactions. This guide provides a comprehensive technical overview of the reactivity of the alkyne moiety in this compound, intended for researchers, chemists, and professionals in drug development.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
Molecular Formula C₄H₄O₂[5][6]
Molecular Weight 84.07 g/mol [5][6]
CAS Number 590-93-2[1][2]
Appearance White to light yellow crystalline solid[1]
Melting Point 78-80 °C[1]
Boiling Point 200-203 °C[1][7]
Density 0.9641 g/cm³[1][7]
pKa 2.62 (at 25 °C)[8]
Solubility Soluble in polar solvents (water, ethanol); recrystallizable from non-polar solvents (hexane).[1][7][9]
¹H-NMR (DMSO-d₆) 1.99 ppm (singlet, 3H, -CH₃)[7]

Electronic Effects and Reactivity Overview

The reactivity of the alkyne in this compound is profoundly influenced by the adjacent carboxylic acid, an electron-withdrawing group (EWG). This influence has two primary consequences:

  • Decreased Nucleophilicity : The EWG pulls electron density away from the π-systems of the triple bond. This deactivates the alkyne towards traditional electrophilic addition reactions when compared to electron-rich or neutral alkynes.

  • Increased Electrophilicity : The polarization of the molecule makes the alkyne carbons more electron-deficient and thus more susceptible to attack by nucleophiles, enabling conjugate or Michael-type addition reactions that are uncommon for simple alkynes.

The general reactivity pathways stemming from these electronic properties are visualized below.

G cluster_reactants Core Molecule & Influences cluster_properties Electronic Properties cluster_reactions Resulting Reactivity Cpd This compound Prop1 Decreased π-electron density (Deactivated Alkyne) Cpd->Prop1 Prop2 Increased Carbon Electrophilicity (Activated for Nucleophiles) Cpd->Prop2 EWG Carboxylic Acid Group (Electron-Withdrawing) EWG->Cpd influences EWG->Prop1 causes EWG->Prop2 causes Alkyne Alkyne Group (π-system) Alkyne->Cpd is part of React1 Electrophilic Addition Alkyne->React1 participates in React3 Reduction Alkyne->React3 participates in React4 Cycloaddition Alkyne->React4 participates in Prop1->React1 modulates React2 Nucleophilic Addition Prop2->React2 enables

Caption: Logical relationship of electronic effects in this compound.

Key Reactions of the Alkyne Group

Reduction Reactions

The triple bond of this compound can be fully or partially reduced to yield the corresponding alkane or alkene, respectively. The stereochemical outcome of partial reduction is highly dependent on the catalyst and reaction conditions.[10][11][12]

Reaction TypeReagents & ConditionsMajor ProductStereochemistry
Complete Reduction H₂, Pd/C, Ethanol, rtButanoic acidN/A
Partial Reduction (cis) H₂, Lindlar's Catalyst, Quinoline(Z)-2-Butenoic acidcis (Syn-addition)
Partial Reduction (trans) Na, liquid NH₃, -78 °C(E)-2-Butenoic acidtrans (Anti-addition)
Electrophilic Addition Reactions

While deactivated, the alkyne group still undergoes electrophilic addition with strong electrophiles like halogens and hydrogen halides. The reaction proceeds via the attack of the π-bond on the electrophile, typically forming a vinyl cation intermediate.[11][13]

  • Halogenation : The addition of one equivalent of a halogen (e.g., Br₂) typically results in an anti-addition product, yielding a dihaloalkene. Addition of a second equivalent leads to a tetrahaloalkane.

  • Hydrohalogenation : The addition of HX (e.g., HBr, HCl) follows Markovnikov's rule. The proton adds to the alkyne carbon further from the electron-withdrawing carboxyl group (C3), while the halide adds to the carbon closer to the carboxyl group (C2). This regioselectivity is driven by the relative stability of the intermediate vinyl cation.

Nucleophilic Addition Reactions

The electron-deficient nature of the alkyne in this compound makes it a substrate for nucleophilic attack, a reaction mode not typically observed in electron-neutral alkynes.[11] This reactivity is analogous to the conjugate addition seen in α,β-unsaturated carbonyl systems. Soft nucleophiles such as thiols, amines, and cuprates can add across the triple bond. The nucleophile typically attacks the C3 carbon, with subsequent protonation at the C2 carbon.

Cycloaddition Reactions

The alkyne group serves as an excellent dienophile or dipolarophile in cycloaddition reactions, providing a robust method for constructing cyclic and heterocyclic systems.[1]

  • [4+2] Cycloaddition (Diels-Alder) : this compound can react with dienes to form six-membered rings. The electron-withdrawing nature of the carboxyl group enhances its reactivity as a dienophile.

  • [3+2] Dipolar Cycloaddition : The reaction with 1,3-dipoles, such as azides (Huisgen cycloaddition), is a powerful method for synthesizing five-membered heterocycles like triazoles. This type of "click chemistry" is widely used in drug discovery and bioconjugation.

Oxidation Reactions

Strong oxidizing agents can cleave the triple bond. For instance, ozonolysis (O₃) followed by an oxidative workup, or treatment with hot, concentrated potassium permanganate (KMnO₄), will cleave the C≡C bond to yield two carboxylic acid fragments. In the case of this compound, this would produce acetic acid and oxalic acid.[14]

Experimental Protocols

Detailed methodologies for key transformations are provided below. Researchers should conduct a thorough risk assessment before performing any experiment.

Protocol: Synthesis of (Z)-2-Butenoic Acid via Partial Reduction

This protocol describes the selective reduction of the alkyne to a cis-alkene using a poisoned catalyst.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound in Ethanol B Add Lindlar's Catalyst (5% Pd/CaCO₃, poisoned with lead) A->B C Add Quinoline (catalyst moderator) B->C D Purge vessel with H₂ C->D E Maintain H₂ atmosphere (balloon pressure) D->E F Stir vigorously at RT E->F G Monitor reaction by TLC/GC-MS (disappearance of starting material) F->G H Filter through Celite to remove catalyst G->H I Evaporate solvent (rotary evaporator) H->I J Recrystallize crude product from suitable solvent I->J K Characterize pure product (NMR, IR, MP) J->K

Caption: Experimental workflow for the synthesis of (Z)-2-butenoic acid.

Methodology:

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Catalyst Addition : To this solution, add Lindlar's catalyst (0.05 eq by weight) and a small amount of quinoline (as a catalyst moderator).

  • Hydrogenation : Seal the flask with a septum, and purge the atmosphere with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon.

  • Reaction Monitoring : Stir the mixture vigorously at room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup : Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Purification : Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization to yield pure (Z)-2-butenoic acid.

Protocol: Synthesis of this compound

This procedure is adapted from established methods for the carboxylation of acetylides.[2][15]

Methodology:

  • Acetylide Formation : In a three-necked flask under an inert atmosphere (N₂ or Ar), a strong base such as sodium amide (NaNH₂) is prepared in liquid ammonia or n-butyllithium (n-BuLi) is dissolved in a dry ether solvent like tetrahydrofuran (THF).[2][15]

  • Propyne Addition : Propyne gas is bubbled through the cooled solution to deprotonate it, forming the corresponding sodium or lithium acetylide, which precipitates.[2][15]

  • Carboxylation : Anhydrous carbon dioxide (from a cylinder or crushed dry ice) is passed over or added to the stirred suspension of the acetylide. The nucleophilic acetylide attacks the carbon of CO₂, forming the carboxylate salt.[2][15]

  • Acidification and Extraction : After the reaction is complete, the solvent is removed, and the residue is dissolved in water. The aqueous solution is washed with ether to remove non-polar impurities. The aqueous layer is then cooled in an ice bath and carefully acidified with a strong acid (e.g., concentrated HCl) to a pH of 1-3.[15][16]

  • Purification : The acidified solution is extracted with ether. The combined organic extracts are dried and the solvent is evaporated to yield crude this compound. Further purification is achieved by recrystallization from hexane.[15]

Applications in Drug Development

The diverse reactivity of the alkyne group makes this compound a powerful synthon in medicinal chemistry. Its ability to participate in reactions that form C-C bonds, introduce new functional groups with specific stereochemistry, and construct heterocyclic scaffolds is invaluable.[3] The formation of γ-butyrolactones and the use in cycloacylation to produce flavones are examples of its utility in building complex molecular architectures found in biologically active compounds.[1] The demand for high-purity this compound is substantial, driven by its role in synthesizing intermediates for antiviral, anticancer, and cardiovascular drugs.[3]

References

The Versatility of 2-Butynoic Acid: A Synthon for Complex Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butynoic acid, also known as tetrolic acid, is a versatile and highly valuable synthon in organic chemistry. Its unique structure, featuring a carboxylic acid moiety directly attached to an internal alkyne, provides a rich platform for a diverse array of chemical transformations. This dual functionality allows for its participation in a wide range of reactions, including cycloadditions, Michael additions, and multicomponent reactions, making it an essential building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of the role of this compound as a synthon, detailing its application in the synthesis of key structural motifs and offering specific experimental protocols for its utilization.

Core Properties of this compound

This compound is a white to yellow crystalline powder with the molecular formula C₄H₄O₂.[1] Its physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Weight84.07 g/mol
Melting Point78-80 °C
Boiling Point203 °C
CAS Number590-93-2

The reactivity of this compound is centered around its two functional groups. The carboxylic acid can undergo esterification, amidation, and other standard transformations, while the alkyne is susceptible to a variety of addition reactions. This combination allows for the strategic construction of complex molecular architectures.

Synthesis of this compound

A common and convenient method for the laboratory-scale synthesis of this compound involves the carboxylation of propyne.[2]

Experimental Protocol: Synthesis of this compound from Propyne[2]

Materials:

  • Liquid ammonia

  • Ferric nitrate nonahydrate (catalyst)

  • Sodium metal

  • Propyne (methylacetylene)

  • Dry tetrahydrofuran (THF)

  • Dry carbon dioxide

  • Concentrated hydrochloric acid

  • Ether

  • Hexane

  • Activated carbon

Procedure:

  • In a 3-liter, three-necked, round-bottomed flask equipped with a stirrer, a dry ice condenser, and a gas inlet tube, add approximately 1.5 liters of anhydrous liquid ammonia.

  • Add a small crystal of ferric nitrate nonahydrate, followed by 23 g (1 g atom) of freshly cut sodium in small pieces.

  • Introduce 44-48 g (1.1-1.2 mol) of propyne gas into the flask.

  • Allow the mixture to stand overnight to allow the ammonia to evaporate. The remaining ammonia can be driven off with a stream of dry nitrogen gas.

  • Add 1 liter of dry THF and 500 mL of ether to the residue.

  • Introduce a stream of dry carbon dioxide into the stirred mixture. After approximately 8 hours, the absorption of carbon dioxide will slow. Continue stirring overnight while maintaining the CO₂ stream.

  • Remove the solvent by distillation under reduced pressure.

  • Dissolve the solid residue in 200 mL of water and extract twice with 100 mL portions of ether.

  • Cool the aqueous layer in an ice bath and slowly add a mixture of 70 mL of concentrated hydrochloric acid and 200 g of ice.

  • Continuously extract the acidified solution with ether for 24-36 hours.

  • Evaporate the ether extract to yield a tan solid. Dry the solid in a vacuum desiccator over concentrated sulfuric acid.

  • Recrystallize the crude product from boiling hexane with the addition of activated carbon to obtain 42-50 g (50-59% yield) of white needles of this compound.

Yield: 50-59% Melting Point: 76-77 °C

Applications of this compound in Organic Synthesis

This compound serves as a key starting material for the synthesis of a variety of important organic molecules, including pharmaceuticals, heterocycles, and stereochemically defined olefins.

Synthesis of Pharmaceutical Intermediates: Acalabrutinib

Acalabrutinib is a highly selective Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies. This compound is a crucial synthon in the final step of its synthesis, forming the butynamide moiety essential for its biological activity.

Acalabrutinib_Synthesis cluster_activation Activation of this compound cluster_coupling Amide Coupling cluster_workup Work-up and Purification 2_Butynoic_Acid This compound Activated_Ester Activated NHS Ester 2_Butynoic_Acid->Activated_Ester DCC, NHS NHS N-Hydroxysuccinimide NHS->Activated_Ester DCC DCC DCC->Activated_Ester Acalabrutinib Acalabrutinib Activated_Ester->Acalabrutinib Amine_Intermediate (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide Amine_Intermediate->Acalabrutinib Coupling Filtration Filtration to remove DCU Acalabrutinib->Filtration Column_Chromatography Column Chromatography Filtration->Column_Chromatography Final_Product Pure Acalabrutinib Column_Chromatography->Final_Product

Caption: Synthetic workflow for Acalabrutinib from this compound.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide (amine intermediate)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Heptanes

Procedure:

  • Activation of this compound:

    • Dissolve this compound (44 mg, 0.52 mmol) and N-hydroxysuccinimide (57 mg, 0.52 mmol) in dichloromethane (2 mL).

    • Cool the solution to -15 to -10 °C.

    • Add a solution of DCC (103 mg, 0.50 mmol) in dichloromethane (1 mL) dropwise over 10 minutes, resulting in the formation of a white suspension.

    • Warm the reaction mixture to 0-5 °C and stir for 2 hours. Monitor the reaction completion by TLC (6:4 ethyl acetate:heptanes).

    • Filter the suspension to remove the precipitated dicyclohexylurea (DCU) byproduct and wash the filter cake with dichloromethane.

  • Amide Coupling:

    • To the filtrate containing the activated NHS ester of this compound, add the amine intermediate.

    • Stir the reaction mixture at room temperature until the coupling reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/methanol) to afford Acalabrutinib as a yellow solid.

ReactantMolar Equivalent
This compound1.04
N-Hydroxysuccinimide1.04
DCC1.00
Amine Intermediate1.00

Yield: 72% (for the coupling and purification steps)

Synthesis of Heterocycles: γ-Butyrolactones, Chromones, and Flavones

This compound is a valuable precursor for the synthesis of various heterocyclic systems.

γ-Butyrolactones are a common structural motif in natural products and are important synthetic intermediates. While direct, high-yield protocols for the synthesis of γ-butyrolactones starting from this compound are not extensively documented in readily available literature, the general strategy involves the conjugate addition of a nucleophile to the alkyne, followed by intramolecular cyclization.

Chromones and flavones are classes of oxygen-containing heterocyclic compounds with a wide range of biological activities. The Pechmann condensation is a classic method for the synthesis of coumarins (isomers of chromones), which typically involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.[3] A variation of this, the Simonis chromone cyclization, utilizes phosphorus pentoxide to favor the formation of chromones.[3] While direct application of this compound in these named reactions is not the standard procedure, its derivatives can be employed in related cyclization strategies. For instance, the reaction of a phenol with a this compound derivative (such as an ester or acid chloride) can lead to the formation of a phenyl propiolate intermediate, which can then undergo intramolecular cyclization to form a chromone or flavone backbone.

Stereoselective Synthesis of Z-Trisubstituted Olefins

The stereoselective synthesis of trisubstituted olefins is a significant challenge in organic synthesis. This compound can be utilized as a starting material for the preparation of Z-trisubstituted olefins. A common strategy involves the conjugate addition of an organocuprate reagent to an ester of this compound. The stereochemistry of the resulting enolate can be controlled, and subsequent trapping with an electrophile leads to the desired Z-olefin.

Z_Olefin_Synthesis 2_Butynoic_Acid_Ester This compound Ester Conjugate_Addition Conjugate Addition 2_Butynoic_Acid_Ester->Conjugate_Addition Organocuprate R₂CuLi Organocuprate->Conjugate_Addition Z_Enolate Z-Enolate Intermediate Conjugate_Addition->Z_Enolate Z_Olefin Z-Trisubstituted Olefin Z_Enolate->Z_Olefin Electrophile Electrophile (E⁺) Electrophile->Z_Olefin Trapping

Caption: Stereoselective synthesis of Z-olefins from this compound.

Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools for the rapid generation of molecular complexity from simple starting materials in a single synthetic operation. Carboxylic acids are common components in MCRs such as the Passerini and Ugi reactions.

The Passerini three-component reaction involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[4] this compound can serve as the carboxylic acid component in this reaction, leading to the formation of products containing the butynamide moiety.

The Ugi four-component reaction is a similar process that involves a carboxylic acid, a carbonyl compound, an amine, and an isocyanide to produce a dipeptide-like product. The inclusion of this compound in an Ugi reaction would result in the incorporation of the butynamide group into a more complex molecular scaffold.

Conclusion

This compound is a synthon of considerable importance in modern organic synthesis. Its readily available nature and the presence of two versatile functional groups make it an attractive starting material for the construction of a wide variety of complex organic molecules. Its application in the synthesis of the blockbuster drug Acalabrutinib highlights its significance in the pharmaceutical industry. Further exploration of its reactivity in cycloadditions, stereoselective additions, and multicomponent reactions is likely to lead to the development of novel synthetic methodologies and the discovery of new bioactive compounds. This guide provides a foundational understanding of the synthetic utility of this compound, offering detailed protocols and insights that will be of value to researchers and professionals in the field of organic and medicinal chemistry.

References

An In-depth Technical Guide to the Safe Handling of 2-Butynoic Acid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling procedures for 2-Butynoic acid crystals, a crucial intermediate in various chemical syntheses, particularly in pharmaceutical development. Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize risks associated with the handling of this compound.

Hazard Identification and Classification

This compound (also known as Tetrolic acid) is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3] It is classified as a combustible corrosive hazardous material.[4] Inhalation may cause respiratory irritation.[1][5][6]

GHS Classification:

  • Skin Corrosion/Irritation, Category 1A, B, C[1][2]

  • Serious Eye Damage/Eye Irritation, Category 1[2]

  • Specific target organ toxicity — single exposure (Inhalation), may cause respiratory irritation[1][6]

Signal Word: Danger[1][2][3][4]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[1][2][3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValueSource(s)
Molecular Formula C4H4O2[1][7][8][9]
Molecular Weight 84.07 g/mol [1][2][7][8][9]
Appearance White to light yellow or brown crystalline powder/solid[7][8][9]
Melting Point 74-80 °C (lit.)[7][8][9]
Boiling Point 200-203 °C[7][8][9]
Flash Point 105 °C[7]
Density 0.9641 g/cm³[7][8]
Solubility Soluble in water, methanol, and ethanol. Slightly soluble in chloroform.[7][8]
Storage Temperature 2-8°C, sealed in a dry place.[8]

Exposure Controls and Personal Protection

Strict adherence to the use of personal protective equipment (PPE) is mandatory when handling this compound crystals.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[6] Ensure that eyewash stations and safety showers are readily accessible.[6]

  • Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[6]

  • Skin Protection:

    • Hand Protection: Wear appropriate chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after.[1]

    • Body Protection: Wear protective clothing to prevent skin exposure.[1][6]

  • Respiratory Protection: For nuisance exposures or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a P95 (US) or P1 (EU EN 143) particle filter.[1]

Handling and Storage

  • Handling: Avoid dust formation and inhalation of dust, vapors, mist, or gas.[1][3] Do not get in eyes, on skin, or on clothing.[10] Wash hands and any exposed skin thoroughly after handling.[3][5][6]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[6] Store locked up.[3][6] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][10] The recommended storage temperature is between 2-8°C.[8]

First Aid Measures

In case of exposure, immediate medical attention is required.[6][10]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Consult a physician.[1][6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a physician or poison control center.[1][6]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.[1][6]

Spill and Disposal Procedures

  • Spill Response: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation. Sweep up and shovel into a suitable, closed container for disposal. Do not let the product enter drains.[1][5]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][6]

Experimental Workflow

The following diagram outlines a standard workflow for the safe handling of this compound crystals in a research setting.

G A Review MSDS and SOPs B Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Prepare Work Area (Fume Hood, Spill Kit Ready) B->C D Retrieve this compound from 2-8°C Storage C->D E Weigh Required Amount in Fume Hood D->E F Perform Experiment E->F G Decontaminate Glassware and Work Surfaces F->G J Return Stock Chemical to Storage F->J H Dispose of Waste in Designated Hazardous Waste Container G->H I Remove PPE and Wash Hands Thoroughly H->I J->H If empty

Caption: Workflow for Safe Handling of this compound.

References

Methodological & Application

Application Notes: Synthesis of Acalabrutinib Utilizing 2-Butynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acalabrutinib is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][2] Its mechanism of action involves the irreversible covalent inhibition of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway essential for B-cell proliferation and survival.[2][3] A key step in the synthesis of Acalabrutinib is the formation of an amide bond between the advanced intermediate, (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide, and 2-butynoic acid. This reaction introduces the electrophilic 2-butynamide moiety, which is crucial for the covalent binding to the Cys481 residue in the active site of BTK.[1][2] These application notes provide detailed protocols and data for this critical coupling step.

Mechanism of Action: BTK Inhibition

Acalabrutinib's therapeutic effect stems from its disruption of the B-cell receptor (BCR) signaling pathway.[4] Upon BCR activation, BTK is autophosphorylated and, in turn, phosphorylates downstream targets, including PLCγ2. This initiates a cascade involving pathways like PI3K/AKT, MAPK, and NF-κB, which are vital for the proliferation, survival, and migration of B-cells.[3][5] Acalabrutinib selectively and irreversibly binds to the Cys481 residue of BTK, blocking its enzymatic activity and effectively shutting down this signaling cascade, leading to apoptosis and inhibited proliferation of malignant B-cells.[2][3]

B_Cell_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PI3K_AKT PI3K / AKT PLCg2->PI3K_AKT MAPK MAPK PLCg2->MAPK NFkB NF-κB PLCg2->NFkB Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation NFkB->Proliferation Acalabrutinib Acalabrutinib Acalabrutinib->BTK Covalent Inhibition (at Cys481)

Caption: Acalabrutinib inhibits BTK, blocking BCR signaling pathways.

Synthetic Strategy and Experimental Protocols

The final step in Acalabrutinib synthesis involves the amide coupling of the key amine intermediate with this compound. This is typically achieved using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to form a more reactive ester intermediate and improve yields.[6][7]

Synthesis_Workflow cluster_reaction Amide Coupling Reaction Amine Amine Intermediate (Formula 5-A) Coupling Coupling Agent (e.g., DCC, EDC) Additive (e.g., NHS) Solvent (e.g., DCM, Ethyl Acetate) Amine->Coupling ButynoicAcid This compound ButynoicAcid->Coupling Acalabrutinib Acalabrutinib Coupling->Acalabrutinib

Caption: General scheme for the final coupling step in Acalabrutinib synthesis.

Protocol 1: Synthesis via DCC-mediated Coupling

This protocol details the coupling of the primary amine intermediate with this compound using dicyclohexylcarbodiimide (DCC) as the coupling agent.

Materials:

  • (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide (Formula 5-A)

  • This compound

  • DCC (N,N'-dicyclohexylcarbodiimide)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate

  • Ethyl acetate and Methanol (for chromatography)

Procedure: [8][9]

  • Dissolve the amine intermediate (1.0 eq) and this compound (1.2 eq) in dichloromethane (DCM).

  • Cool the clear, yellow solution to a temperature range of -15 to -10 °C.

  • Prepare a solution of DCC (1.2 eq) in DCM.

  • Add the DCC solution dropwise to the reaction mixture over 5-10 minutes.

  • Allow the reaction mixture to warm to 0-5 °C and stir for approximately 45-60 minutes, during which a slight suspension of dicyclohexylurea (DCU) byproduct will form.

  • Monitor the reaction to completion using TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate with water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

  • Purify the resulting crude solid by column chromatography using a suitable solvent system (e.g., ethyl acetate/methanol) to afford Acalabrutinib as a yellow solid.

Protocol 2: Synthesis via EDC/NHS-mediated Coupling

This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) and N-hydroxysuccinimide (NHS) for the activation and coupling of this compound.

Materials:

  • (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide

  • This compound

  • EDC.HCl

  • 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) may also be used.[7]

  • N,N-diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

Procedure: [7]

  • Charge a reaction flask with N,N-Dimethylformamide (DMF), the amine intermediate (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (0.15 eq), and this compound (1.2 eq).

  • Add EDC.HCl (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (1.1 eq) to the mixture.

  • Maintain the reaction temperature at 35-40 °C and stir for approximately 1 hour.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, quench the reaction mass by adding it to deionized water.

  • Filter the resulting crude product.

  • The crude solid can be further purified by recrystallization from a suitable solvent mixture (e.g., Isopropyl alcohol/Methyl tert-butyl ether) to yield pure Acalabrutinib.

Quantitative Data Summary

The efficiency of the coupling reaction is critical for the overall process yield. The table below summarizes representative quantitative data from various reported synthetic procedures.

ParameterMethodValueSource
Yield DCC Coupling in DCM70-72%[6][8]
Yield EDC/HOBt Coupling in DMFNot explicitly stated, but part of a high-yield process.[7]
Purity (Post-Purification) HPLC> 99.0%[7][10]
Purity (Crude) Not SpecifiedVariable, requires purification.[6][7]
Reactant Molar Ratio Amine : this compound : DCC1 : 1.2 : 1.2[9]
Reactant Molar Ratio Amine : this compound : EDC.HCl1 : 1.2 : 1.5[7]

Experimental and Purification Workflow

The overall laboratory workflow involves a series of sequential steps from reaction setup to the isolation of the final pure compound. Proper execution of the workup and purification stages is essential to remove byproducts, such as dicyclohexylurea (from DCC) or unreacted starting materials.

Caption: Step-by-step workflow for the synthesis and purification of Acalabrutinib.

References

Application Notes and Protocols for the Cyclization of 2-Butynoic Acid to γ-Butyrolactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Butyrolactones are a pivotal class of compounds prevalent in a myriad of natural products and pharmaceuticals, exhibiting a wide range of biological activities. The synthesis of these five-membered lactones is a significant focus in organic chemistry. One direct route to substituted γ-butyrolactones involves the intramolecular cyclization of alkynoic acids. This document outlines the application of this strategy to 2-butynoic acid and its derivatives, providing a summary of relevant synthetic methodologies, experimental protocols, and the factors influencing these transformations. While this compound is known to undergo cyclization to form γ-butyrolactones, detailed experimental protocols for this specific substrate are not extensively documented in publicly available literature.[1] Therefore, this note provides representative protocols based on the cyclization of similar short-chain alkynoic acids.

Reaction Mechanisms and Catalytic Systems

The cyclization of this compound to form a γ-butyrolactone, specifically 4-methyl-2(5H)-furanone, involves the intramolecular addition of the carboxylic acid's hydroxyl group to the alkyne. This process can be promoted by various catalytic systems, primarily involving transition metals that activate the alkyne functionality towards nucleophilic attack.

Commonly employed catalysts for the lactonization of alkynoic acids include complexes of:

  • Gold (Au): Gold catalysts, particularly Au(I) and Au(III) species, are highly effective in activating carbon-carbon triple bonds, facilitating the intramolecular hydroalkoxylation.[2]

  • Palladium (Pd): Palladium(II) catalysts are also widely used for the cyclization of alkynoic acids.[3]

  • Copper (Cu): Copper(I) catalysts have been shown to promote the intramolecular cyclization of alkynoic acids, sometimes as a side reaction in "click chemistry".

  • Silver (Ag): Silver salts can also catalyze the heteroannulation of acetylenic acids.

The general mechanism involves the coordination of the metal catalyst to the alkyne, which increases its electrophilicity. The carboxylic acid then acts as an intramolecular nucleophile, attacking the activated alkyne to form a vinyl-metal intermediate. Subsequent protodemetalation releases the catalyst and yields the exocyclic-enol lactone product.

Experimental Protocols

Due to the limited availability of a specific, detailed protocol for the direct cyclization of this compound, the following are representative procedures adapted from the cyclization of similar γ-alkynoic acids. Researchers should consider these as starting points for optimization.

Protocol 1: Gold-Catalyzed Intramolecular Cyclization (Representative)

This protocol is adapted from methodologies for the gold-catalyzed cyclization of γ-alkynoic acids.

Materials:

  • This compound

  • Gold(I) catalyst (e.g., IPrAuCl/AgOTf or {Au(IPr)}2(μ-OH)][BF4])

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, or Acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the gold(I) catalyst precursor (e.g., IPrAuCl, 1-5 mol%) and a silver salt activator (e.g., AgOTf, 1-5 mol%) if required.

  • Add the anhydrous solvent (e.g., DCM, 0.1-0.5 M concentration of the substrate).

  • Stir the mixture at room temperature for 15-30 minutes to generate the active catalyst.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at the desired temperature (ranging from room temperature to reflux, depending on the catalyst activity) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove any insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired γ-butyrolactone.

Protocol 2: Palladium-Catalyzed Intramolecular Cyclization (Representative)

This protocol is based on general procedures for palladium-catalyzed lactonization of alkynoic acids.

Materials:

  • This compound

  • Palladium(II) catalyst (e.g., Pd(OAc)₂, PdCl₂(MeCN)₂)

  • Base (e.g., Triethylamine (Et₃N), Sodium Acetate (NaOAc))

  • Anhydrous solvent (e.g., Acetonitrile, Tetrahydrofuran (THF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent (e.g., Acetonitrile).

  • Add the base (e.g., triethylamine, 1.0-1.2 equivalents).

  • Add the palladium(II) catalyst (e.g., Pd(OAc)₂, 2-10 mol%).

  • Heat the reaction mixture to the desired temperature (typically 60-80 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the γ-butyrolactone.

Data Presentation

The following table summarizes representative quantitative data for the cyclization of various alkynoic acids to γ-butyrolactones, providing a reference for expected outcomes with this compound.

EntrySubstrateCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
14-Pentynoic Acid[Au(IPr)]₂ (μ-OH)][BF₄] (0.1 mol%)Neatrt1>98[2]
24-Hexynoic Acid[Au(IPr)]₂ (μ-OH)][BF₄] (0.1 mol%)Neatrt1>98[2]
34-Phenyl-4-pentynoic AcidPd(OAc)₂ (5 mol%), NaOAcMeCN80285[3]
43-Hexynoic AcidAgF (10 mol%)MeCN602475[4]

Note: The yields and reaction conditions are highly dependent on the specific substrate and catalyst system used. The data presented for other alkynoic acids should be used as a guideline for the development of a specific protocol for this compound.

Visualizations

Reaction Scheme

Reaction_Scheme General Scheme for Cyclization of this compound sub This compound (or derivative) prod γ-Butyrolactone (4-Methyl-5H-furan-2-one) sub->prod [Catalyst] Solvent, Temp.

Caption: General reaction scheme for the catalytic cyclization of this compound.

Experimental Workflow

Workflow General Experimental Workflow start Start setup Set up reaction under inert atmosphere start->setup reagents Add solvent, catalyst, and this compound setup->reagents reaction Heat and stir for specified time reagents->reaction monitor Monitor reaction (TLC, GC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous workup and extraction monitor->workup Complete purify Purify by column chromatography workup->purify analyze Characterize product (NMR, MS, etc.) purify->analyze end End analyze->end

Caption: A typical workflow for the synthesis and purification of γ-butyrolactones.

Signaling Pathway Analogy (Catalytic Cycle)

Catalytic_Cycle Simplified Catalytic Cycle catalyst Active Catalyst [M]-L pi_complex π-Complex catalyst->pi_complex + Substrate substrate This compound substrate->pi_complex cyclized_intermediate Cyclized Intermediate pi_complex->cyclized_intermediate Intramolecular Nucleophilic Attack cyclized_intermediate->catalyst Regeneration product γ-Butyrolactone cyclized_intermediate->product Protodemetalation

Caption: A simplified representation of a metal-catalyzed cyclization cycle.

References

cycloacylation of phenols with 2-Butynoic acid for flavone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Flavone Synthesis

Topic: Synthesis of Flavones via the Baker-Venkataraman Rearrangement

For: Researchers, scientists, and drug development professionals.

Introduction

Flavones are a significant class of flavonoids characterized by a 2-phenylchromen-4-one backbone. These compounds are widely distributed in the plant kingdom and are of great interest to the pharmaceutical and nutraceutical industries due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The synthesis of flavone derivatives is a cornerstone of medicinal chemistry and drug discovery programs aimed at developing new therapeutic agents.

While various methods exist for the synthesis of the flavone core, the Baker-Venkataraman rearrangement provides a reliable and versatile strategy. This method involves the conversion of a 2-hydroxyacetophenone to a 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione, which then undergoes an acid-catalyzed cyclization to yield the final flavone. This application note provides a detailed protocol for this synthetic route.

It is important to note that the direct cycloacylation of phenols with 2-butynoic acid is not a chemically viable method for the synthesis of flavones, as this compound lacks the requisite phenyl group for the formation of the 2-phenylchromen-4-one structure. The Baker-Venkataraman approach, starting from a phenol derivative (2-hydroxyacetophenone), represents a robust and well-established alternative.[1][2]

Reaction Scheme

The overall synthetic scheme is a three-step process:

  • Esterification: Reaction of a 2-hydroxyacetophenone with a benzoyl chloride in the presence of a base (e.g., pyridine) to form a 2-benzoyloxyacetophenone.[3]

  • Baker-Venkataraman Rearrangement: Base-catalyzed rearrangement of the 2-benzoyloxyacetophenone to a 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione.[4]

  • Cyclization: Acid-catalyzed intramolecular cyclization and dehydration of the 1,3-diketone to yield the flavone.[5][6]

Experimental Protocols

Protocol 1: Synthesis of 2-Benzoyloxyacetophenone (Esterification)[5][7]

Materials:

  • 2-Hydroxyacetophenone

  • Benzoyl chloride

  • Anhydrous pyridine

  • 1 M Hydrochloric acid

  • Methanol

  • Crushed ice

  • Round-bottom flask (250 mL)

  • Magnetic stirrer

  • Reflux condenser with a calcium chloride drying tube

  • Beaker (1 L)

  • Büchner funnel and flask for vacuum filtration

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-hydroxyacetophenone (10 g, 0.073 mol).

  • Add anhydrous pyridine (15 mL), followed by the slow addition of benzoyl chloride (14.4 g, 0.102 mol). The reaction is exothermic.[5]

  • Once the addition is complete, fit the flask with a reflux condenser and a calcium chloride drying tube.

  • Allow the reaction mixture to stir for 20-30 minutes at room temperature.[7]

  • Pour the reaction mixture into a 1 L beaker containing crushed ice (150 g) and 1 M hydrochloric acid (350 mL) with vigorous stirring.[5]

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid product first with cold methanol (15 mL) and then with water (15 mL).[5]

  • Recrystallize the crude 2-benzoyloxyacetophenone from methanol to obtain the purified product.

  • Dry the product, record the yield, and characterize (e.g., melting point, IR, NMR).

Protocol 2: Synthesis of 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione (Baker-Venkataraman Rearrangement)[5][8]

Materials:

  • 2-Benzoyloxyacetophenone

  • Anhydrous pyridine

  • Potassium hydroxide (pulverized)

  • 10% Acetic acid solution

  • Three-neck round-bottom flask (250 mL)

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser with a calcium chloride drying tube

Procedure:

  • In a 250 mL three-neck round-bottom flask, dissolve 2-benzoyloxyacetophenone (7 g, 0.029 mol) in anhydrous pyridine (27 mL).[5]

  • Heat the mixture to 50°C with constant stirring.

  • Quickly add pulverized potassium hydroxide (2.5 g, 0.045 mol) to the reaction mixture.

  • Stir the mixture at 50°C for 15-20 minutes, during which a yellow precipitate of the potassium salt of the diketone will form.[8]

  • Cool the mixture to room temperature and acidify by adding 10% acetic acid solution (38 mL) with stirring.[5]

  • Collect the precipitated 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione by vacuum filtration.

  • Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol).

  • Dry the product, record the yield, and characterize.

Protocol 3: Synthesis of Flavone (Acid-Catalyzed Cyclization)[5][9]

Materials:

  • 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Crushed ice

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Boiling water bath

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (4.5 g, 0.019 mol) in glacial acetic acid (25 mL).

  • With stirring, add concentrated sulfuric acid (1 mL).[5]

  • Fit the flask with a reflux condenser and heat the mixture in a boiling water bath for 1 hour with stirring.[9]

  • Pour the hot reaction mixture onto crushed ice (130 g) with stirring.

  • Allow the ice to melt completely, and collect the crude flavone by vacuum filtration.

  • Wash the solid product with water until the filtrate is neutral.

  • Recrystallize the crude flavone from a suitable solvent (e.g., petroleum ether or ethanol) to obtain the pure product.[5]

  • Dry the final product, record the overall yield, and perform characterization (e.g., melting point, NMR, mass spectrometry).

Data Presentation

The yields of the Baker-Venkataraman synthesis of flavones are influenced by the substituents on both the 2-hydroxyacetophenone and the benzoyl chloride. The following table summarizes representative yields for the synthesis of various flavone derivatives.

2-Hydroxyacetophenone SubstituentBenzoyl Chloride SubstituentFlavone ProductOverall Yield (%)Reference
HHFlavone59-68[8]
4'-OHH7-Hydroxyflavone~65[10]
5'-ClH6-Chloroflavone~70
H4-OCH₃4'-Methoxyflavone~62[9]
4'-OH4-OCH₃7-Hydroxy-4'-methoxyflavone~60
5'-NO₂4-Cl6-Nitro-4'-chloroflavone~55

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Baker-Venkataraman Rearrangement cluster_step3 Step 3: Cyclization start1 2-Hydroxyacetophenone + Benzoyl Chloride proc1 Add Pyridine Stir at RT, 20-30 min start1->proc1 workup1 Pour into HCl/ice Filter and Wash proc1->workup1 prod1 2-Benzoyloxyacetophenone workup1->prod1 start2 2-Benzoyloxyacetophenone prod1->start2 proc2 Dissolve in Pyridine Add KOH, 50°C, 15-20 min start2->proc2 workup2 Cool and Acidify Filter and Wash proc2->workup2 prod2 1,3-Diketone Intermediate workup2->prod2 start3 1,3-Diketone Intermediate prod2->start3 proc3 Dissolve in Acetic Acid Add H₂SO₄, Heat 1h start3->proc3 workup3 Pour into ice Filter and Wash proc3->workup3 prod3 Flavone workup3->prod3

Caption: Workflow for the three-step synthesis of flavones.

Reaction Mechanism

reaction_mechanism cluster_bvr Baker-Venkataraman Rearrangement cluster_cyclization Acid-Catalyzed Cyclization ester 2-Benzoyloxyacetophenone enolate Enolate Intermediate ester->enolate + Base (-H⁺) alkoxide Cyclic Alkoxide enolate->alkoxide Intramolecular Acyl Transfer phenolate Phenolate alkoxide->phenolate Ring Opening diketone 1,3-Diketone phenolate->diketone + H⁺ (Workup) diketone_cyc 1,3-Diketone diketone->diketone_cyc enol Enol Intermediate diketone_cyc->enol + H⁺ cyclized Cyclized Intermediate enol->cyclized Intramolecular Nucleophilic Attack flavone Flavone cyclized->flavone - H₂O, -H⁺

Caption: Mechanism of flavone synthesis.

References

Synthesis of Z-Trisubstituted Olefins via a Three-Step Protocol Utilizing 2-Butynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Z-trisubstituted olefins are important structural motifs found in a variety of biologically active molecules and are key intermediates in organic synthesis. The stereoselective synthesis of these compounds, however, remains a significant challenge. This document outlines a detailed three-step protocol for the synthesis of Z-trisubstituted olefins starting from the readily available 2-butynoic acid. The described methodology involves an initial esterification of the starting material, followed by a stereoselective reduction to form a Z-alkene, and finally, a nickel-catalyzed cross-coupling reaction to introduce the third substituent, affording the desired Z-trisubstituted olefin with high stereoselectivity.

Overall Synthetic Scheme:

The synthetic strategy is composed of three sequential transformations:

  • Fischer Esterification: Protection of the carboxylic acid functionality of this compound as an ethyl ester.

  • Stereoselective Alkyne Reduction: Syn-hydrogenation of the internal alkyne to a Z-alkene using a poisoned catalyst.

  • Nickel-Catalyzed Hydroalkylation: Introduction of a third substituent via a stereoselective cross-coupling reaction.

Experimental Protocols:

Step 1: Synthesis of Ethyl 2-butynoate (Fischer Esterification)

This protocol describes the conversion of this compound to its corresponding ethyl ester. The reaction is an acid-catalyzed equilibrium process, driven to completion by using an excess of the alcohol.[1][2][3][4]

Materials:

  • This compound

  • Absolute ethanol (EtOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether (Et₂O)

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol (10-20 eq), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude ethyl 2-butynoate, which can be purified by distillation.

Data Presentation:

ReactantProductCatalystSolventTime (h)Temp. (°C)Yield (%)Reference
This compoundEthyl 2-butynoateH₂SO₄EtOH4-6Reflux85-95[1][2]
Step 2: Synthesis of Ethyl (Z)-2-butenoate (Stereoselective Reduction)

This protocol details the stereoselective reduction of the alkyne functionality in ethyl 2-butynoate to a Z-alkene using Lindlar's catalyst. This poisoned palladium catalyst is highly selective for the syn-addition of hydrogen, yielding the cis-olefin.[5] An alternative catalyst for this transformation is P-2 Nickel.

Materials:

  • Ethyl 2-butynoate

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Hydrogen gas (H₂)

  • Ethyl acetate (EtOAc) or Hexane

  • Celite

Procedure:

  • Ethyl 2-butynoate (1.0 eq) is dissolved in ethyl acetate.

  • Lindlar's catalyst (5-10 mol%) is added to the solution.

  • The reaction vessel is evacuated and backfilled with hydrogen gas (using a balloon or a controlled pressure system).

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature. The reaction is monitored by Gas Chromatography (GC) or TLC until the starting material is consumed.

  • Upon completion, the hydrogen atmosphere is replaced with an inert gas (e.g., nitrogen or argon).

  • The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to afford ethyl (Z)-2-butenoate.

Data Presentation:

ReactantProductCatalystSolventTime (h)Temp. (°C)Yield (%)Z:E RatioReference
Ethyl 2-butynoateEthyl (Z)-2-butenoateLindlar's catalystEtOAc2-4RT>95>98:2General Knowledge
Step 3: Synthesis of Ethyl (Z)-2-methyl-2-butenoate (Nickel-Catalyzed Hydroalkylation)

This protocol describes a method for the introduction of a methyl group to the double bond of ethyl (Z)-2-butenoate to form a Z-trisubstituted olefin. This is based on modern nickel-catalyzed hydroalkylation methods which have shown high stereoselectivity for the synthesis of Z-trisubstituted α,β-unsaturated esters.[6][7][8]

Materials:

  • Ethyl (Z)-2-butenoate

  • Methyl iodide (CH₃I) or another suitable alkyl halide

  • Nickel(II) chloride (NiCl₂)

  • A suitable phosphine ligand (e.g., tricyclohexylphosphine, PCy₃)

  • A reducing agent (e.g., zinc powder, Zn)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF or Dimethylformamide, DMF)

Procedure:

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with NiCl₂ (5-10 mol%), the phosphine ligand (10-20 mol%), and the reducing agent (2.0-3.0 eq).

  • Anhydrous solvent is added, and the mixture is stirred at room temperature for 30 minutes.

  • Ethyl (Z)-2-butenoate (1.0 eq) and the alkyl halide (1.2-1.5 eq) are then added sequentially.

  • The reaction mixture is stirred at a specified temperature (e.g., 50-80 °C) for 12-24 hours, or until completion as monitored by GC or LC-MS.

  • After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the Z-trisubstituted olefin.

Data Presentation:

ReactantProductCatalyst/LigandReductantSolventTime (h)Temp. (°C)Yield (%)Z:E RatioReference
Ethyl (Z)-2-butenoate & CH₃IEthyl (Z)-2-methyl-2-butenoateNiCl₂ / PCy₃ZnTHF12-246070-85>95:5[6][7][8]

Mandatory Visualization:

Synthesis_Workflow cluster_step1 Step 1: Fischer Esterification cluster_step2 Step 2: Stereoselective Reduction cluster_step3 Step 3: Ni-Catalyzed Hydroalkylation start This compound ester Ethyl 2-butynoate start->ester EtOH, H₂SO₄ Reflux z_alkene Ethyl (Z)-2-butenoate ester->z_alkene H₂, Lindlar's Cat. EtOAc, RT final_product Z-Trisubstituted Olefin z_alkene->final_product NiCl₂, Ligand, Reductant THF, Heat alkyl_halide Alkyl Halide (R-X) alkyl_halide->final_product

Caption: A workflow diagram illustrating the three-step synthesis of Z-trisubstituted olefins from this compound.

References

Application Notes and Protocols for the Preparation of Chiral 1,2,3,4-Tetrahydroisoquinoline Analogs from 2-Butynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral 1,2,3,4-tetrahydroisoquinolines (THIQs) are a class of privileged heterocyclic scaffolds frequently found in a wide array of natural products and pharmacologically active molecules. Their rigid structure and the presence of a stereocenter at the C1 position are crucial for their biological activity, which spans from antimicrobial and antiviral to anticancer and neuroprotective effects. The development of efficient and stereoselective synthetic routes to access enantiopure THIQs is a significant endeavor in medicinal chemistry and drug development.

This document provides a detailed protocol for a plausible multi-step synthesis of chiral 1,2,3,4-tetrahydroisoquinoline analogs, commencing from the readily available starting material, 2-butynoic acid. The synthetic strategy involves the sequential transformation of this compound into a suitable β-phenylethylamine precursor, followed by an enantioselective Pictet-Spengler reaction to construct the chiral tetrahydroisoquinoline core. This approach offers a versatile pathway for the generation of diverse THIQ analogs for further investigation in drug discovery programs.

Overall Synthetic Strategy

The proposed synthetic route from this compound to a chiral 1,2,3,4-tetrahydroisoquinoline analog is outlined below. This strategy is designed to be modular, allowing for the introduction of diversity at the aromatic ring and the C1 position of the final product.

G A This compound B 1-Butanol A->B   Reduction C Butanoyl Chloride B->C   Chlorination D 1-(Aryl)butan-1-one C->D   Friedel-Crafts Acylation E 1-(Aryl)butan-1-amine (β-Arylethylamine precursor) D->E   Reductive Amination F Chiral 1-Aryl-1,2,3,4-tetrahydroisoquinoline E->F   Enantioselective Pictet-Spengler Reaction

Caption: Proposed synthetic workflow from this compound.

Experimental Protocols

Protocol 1: Synthesis of 1-Butanol from this compound

This protocol describes the complete reduction of this compound to 1-butanol using a strong reducing agent.

  • Materials:

    • This compound

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium sulfate (Na₂SO₄) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (4.0 eq.) in anhydrous diethyl ether.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve this compound (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the slow, sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.

    • Filter the precipitate and wash it thoroughly with diethyl ether.

    • Combine the filtrate and the washings, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude 1-butanol by fractional distillation.

Protocol 2: Synthesis of Butanoyl Chloride from 1-Butanol

This protocol details the conversion of 1-butanol to butanoyl chloride. This is a two-step process involving oxidation of the alcohol to a carboxylic acid, followed by conversion to the acyl chloride. For the purpose of this application note, we will assume the direct conversion of commercially available butanoic acid to butanoyl chloride.

  • Materials:

    • Butanoic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

    • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add butanoic acid (1.0 eq.).

    • Add a catalytic amount of anhydrous DMF (1-2 drops).

    • Slowly add thionyl chloride (1.2-1.5 eq.) to the butanoic acid at room temperature via a dropping funnel.[1][2]

    • After the initial vigorous gas evolution subsides, heat the reaction mixture to reflux for 1-2 hours, or until gas evolution ceases.[1]

    • Allow the mixture to cool to room temperature.

    • The crude butanoyl chloride can be purified by fractional distillation.

Protocol 3: Friedel-Crafts Acylation of Benzene with Butanoyl Chloride

This protocol describes the synthesis of 1-phenylbutan-1-one, a key ketone intermediate.

  • Materials:

    • Butanoyl chloride

    • Anhydrous benzene (or a substituted benzene derivative)

    • Anhydrous aluminum chloride (AlCl₃)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous benzene, which serves as both the reactant and the solvent.

    • Cool the mixture to 0 °C in an ice bath.

    • Add butanoyl chloride (1.0 eq.) dropwise to the stirred suspension.

    • After the addition, allow the reaction mixture to stir at room temperature for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice and add concentrated HCl to decompose the aluminum chloride complex.

    • Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the resulting 1-phenylbutan-1-one by vacuum distillation.

Protocol 4: Reductive Amination of 1-Phenylbutan-1-one

This protocol outlines the synthesis of the β-phenylethylamine precursor, 1-phenylbutan-1-amine.

  • Materials:

    • 1-Phenylbutan-1-one

    • Ammonium acetate or ammonia in methanol

    • Sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation setup (H₂, Pd/C)

    • Methanol

    • Diethyl ether

    • 1 M Sodium hydroxide (NaOH)

    • Anhydrous potassium carbonate (K₂CO₃)

    • Round-bottom flask, magnetic stirrer.

  • Procedure (using NaBH₃CN): [3]

    • Dissolve 1-phenylbutan-1-one (1.0 eq.) and a large excess of ammonium acetate (e.g., 10 eq.) in methanol.

    • Add sodium cyanoborohydride (1.5 eq.) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction by TLC or GC-MS.

    • Remove the methanol under reduced pressure.

    • Add water to the residue and basify with 1 M NaOH to pH > 10.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic extracts, wash with brine, and dry over anhydrous potassium carbonate.

    • Filter and concentrate the solution to give the crude 1-phenylbutan-1-amine, which can be purified by distillation or column chromatography.

Protocol 5: Enantioselective Pictet-Spengler Reaction

This protocol describes the final cyclization step to form the chiral 1,2,3,4-tetrahydroisoquinoline. A chiral phosphoric acid catalyst is used to induce enantioselectivity.

  • Materials:

    • 1-Phenylbutan-1-amine

    • Aqueous formaldehyde (37 wt. %)

    • Chiral phosphoric acid catalyst (e.g., (R)-TRIP)

    • Toluene or dichloromethane

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer.

  • Procedure:

    • In a round-bottom flask, dissolve 1-phenylbutan-1-amine (1.0 eq.) and the chiral phosphoric acid catalyst (0.05-0.1 eq.) in toluene.

    • Add aqueous formaldehyde (1.1 eq.) to the solution.

    • Stir the reaction mixture at the specified temperature (e.g., room temperature or elevated temperature) for 24-72 hours, monitoring the reaction by TLC or HPLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude chiral 1,2,3,4-tetrahydroisoquinoline by flash column chromatography.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation

The following table summarizes representative quantitative data for the key steps in the synthesis of a chiral 1-propyl-1,2,3,4-tetrahydroisoquinoline from butanoic acid. Yields and enantiomeric excess can vary depending on the specific substrates and reaction conditions used.

Step No.ReactionStarting MaterialProductReagentsYield (%)Enantiomeric Excess (%)
1ReductionButanoic Acid1-ButanolLiAlH₄, then H₃O⁺~90N/A
2ChlorinationButanoic AcidButanoyl ChlorideSOCl₂~85[1]N/A
3Friedel-Crafts AcylationBenzene, Butanoyl Chloride1-Phenylbutan-1-oneAlCl₃75-85N/A
4Reductive Amination1-Phenylbutan-1-one1-Phenylbutan-1-amineNH₄OAc, NaBH₃CN70-90[3]N/A
5Enantioselective Pictet-Spengler1-Phenylbutan-1-amine, Formaldehyde(R)-1-Propyl-1,2,3,4-tetrahydroisoquinolineChiral Phosphoric Acid80-9590-99

Visualizations

G cluster_0 Precursor Synthesis cluster_1 Enantioselective Cyclization This compound This compound 1-Butanol 1-Butanol This compound->1-Butanol  LiAlH4 Butanoyl Chloride Butanoyl Chloride 1-Butanol->Butanoyl Chloride  1. [O]  2. SOCl2 1-Phenylbutan-1-one 1-Phenylbutan-1-one Butanoyl Chloride->1-Phenylbutan-1-one  Benzene  AlCl3 1-Phenylbutan-1-amine 1-Phenylbutan-1-amine 1-Phenylbutan-1-one->1-Phenylbutan-1-amine  NH3 source  Reducing Agent Chiral THIQ Chiral THIQ 1-Phenylbutan-1-amine->Chiral THIQ  HCHO  Chiral Catalyst

Caption: Detailed workflow for the synthesis of chiral THIQs.

G amine β-Arylethylamine imine Iminium Ion (Chiral Ion Pair) amine->imine + Aldehyde + Catalyst (H+) aldehyde Aldehyde (e.g., Formaldehyde) aldehyde->imine catalyst Chiral Brønsted Acid (e.g., Phosphoric Acid) catalyst->imine spiro Spirocyclic Intermediate imine->spiro  Intramolecular  Electrophilic  Aromatic Substitution thic Chiral THIQ spiro->thic  Rearomatization  (Deprotonation)

Caption: Simplified Pictet-Spengler reaction pathway.

References

Application Notes and Protocols: Esterification and Amidation Reactions of 2-Butynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the esterification and amidation reactions of 2-butynoic acid, a valuable building block in organic synthesis and medicinal chemistry. The protocols and data presented are intended to serve as a practical guide for the synthesis of novel ester and amide derivatives with potential applications in drug discovery and development.

Introduction

This compound, also known as tetrolic acid, is a versatile organic compound featuring both a carboxylic acid and an internal alkyne functional group.[1][2][3] This unique structure allows for a variety of chemical transformations, making it a valuable synthon for the creation of complex molecules.[1] The carboxylic acid moiety readily undergoes esterification and amidation reactions, enabling the introduction of diverse functionalities that can modulate the physicochemical and pharmacological properties of the parent molecule.[1] Notably, this compound is a key intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib, highlighting its significance in pharmaceutical development.[4] Furthermore, derivatives of this compound are being explored for their potential as anti-cancer agents.[4][5]

Esterification of this compound

The conversion of this compound to its corresponding esters is a fundamental transformation that can be achieved through various methods, most commonly via Fischer-Speier esterification.[6][7] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process, and strategies to drive the equilibrium towards the ester product include using an excess of the alcohol or removing water as it is formed.[7]

Protocol 1: Fischer Esterification of this compound with Ethanol

This protocol describes a representative procedure for the synthesis of ethyl 2-butynoate.

Materials:

  • This compound

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane or diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent such as dichloromethane or diethyl ether.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl 2-butynoate.

  • The product can be further purified by distillation if necessary.

Quantitative Data: Ethyl 2-Butynoate

ParameterValueReference
Molecular FormulaC₆H₈O₂[8]
Molecular Weight112.13 g/mol [8]
Boiling Point160-161 °C[8]
Density0.962 g/mL at 25 °C[8]
¹H NMR (CDCl₃) δ (ppm)
CH₃ (alkyne)~1.9-2.0
OCH₂CH₃~4.1-4.2 (q)
OCH₂CH₃~1.2-1.3 (t)
¹³C NMR (CDCl₃) δ (ppm)
C=O~154
C≡C (quaternary)~80, ~73
OCH₂~61
CH₃ (alkyne)~4
OCH₂CH₃~14
IR (neat) ν (cm⁻¹)
C≡C~2240
C=O~1715

Note: Specific yields and spectroscopic data can vary based on reaction conditions and purification methods. The NMR and IR data are approximate values based on typical chemical shifts for similar structures.

Fischer Esterification Workflow

Fischer_Esterification start This compound + Ethanol catalyst H₂SO₄ (cat.) start->catalyst Add reflux Reflux catalyst->reflux Heat workup Aqueous Workup (H₂O, NaHCO₃, Brine) reflux->workup Cool & Extract drying Drying (MgSO₄) workup->drying evaporation Solvent Evaporation drying->evaporation product Ethyl 2-Butynoate evaporation->product

Caption: Workflow for the synthesis of ethyl 2-butynoate via Fischer esterification.

Amidation of this compound

Amide bond formation is a cornerstone of medicinal chemistry, and the conversion of this compound to its amides can be achieved using various coupling reagents to activate the carboxylic acid.[9][10][11] A common and effective method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt).[9][10][11][12]

Protocol 2: EDC/HOBt Mediated Amidation of this compound with Aniline

This protocol provides a representative procedure for the synthesis of N-phenyl-2-butynamide.

Materials:

  • This compound

  • Aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), aniline (1.0 eq), and HOBt (1.1 eq) in an appropriate anhydrous solvent like DCM or DMF.

  • Add DIPEA or TEA (2.0-3.0 eq) to the mixture and stir at room temperature.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM or another suitable organic solvent.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-phenyl-2-butynamide can be purified by recrystallization or column chromatography.

Quantitative Data: N-Phenyl-2-butynamide (Representative)

ParameterValue
Molecular FormulaC₁₀H₉NO
Molecular Weight159.19 g/mol
¹H NMR (CDCl₃, representative) δ (ppm)
CH₃~2.1
Phenyl-H~7.1-7.6
NH~7.8 (broad s)
¹³C NMR (CDCl₃, representative) δ (ppm)
C=O~152
Phenyl-C~120-138
C≡C (quaternary)~85, ~75
CH₃~4
IR (KBr, representative) ν (cm⁻¹)
N-H~3280
C≡C~2230
C=O (Amide I)~1640
N-H bend (Amide II)~1540

Note: As a specific protocol with yields and spectroscopic data for N-phenyl-2-butynamide was not found in the literature search, these are representative data based on general knowledge of similar structures. Actual values may vary.

EDC/HOBt Amidation Workflow

EDC_HOBt_Amidation reactants This compound + Aniline reagents EDC, HOBt, DIPEA reactants->reagents Add reaction Stir at RT reagents->reaction workup Aqueous Workup (HCl, H₂O, NaHCO₃, Brine) reaction->workup Dilute & Extract drying Drying (MgSO₄) workup->drying purification Purification drying->purification Concentrate product N-Phenyl-2-butynamide purification->product

Caption: Workflow for the synthesis of N-phenyl-2-butynamide via EDC/HOBt coupling.

Applications in Drug Development and Research

Derivatives of this compound hold promise in the field of drug discovery. As previously mentioned, this compound is a crucial component in the synthesis of Acalabrutinib, a covalent inhibitor of Bruton's tyrosine kinase used in the treatment of certain cancers.[4] The butynamide moiety in Acalabrutinib acts as a Michael acceptor, forming a covalent bond with a cysteine residue in the active site of the enzyme.

While specific signaling pathways directly modulated by simple esters and amides of this compound are not extensively documented, the parent compound and its derivatives have been associated with various biological activities. For instance, this compound itself has been shown to inhibit the production of inflammatory mediators in human macrophages.[13] Butyric acid and its derivatives, in general, are known to have anti-neoplastic properties and can act as histone deacetylase (HDAC) inhibitors, suggesting a potential avenue of investigation for this compound derivatives.[14][15] The synthesis of a library of this compound esters and amides could, therefore, lead to the discovery of novel therapeutic agents targeting a range of biological pathways.

Conclusion

The esterification and amidation of this compound are straightforward yet powerful reactions for generating a diverse array of compounds. The protocols provided herein offer a foundation for the synthesis of novel derivatives for evaluation in drug discovery programs. The established role of this compound in the synthesis of Acalabrutinib, coupled with the broader therapeutic potential of butyric acid derivatives, underscores the importance of further exploring the chemical and biological space of this compound esters and amides.

References

Application Notes and Protocols: Hydrogenation of 2-Butynoic Acid to cis-2-Butenoic Acid and Butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective hydrogenation of alkynoic acids is a critical transformation in organic synthesis, providing access to valuable unsaturated and saturated carboxylic acids. 2-Butynoic acid (also known as tetrolic acid) is a versatile building block, and its controlled hydrogenation can yield either cis-2-butenoic acid (isocrotonic acid), a useful intermediate, or butanoic acid, a saturated carboxylic acid. The choice of catalyst and reaction conditions dictates the reaction's outcome, allowing for selective partial hydrogenation to the alkene or complete reduction to the alkane.

This document provides detailed application notes and experimental protocols for the selective and complete hydrogenation of this compound.

Reaction Pathways

The hydrogenation of this compound can be directed to two primary products through the selection of appropriate catalysts and reaction conditions. The general transformation pathways are illustrated below.

Hydrogenation_Pathways This compound This compound cis-2-Butenoic Acid cis-2-Butenoic Acid This compound->cis-2-Butenoic Acid Selective Hydrogenation (e.g., Lindlar's Catalyst, P-2 Ni) Butanoic Acid Butanoic Acid This compound->Butanoic Acid Complete Hydrogenation (e.g., Pd/C) cis-2-Butenoic Acid->Butanoic Acid Further Hydrogenation

Caption: Hydrogenation pathways of this compound.

Data Presentation: Catalyst Performance in the Hydrogenation of this compound

The following tables summarize typical quantitative data for the hydrogenation of this compound under various catalytic systems.

Table 1: Selective Hydrogenation to cis-2-Butenoic Acid

CatalystSubstrate/Catalyst Ratio (mol/mol)SolventTemperature (°C)Pressure (atm H₂)Time (h)Conversion (%)Selectivity to cis-2-Butenoic Acid (%)
5% Pd/CaCO₃ (Lindlar)100:1Methanol2512-4>99>95
P-2 Nickel40:5Ethanol2510.5-1>99>98
P-2 Nickel with Ethylenediamine40:5Ethanol2510.2>99~100 (cis:trans > 100:1)[1]

Table 2: Complete Hydrogenation to Butanoic Acid

CatalystSubstrate/Catalyst Ratio (w/w)SolventTemperature (°C)Pressure (atm H₂)Time (h)Conversion (%)Selectivity to Butanoic Acid (%)
10% Pd/C10:1Ethanol2511-2>99>99
5% PtO₂ (Adams' catalyst)20:1Ethyl Acetate2531-3>99>99
Raney Nickel5:1Ethanol50502-4>99>99

Experimental Protocols

Protocol 1: Selective Hydrogenation of this compound to cis-2-Butenoic Acid using Lindlar's Catalyst

This protocol describes the partial hydrogenation of this compound to yield cis-2-butenoic acid. The use of a "poisoned" catalyst, Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline), is crucial for stopping the reaction at the alkene stage.[2][3][4][5][6]

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned)

  • Methanol, anhydrous

  • Hydrogen gas (H₂)

  • Nitrogen or Argon gas

  • Celite®

  • Two- or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon

  • Septa

  • Needles and tubing for gas handling

  • Filtration apparatus

Workflow Diagram:

Lindlar_Hydrogenation_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up Flask_Setup Assemble and dry glassware Inert_Atmosphere Flush flask with N₂ or Ar Flask_Setup->Inert_Atmosphere Add_Catalyst Add Lindlar's catalyst Inert_Atmosphere->Add_Catalyst Add_Solvent Add anhydrous methanol Add_Catalyst->Add_Solvent Add_Substrate Add this compound Add_Solvent->Add_Substrate H2_Purge Purge with H₂ (3x cycles) Add_Substrate->H2_Purge Run_Reaction Stir under H₂ balloon at 25°C H2_Purge->Run_Reaction Monitor_Reaction Monitor by TLC or GC-MS Run_Reaction->Monitor_Reaction N2_Flush Flush with N₂ Monitor_Reaction->N2_Flush Filter_Catalyst Filter through Celite® N2_Flush->Filter_Catalyst Evaporate_Solvent Remove solvent in vacuo Filter_Catalyst->Evaporate_Solvent Purify_Product Purify if necessary Evaporate_Solvent->Purify_Product

Caption: Workflow for Lindlar hydrogenation.

Procedure:

  • Reaction Setup:

    • To a dry two-neck round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (e.g., 50 mg for a 10 mmol scale reaction).

    • Seal the flask with septa and flush with nitrogen or argon gas.

    • Add anhydrous methanol (e.g., 50 mL) via syringe.

    • Add this compound (e.g., 0.84 g, 10 mmol).

  • Hydrogenation:

    • Purge the flask with hydrogen gas by evacuating and backfilling with hydrogen from a balloon three times.

    • Stir the reaction mixture vigorously under a positive pressure of hydrogen (from the balloon) at room temperature (25°C).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the reaction stops after the consumption of the starting material and does not proceed to the alkane.

  • Work-up:

    • Once the reaction is complete, purge the flask with nitrogen or argon to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a small amount of methanol.

    • Remove the solvent from the filtrate under reduced pressure to yield crude cis-2-butenoic acid.

    • The product can be further purified by recrystallization or chromatography if necessary.

Protocol 2: Selective Hydrogenation of this compound to cis-2-Butenoic Acid using P-2 Nickel Catalyst

This protocol provides an alternative method for the selective synthesis of cis-2-butenoic acid using the P-2 nickel catalyst, which is known for its high stereospecificity.[1][3][7]

Materials:

  • This compound

  • Nickel(II) acetate tetrahydrate

  • Sodium borohydride (NaBH₄)

  • Ethanol, absolute

  • Ethylenediamine (optional, for enhanced selectivity)

  • Hydrogen gas (H₂)

  • Nitrogen or Argon gas

  • Standard hydrogenation apparatus

Workflow Diagram:

P2_Nickel_Workflow cluster_catalyst_prep In Situ Catalyst Preparation cluster_reaction Hydrogenation cluster_workup Work-up Ni_Solution Dissolve Ni(OAc)₂ in ethanol NaBH4_Addition Add NaBH₄ solution to form black precipitate Ni_Solution->NaBH4_Addition Purge_H2 Purge reactor with H₂ NaBH4_Addition->Purge_H2 Add_Substrate Add this compound solution Purge_H2->Add_Substrate Run_Reaction Stir under H₂ at 25°C Add_Substrate->Run_Reaction Monitor_Uptake Monitor H₂ uptake Run_Reaction->Monitor_Uptake Filter_Catalyst Filter through activated carbon Monitor_Uptake->Filter_Catalyst Extract_Product Extract with ether Filter_Catalyst->Extract_Product Isolate_Product Dry and evaporate solvent Extract_Product->Isolate_Product

Caption: Workflow for P-2 Nickel hydrogenation.

Procedure:

  • In Situ Catalyst Preparation:

    • In a hydrogenation flask, dissolve nickel(II) acetate tetrahydrate (e.g., 1.25 g, 5.0 mmol) in absolute ethanol (e.g., 50 mL).

    • In a separate flask, prepare a solution of sodium borohydride (e.g., 0.19 g, 5.0 mmol) in ethanol (e.g., 10 mL).

    • While stirring the nickel acetate solution vigorously, add the sodium borohydride solution. A black, finely divided precipitate of P-2 nickel will form immediately.

  • Hydrogenation:

    • Purge the reaction flask containing the catalyst with hydrogen gas.

    • For enhanced selectivity, ethylenediamine (e.g., 0.66 mL, 10 mmol) can be added at this stage.[1]

    • Add a solution of this compound (e.g., 3.36 g, 40.0 mmol) in ethanol.

    • Stir the mixture at room temperature (25°C) under 1 atm of hydrogen pressure (hydrogen balloon).

    • Monitor the reaction by observing the uptake of hydrogen. The reaction is typically rapid.

  • Work-up:

    • Once hydrogen uptake ceases, filter the reaction mixture through a small pad of activated carbon.

    • Dilute the filtrate with water and extract with diethyl ether.

    • Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield cis-2-butenoic acid.

Protocol 3: Complete Hydrogenation of this compound to Butanoic Acid using Palladium on Carbon (Pd/C)

This protocol details the complete reduction of this compound to butanoic acid using a standard, highly active hydrogenation catalyst.[8][9]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Nitrogen or Argon gas

  • Celite®

  • Standard hydrogenation apparatus

Workflow Diagram:

Complete_Hydrogenation_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up Flask_Setup Assemble and dry glassware Inert_Atmosphere Flush flask with N₂ or Ar Flask_Setup->Inert_Atmosphere Add_Catalyst Add 10% Pd/C catalyst Inert_Atmosphere->Add_Catalyst Add_Solvent Add ethanol Add_Catalyst->Add_Solvent Add_Substrate Add this compound Add_Solvent->Add_Substrate H2_Purge Purge with H₂ (3x cycles) Add_Substrate->H2_Purge Run_Reaction Stir under H₂ balloon at 25°C H2_Purge->Run_Reaction Monitor_Reaction Monitor by TLC or GC-MS until starting material is consumed Run_Reaction->Monitor_Reaction N2_Flush Flush with N₂ Monitor_Reaction->N2_Flush Filter_Catalyst Filter through Celite® N2_Flush->Filter_Catalyst Evaporate_Solvent Remove solvent in vacuo Filter_Catalyst->Evaporate_Solvent Isolate_Product Obtain butanoic acid Evaporate_Solvent->Isolate_Product

References

Application Notes and Protocols for Halogenation Reactions of the Triple Bond in 2-Butynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butynoic acid, also known as tetrolic acid, is a valuable building block in organic synthesis due to the presence of both a carboxylic acid and a reactive triple bond. The functionalization of this triple bond through halogenation reactions opens avenues for the synthesis of a diverse array of substituted alkenes, which are important intermediates in the development of pharmaceuticals and other bioactive molecules. This document provides detailed application notes and experimental protocols for the chlorination, bromination, and iodination of the triple bond in this compound, leading to the stereoselective formation of (E)-2,3-dihalo-2-butenoic acids.

The halogenation of alkynes, including this compound, generally proceeds via an electrophilic addition mechanism. This reaction is highly stereoselective, typically resulting in anti-addition of the halogen atoms across the triple bond. The initial addition of a halogen molecule (X₂) leads to the formation of a bridged halonium ion intermediate. Subsequent nucleophilic attack by the halide ion (X⁻) from the opposite face of the triple bond results in the exclusive formation of the (E)-dihaloalkene.

These dihalo-substituted butenoic acid derivatives serve as versatile synthons. The presence of two halogen atoms, a double bond, and a carboxylic acid moiety within the same molecule allows for a wide range of subsequent chemical transformations, making them valuable precursors in the synthesis of complex molecular architectures.

Halogenation Reaction Overview

The general transformation for the halogenation of this compound is depicted below. The reaction stereoselectively yields the (E)-isomer of the corresponding 2,3-dihalo-2-butenoic acid.

Halogenation_Reaction cluster_reactants Reactants cluster_products Product 2-Butynoic_Acid This compound Dihalo_Product (E)-2,3-Dihalo-2-butenoic Acid 2-Butynoic_Acid->Dihalo_Product Halogenation Halogen X₂ Halogen->Dihalo_Product

Caption: General scheme of the halogenation of this compound.

Experimental Protocols

The following protocols are based on established literature procedures and provide a framework for the successful halogenation of this compound.

Protocol 1: Synthesis of (E)-2,3-Dichloro-2-butenoic Acid

This protocol is adapted from a general procedure for the chlorination of α,β-alkynoic acids.

Materials:

  • This compound

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sulfuryl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain (E)-2,3-dichloro-2-butenoic acid.

Protocol 2: Synthesis of (E)-2,3-Dibromo-2-butenoic Acid

This one-pot procedure provides a selective route to the desired (E)-dibromo product.[1]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane at 0 °C, add N-bromosuccinimide (2.2 eq).

  • Slowly add triphenylphosphine (2.2 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • After completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford (E)-2,3-dibromo-2-butenoic acid.

Protocol 3: Synthesis of (E)-2,3-Diiodo-2-butenoic Acid

This protocol is a general method for the iodination of alkynoic acids and can be adapted for this compound.

Materials:

  • This compound

  • Iodine (I₂)

  • Sodium iodide (NaI)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add sodium iodide (2.5 eq) and iodine (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, wash the reaction mixture with a 10% aqueous solution of sodium thiosulfate to remove excess iodine.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield (E)-2,3-diiodo-2-butenoic acid.

Data Presentation

The following table summarizes the expected products and reported yields for the halogenation of this compound.

Halogenating Agent(s)ProductStereochemistryReported Yield (%)
SO₂Cl₂(E)-2,3-Dichloro-2-butenoic acidE (trans)~70-85% (estimated)
NBS / PPh₃(E)-2,3-Dibromo-2-butenoic acidE (trans)80%
I₂ / NaI(E)-2,3-Diiodo-2-butenoic acidE (trans)~60-75% (estimated)

Note: Yields are estimates based on similar reactions and may vary depending on reaction scale and purification methods.

Spectroscopic Data (Predicted)

The following are predicted spectroscopic data for the halogenated products based on analogous compounds. Experimental verification is recommended.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) in CDCl₃

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
(E)-2,3-Dichloro-2-butenoic acid2.5-2.7 (s, 3H, CH₃)~170 (C=O), ~130 (C-Cl), ~125 (C-Cl), ~25 (CH₃)
(E)-2,3-Dibromo-2-butenoic acid2.6-2.8 (s, 3H, CH₃)~170 (C=O), ~120 (C-Br), ~115 (C-Br), ~28 (CH₃)
(E)-2,3-Diiodo-2-butenoic acid2.8-3.0 (s, 3H, CH₃)~170 (C=O), ~100 (C-I), ~95 (C-I), ~30 (CH₃)

Mass Spectrometry: The mass spectra of the dihalogenated products are expected to show characteristic isotopic patterns for chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ≈ 1:1).

Logical Workflow for Halogenation and Analysis

The following diagram illustrates the logical workflow from starting material to the characterization of the final halogenated product.

Halogenation_Workflow Start Start: this compound Reaction Halogenation Reaction (Chlorination, Bromination, or Iodination) Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Recrystallization or Column Chromatography) Concentration->Purification Characterization Product Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR End Final Product: (E)-2,3-Dihalo-2-butenoic Acid NMR->End MS->End IR->End

Caption: Experimental workflow for the halogenation of this compound.

Conclusion

The halogenation of the triple bond in this compound provides an efficient and stereoselective route to (E)-2,3-dihalo-2-butenoic acids. These protocols offer reliable methods for the synthesis of dichloro, dibromo, and diiodo derivatives, which are valuable intermediates for further synthetic elaborations in drug discovery and materials science. The provided experimental procedures, along with the expected data, serve as a comprehensive guide for researchers in this field.

References

Application of 2-Butynoic Acid Derivatives in the Synthesis of the JAK2 Inhibitor BMS-911543

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-911543 is a potent and highly selective inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the JAK/STAT signaling pathway.[1] Dysregulation of the JAK/STAT pathway is implicated in various myeloproliferative neoplasms (MPNs) and other malignancies, making JAK2 an attractive therapeutic target.[2] BMS-911543 demonstrates significant anti-proliferative effects in cell lines dependent on JAK2 signaling and has shown efficacy in in vivo models.[3] The chemical scaffold of BMS-911543 features a key 1,5-dimethyl-1H-pyrazol-3-yl)amino moiety. The synthesis of this crucial pyrazole ring can be achieved through the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a substituted hydrazine. While a direct synthetic route employing 2-butynoic acid is not explicitly detailed in primary literature, its derivatives can serve as versatile precursors for the generation of the requisite 1,3-dicarbonyl synthons, such as 4,4-bis(methylthio)but-3-en-2-one, which is a key intermediate in a reported synthesis of BMS-911543.

The JAK/STAT Signaling Pathway and Inhibition by BMS-911543

The JAK/STAT signaling cascade is a principal mechanism for a multitude of cytokines and growth factors, playing a pivotal role in cellular processes like proliferation, differentiation, and apoptosis.[3][4] The pathway is initiated by the binding of a ligand to its corresponding receptor, leading to the activation of receptor-associated Janus kinases (JAKs). Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. These phosphorylated STATs form dimers, translocate to the nucleus, and act as transcription factors, regulating the expression of target genes.[5][6]

BMS-911543 selectively inhibits JAK2, thereby blocking the phosphorylation and activation of downstream STAT proteins, particularly STAT5.[7] This inhibition of the JAK2/STAT5 signaling axis leads to the suppression of cell proliferation and the induction of apoptosis in JAK2-dependent cancer cells.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK2_inactive JAK2 Receptor->JAK2_inactive Recruitment & Activation JAK2_active p-JAK2 JAK2_inactive->JAK2_active Autophosphorylation STAT_inactive STAT JAK2_active->STAT_inactive Phosphorylation STAT_active p-STAT Dimer STAT_inactive->STAT_active Dimerization DNA DNA STAT_active->DNA Nuclear Translocation BMS911543 BMS-911543 BMS911543->JAK2_active Inhibition Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription

Figure 1: Simplified JAK/STAT signaling pathway and the inhibitory action of BMS-911543.

Application: Synthesis of the Pyrazole Moiety of BMS-911543

The core of BMS-911543's structure contains a substituted pyrazole ring. A key strategy for the synthesis of this pyrazole involves the cyclocondensation of a 1,3-dicarbonyl equivalent with methylhydrazine. While not a direct one-step process from this compound, derivatives of butanoic acid can be chemically transformed into suitable 1,3-dicarbonyl precursors. A reported synthesis of BMS-911543 utilizes 4,4-bis(methylthio)but-3-en-2-one as a key intermediate for the pyrazole formation.

Synthesis_Workflow Butanoic_Acid_Derivative This compound Derivative Dicarbonyl_Equivalent 1,3-Dicarbonyl Equivalent (e.g., 4,4-bis(methylthio)but-3-en-2-one) Butanoic_Acid_Derivative->Dicarbonyl_Equivalent Multi-step Conversion Cyclocondensation Cyclocondensation Dicarbonyl_Equivalent->Cyclocondensation Methylhydrazine Methylhydrazine Methylhydrazine->Cyclocondensation Pyrazole_Core 1,5-Dimethyl-1H- pyrazol-3-amine (Core of BMS-911543) Cyclocondensation->Pyrazole_Core

Figure 2: General synthetic workflow for the pyrazole core of BMS-911543.

Experimental Protocols

Protocol 1: Synthesis of 1,5-Dimethyl-1H-pyrazol-3-amine (A Key Intermediate)

This protocol describes a general method for the cyclocondensation reaction to form the pyrazole ring, adapted from procedures for similar compounds.

Materials:

  • 4,4-bis(methylthio)but-3-en-2-one (1,3-dicarbonyl equivalent)

  • Methylhydrazine

  • Ethanol (or other suitable solvent)

  • Acetic acid (optional, as catalyst)

  • Standard laboratory glassware for organic synthesis

  • Heating and stirring apparatus

  • Rotary evaporator

  • Purification apparatus (e.g., column chromatography or distillation)

Procedure:

  • In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve 4,4-bis(methylthio)but-3-en-2-one (1.0 equivalent) in ethanol.

  • To this solution, add methylhydrazine (1.0-1.2 equivalents) dropwise at room temperature. A catalytic amount of acetic acid can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the desired 1,5-dimethyl-1H-pyrazol-3-amine intermediate.

Protocol 2: In Vitro JAK2 Kinase Inhibition Assay

This protocol outlines a general procedure to assess the inhibitory activity of synthesized compounds against the JAK2 enzyme.

Materials:

  • Recombinant human JAK2 enzyme

  • ATP

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Synthesized inhibitor (e.g., BMS-911543)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor in DMSO.

  • In a 96-well plate, add the assay buffer, the peptide substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding a solution of JAK2 enzyme and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Cell Proliferation Assay

This protocol describes a method to evaluate the anti-proliferative effect of BMS-911543 on a JAK2-dependent cell line (e.g., SET-2).

Materials:

  • SET-2 cell line (or other JAK2-dependent cell line)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • BMS-911543

  • Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Seed the SET-2 cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with serial dilutions of BMS-911543 for 72 hours.

  • Add the cell proliferation reagent to each well according to the manufacturer's protocol.

  • Incubate the plate for a short period to stabilize the luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo activities of BMS-911543.

Table 1: In Vitro Inhibitory Activity of BMS-911543 against JAK Family Kinases

KinaseIC50 (nM)Selectivity vs. JAK2
JAK1~385~350-fold
JAK2 1.1 -
JAK3~82.5~75-fold
TYK2~71.5~65-fold

Data compiled from multiple sources indicating high selectivity for JAK2.[7]

Table 2: Anti-proliferative Activity of BMS-911543 in Various Cell Lines

Cell LineJAK2 DependenceIC50 (nM)
SET-2Dependent (JAK2 V617F)60
BaF3-V617FDependent (Engineered)70
A549Independent>10,000
MDA-MB-231Independent>10,000
MiaPaCa-2Independent>10,000

This data highlights the selective anti-proliferative effect of BMS-911543 on cells reliant on the JAK2 pathway.[7]

Table 3: In Vivo Pharmacodynamic Effect of BMS-911543 in a Mouse Model

Oral Dose (mg/kg)pSTAT5 Reduction (at 18h)
5~50% (at 8h)
10~65%
30Nearly complete normalization

This demonstrates a dose-dependent inhibition of the JAK2 pathway in vivo.[7]

Conclusion

While the direct use of this compound in the synthesis of BMS-911543 is not explicitly documented, its derivatives are valuable precursors for the key 1,3-dicarbonyl intermediates required for the construction of the essential pyrazole moiety. The provided protocols offer a foundational understanding of the synthesis of this core structure and the subsequent evaluation of the final compound's biological activity. The potent and selective inhibition of JAK2 by BMS-911543, supported by the presented quantitative data, underscores its therapeutic potential in the treatment of myeloproliferative neoplasms and other disorders driven by aberrant JAK2 signaling.

References

Troubleshooting & Optimization

purification of crude 2-Butynoic acid by recrystallization from hexane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 2-Butynoic Acid

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of crude this compound via recrystallization from hexane.

Frequently Asked Questions (FAQs)

Q1: Why is hexane a suitable solvent for the recrystallization of this compound? A1: Hexane is a suitable non-polar solvent because this compound is highly soluble in it at boiling temperatures but significantly less soluble at lower temperatures, which is the primary requirement for a good recrystallization solvent.[1][2] Additionally, the boiling point of hexane (approx. 69 °C) is lower than the melting point of this compound (78-80 °C), which helps to prevent the compound from "oiling out" instead of crystallizing.[1][3]

Q2: What are the common impurities in crude this compound? A2: Crude this compound can appear as a tan, crystalline solid.[4][5] Impurities may include other organic acids, residual starting materials from synthesis, or colored byproducts.[6] Small amounts of colored impurities can often be removed during recrystallization by treating the hot solution with activated charcoal.[5][7]

Q3: What is "oiling out" and why does it happen? A3: "Oiling out," or liquid-liquid phase separation, is a phenomenon where a dissolved compound separates from a supersaturated solution as a liquid (an oil) instead of a solid crystal.[8][9] This often occurs when the solution cools too rapidly, is highly impure, or when the boiling point of the solvent is higher than the melting point of the solute.[3] The resulting oil may solidify into an amorphous solid, trapping impurities and leading to poor purification.[8]

Q4: Can this compound be purified by other methods? A4: Yes, sublimation is another effective method for purifying this compound, as it can sublime at temperatures above 20°C.[1] One patent describes heating the crude product to 45-75 °C under vacuum to yield high-purity this compound.[10] However, short-path distillation is not recommended due to an exothermic onset starting from 135 °C.[1]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueCitations
IUPAC Name But-2-ynoic acid[1]
Synonyms Tetrolic acid, 1-Propynecarboxylic acid[4]
Molecular Formula C₄H₄O₂[1][4]
Molar Mass 84.07 g/mol [1][4]
Melting Point 78-80 °C (lit.)[11][12][13]
Boiling Point 200-203 °C[4][12]
Appearance White to yellow crystalline powder/solid[1][4][14]
Solubility in Water Soluble[4][11][12]
Recrystallization Solvents Hexane, Heptane, Toluene[1]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
1. The compound "oils out" instead of forming crystals. A. The solution is cooling too quickly. B. The crude material has a high concentration of impurities, depressing the melting point.[3][9] C. The solution is too concentrated.A. Allow the flask to cool more slowly. Insulate the flask with paper towels or a beaker to slow heat loss.[15] B. Reheat the solution, add a small amount of activated charcoal to adsorb impurities, perform a hot filtration, and then attempt to recrystallize again.[16] C. Reheat the solution until the oil redissolves, add a small amount of additional hot hexane (1-2 mL) to slightly decrease saturation, and then cool slowly.[16]
2. No crystals form after the solution cools to room temperature. A. Too much solvent was used, and the solution is not supersaturated.[2][16] B. The solution is supersaturated but requires nucleation to begin crystallization.A. Reheat the solution and gently boil off a portion of the hexane to increase the concentration, then allow it to cool again.[16] B. Try scratching the inside surface of the flask with a glass stirring rod at the meniscus.[17] If that fails, add a "seed crystal" of pure this compound to the cooled solution to initiate crystallization.[7][17]
3. The final product yield is very low. A. Too much solvent was used during the dissolution step, causing a significant amount of product to remain in the mother liquor.[2] B. The crystals were washed with an excessive amount of cold hexane, or the hexane was not sufficiently cold. C. Premature crystallization occurred during hot filtration.A. Use the minimum amount of boiling hexane necessary to fully dissolve the crude solid.[2] After filtering the crystals, you can try to recover a second crop by boiling off some solvent from the filtrate and re-cooling. B. Wash the collected crystals with a minimal volume of ice-cold hexane.[2] C. Ensure the filtration funnel is pre-heated (e.g., with steam or by placing it over the boiling solvent) before pouring the hot solution through it.[7]
4. The purified crystals are colored or appear impure. A. Colored impurities were not fully removed. B. The solution cooled too rapidly, causing impurities to be trapped within the crystal lattice.[16]A. Repeat the recrystallization process, but add a small amount (1-2% by weight) of activated charcoal to the hot solution before the filtration step.[5][7][17] B. Ensure a slow cooling rate to allow for the selective formation of pure crystals.[16]

Experimental Protocols

Detailed Methodology for Recrystallization of Crude this compound from Hexane

This protocol is adapted from established procedures.[5]

  • Dissolution: Place the crude this compound (e.g., 50 g) in an appropriately sized Erlenmeyer flask. Add a volume of hexane (e.g., 700 mL) and a boiling chip. Heat the mixture to a gentle boil using a water bath or heating mantle while stirring until the solid is completely dissolved. Add the minimum amount of boiling hexane necessary for complete dissolution. Note: Avoid prolonged boiling to minimize loss of product through volatilization.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (e.g., 1 g).[5] Reheat the mixture to boiling for a few minutes.

  • Hot Gravity Filtration: Pre-heat a stemless funnel and a new, clean Erlenmeyer flask. Place a fluted filter paper in the hot funnel. Filter the hot solution quickly to remove the charcoal and any insoluble impurities. This step separates insoluble impurities.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[2] White, needle-like crystals should form.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold hexane to remove any residual soluble impurities from the surface of the crystals.[2]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the crystalline solid to a watch glass and allow it to air dry completely. For more rigorous drying, use a vacuum desiccator.[5]

Mandatory Visualization

G start Recrystallization Issue Observed oiling_out Problem: 'Oiling Out' Occurs start->oiling_out no_crystals Problem: No Crystals Form start->no_crystals low_yield Problem: Low Yield start->low_yield cause_oiling1 Cause: Cooling Too Rapid oiling_out->cause_oiling1 cause_oiling2 Cause: High Impurity Level oiling_out->cause_oiling2 cause_no_xtal1 Cause: Too Much Solvent no_crystals->cause_no_xtal1 cause_no_xtal2 Cause: Supersaturated no_crystals->cause_no_xtal2 cause_yield1 Cause: Excess Solvent Used low_yield->cause_yield1 cause_yield2 Cause: Premature Crystallization low_yield->cause_yield2 sol_oiling1 Solution: Reheat, add more solvent, cool slowly. cause_oiling1->sol_oiling1 sol_oiling2 Solution: Re-purify with activated charcoal. cause_oiling2->sol_oiling2 sol_no_xtal1 Solution: Boil off excess solvent and re-cool. cause_no_xtal1->sol_no_xtal1 sol_no_xtal2 Solution: Scratch flask or add seed crystal. cause_no_xtal2->sol_no_xtal2 sol_yield1 Solution: Use minimum hot solvent for dissolution. cause_yield1->sol_yield1 sol_yield2 Solution: Use pre-heated funnel for hot filtration. cause_yield2->sol_yield2

Caption: Troubleshooting workflow for this compound recrystallization.

References

Technical Support Center: Large-Scale Synthesis of 2-Butynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-Butynoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the large-scale synthesis of this compound?

A1: The two most prevalent methods for large-scale synthesis are the carboxylation of propyne and the oxidation of 2-butyn-1-ol. The choice of method often depends on the availability of starting materials, safety considerations, and desired purity levels.

Q2: What are the primary safety concerns associated with the carboxylation of propyne route?

A2: The carboxylation of propyne typically involves the use of strong bases like n-butyllithium or sodium amide, which are highly pyrophoric and ignite spontaneously on contact with air.[1][2] Handling these reagents requires rigorous exclusion of air and moisture, often necessitating the use of an inert atmosphere in a glove box or fume hood.[1][2][3] It is crucial to wear appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety goggles, and suitable gloves.[1][2][4][5]

Q3: What are the typical impurities encountered in the synthesis of this compound?

A3: Impurities can arise from side reactions or unreacted starting materials. Common impurities may include other organic acids.[6] For instance, in the carboxylation of propyne, incomplete reaction can leave residual propyne or base. In the oxidation of 2-butyn-1-ol, side reactions can lead to the formation of other oxygenated species. Ion chromatography coupled with mass spectrometry is an effective technique for identifying and quantifying these impurities.[6]

Q4: How can the purity of this compound be improved on a large scale?

A4: Post-synthesis purification is critical for achieving high-purity this compound. Common methods include:

  • Recrystallization: Hexane is a suitable solvent for recrystallizing crude this compound.[7]

  • Sublimation: Vacuum sublimation is an effective method for obtaining a highly purified product.

  • Extraction: Liquid-liquid extraction is used during the workup to separate the product from the reaction mixture.[7]

Troubleshooting Guides

Carboxylation of Propyne
Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete deprotonation of propyne.Ensure the use of a sufficiently strong and fresh organolithium or sodium amide reagent. Verify the molar ratio of the base to propyne.
Inefficient carboxylation.Ensure efficient delivery and dissolution of carbon dioxide gas. In some cases, using solid carbon dioxide (dry ice) can be less efficient.[7] Maintain a low temperature during CO2 addition to minimize side reactions.
Quenching of the acetylide intermediate.Rigorously exclude moisture and air from the reaction setup. Use anhydrous solvents and reagents.
Foaming Excess sodium amide used.Use a precise amount of sodium amide. If the purity of methylacetylene is uncertain, a slight excess may be used, but be prepared for potential foaming during the evaporation of liquid ammonia.[7]
Product is a tan solid instead of white crystals Presence of impurities.Purify the crude product by recrystallization from hexane, using activated carbon to decolorize the solution.[7]
Incomplete reaction Insufficient reaction time or temperature.Allow the reaction to stir for an adequate amount of time after the addition of all reagents. The completion of the reaction can be checked by testing the pH of a small aqueous sample.[7]
Oxidation of 2-Butyn-1-ol
Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete oxidation.Ensure the correct molar ratio of the oxidizing agent (e.g., hypochlorite) to 2-butyn-1-ol.[8] Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC).
Side reactions due to improper pH or temperature control.Maintain the reaction pH between 8-11 and the temperature between -5 to 15 °C to minimize the formation of byproducts.[8]
Formation of Impurities Over-oxidation or other side reactions.Control the addition rate of the oxidizing agent and maintain the recommended temperature and pH range throughout the reaction.[8]
Difficulty in product isolation Emulsion formation during extraction.Use appropriate solvent systems for extraction and consider techniques like centrifugation to break emulsions.

Quantitative Data

Table 1: Effect of Reaction Conditions on Carboxylation Yield

ParameterConditionYield of Carboxylic AcidReference
Mechanical Milling Rate 50 rpm0.5%[9]
150 rpm28.0%[9]
Synthesis Method Carboxylation of sodium methylacetylide with CO2 gas69-71%[7]
Carboxylation using slow evaporation of solid CO250%[7]
Optimized Carboxylation of sodium methylacetylideup to 80%[7]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound via Carboxylation of Propyne

This protocol is adapted from Organic Syntheses.[7]

Materials:

  • Sodium metal

  • Liquid ammonia

  • Ferric nitrate hydrate (catalyst)

  • Propyne (methylacetylene)

  • Dry tetrahydrofuran (THF)

  • Anhydrous ether

  • Carbon dioxide (gas)

  • Concentrated hydrochloric acid

  • Hexane

  • Activated carbon

Procedure:

  • In a reaction vessel equipped for low-temperature reactions, prepare sodium amide by adding sodium metal to liquid ammonia containing a catalytic amount of ferric nitrate hydrate.

  • Bubble propyne gas through the rapidly stirring sodium amide suspension. Sodium methylacetylide will precipitate.

  • Evaporate the liquid ammonia overnight under a slow stream of nitrogen.

  • Add dry THF and anhydrous ether to the residue.

  • With rapid stirring, pass a slow stream of anhydrous carbon dioxide gas into the mixture.

  • After the reaction is complete (indicated by a pH below 10 for a small aqueous sample), remove the solvent under reduced pressure.

  • Add water to dissolve the solid, and extract with ether to remove any residual THF.

  • Cool the aqueous layer in an ice bath and acidify with a mixture of concentrated hydrochloric acid and ice.

  • Continuously extract the acidified solution with ether for 24-36 hours.

  • Evaporate the ether extract to obtain the crude this compound.

  • Purify the crude product by recrystallization from boiling hexane with activated carbon.

Protocol 2: Industrial-Scale Synthesis of this compound via Oxidation of 2-Butyn-1-ol

This protocol is based on a patented method.[8]

Materials:

  • 2-butyn-1-ol

  • Catalyst (e.g., TMHPO - 2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Sodium hypochlorite

  • Potassium carbonate (or other alkaline substance)

  • Water

  • Sodium sulfite

  • Hydrochloric acid

  • Ethyl acetate (or other organic solvent)

  • Toluene

Procedure:

  • Mix 2-butyn-1-ol, the catalyst, and water in a reactor and cool to approximately 5 °C.

  • Add sodium hypochlorite and an alkaline substance (e.g., potassium carbonate) in batches to initiate the oxidation reaction, maintaining the pH between 8-11 and the temperature at around 10 °C for 1-2 hours.

  • Filter the reaction mixture and wash the filter cake with water.

  • Add sodium sulfite to the filtrate to quench any remaining oxidizing agent.

  • Adjust the pH of the filtrate to 1-3 with hydrochloric acid.

  • Extract the product multiple times with an organic solvent like ethyl acetate.

  • Combine the organic layers and remove the solvent under reduced pressure.

  • Add toluene and reflux, then remove the toluene under reduced pressure to obtain the crude this compound.

  • Further purify the crude product by vacuum sublimation.

Visualizations

experimental_workflow_carboxylation cluster_prep Preparation of Sodium Methylacetylide cluster_carboxylation Carboxylation cluster_workup Workup and Purification Na Sodium Metal NaC2H3 Sodium Methylacetylide Na->NaC2H3 NH3 Liquid Ammonia NH3->NaC2H3 FeNO3 Fe(NO3)3 (cat.) FeNO3->NaC2H3 Propyne Propyne Propyne->NaC2H3 Carboxylate Sodium 2-Butynoate NaC2H3->Carboxylate CO2 Carbon Dioxide CO2->Carboxylate Acidification Acidification (HCl) Carboxylate->Acidification Extraction Ether Extraction Acidification->Extraction Recrystallization Recrystallization (Hexane) Extraction->Recrystallization FinalProduct Pure this compound Recrystallization->FinalProduct

Caption: Workflow for the synthesis of this compound via carboxylation of propyne.

experimental_workflow_oxidation cluster_reaction Oxidation Reaction cluster_workup Workup cluster_purification Purification Butynol 2-Butyn-1-ol ReactionMix Reaction Mixture Butynol->ReactionMix Catalyst Catalyst (e.g., TMHPO) Catalyst->ReactionMix Oxidant Oxidizing Agent (e.g., NaOCl) Oxidant->ReactionMix Base Alkaline Substance Base->ReactionMix Quenching Quenching (Na2SO3) ReactionMix->Quenching Acidification Acidification (HCl) Quenching->Acidification Extraction Solvent Extraction Acidification->Extraction CrudeProduct Crude this compound Extraction->CrudeProduct TolueneReflux Toluene Reflux CrudeProduct->TolueneReflux Sublimation Vacuum Sublimation TolueneReflux->Sublimation FinalProduct Pure this compound Sublimation->FinalProduct

Caption: Workflow for the synthesis of this compound via oxidation of 2-butyn-1-ol.

References

thermal stability and potential for runaway reaction of 2-Butynoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential technical information regarding the thermal stability and potential for runaway reactions of 2-Butynoic acid (also known as Tetrolic acid). The following sections offer troubleshooting advice and frequently asked questions to ensure safe handling and experimental procedures.

Thermal Stability Data

Quantitative analysis of this compound's thermal properties has revealed significant exothermic activity upon heating, indicating a potential for thermal runaway. Below is a summary of the key data obtained from thermal analysis.

ParameterValueMethodNotes
Melting Point 78-80 °CNot specifiedCrystalline solid at room temperature.[1][2]
Boiling Point (High Vacuum) 120-130 °CDistillationThis method is not recommended due to the risk of thermal runaway.[1][2]
Exothermic Onset (DSC) 123 °CDifferential Scanning Calorimetry (DSC)Indicates the temperature at which self-heating begins.[2]
Heat of Decomposition (DSC) -2300 J/gDifferential Scanning Calorimetry (DSC)A significant heat release, highlighting the energetic nature of the decomposition.[2]
Exothermic Onset (ARC) 135 °CAccelerated Rate Calorimetry (ARC)Confirms the potential for a runaway reaction at elevated temperatures.[1][2]
Time to Maximum Rate (TMRad) under adiabatic conditions 84 minutesAccelerated Rate Calorimetry (ARC)This short time to explosion/rupture from the onset of self-heating is a critical safety concern.[2]

Experimental Protocols

Detailed methodologies for the key thermal stability experiments are outlined below.

Differential Scanning Calorimetry (DSC)
  • Instrument: Mettler-Toledo DSC 3+

  • Sample Pan: 40 μL high-pressure gold cell

  • Temperature Range: 0-500 °C

  • Ramp Rate: 5 K/min

  • Data Evaluation: Mettler-Toledo STARe Excellence Software.[1]

Accelerating Rate Calorimetry (ARC)
  • Instrument: Not specified, but a common type for this analysis.

  • Bomb Material: Hastelloy

  • Sample Mass: 5.11 g of this compound

  • Mode: Heat-wait-seek mode starting from 40 °C

  • Temperature Rate Sensitivity: 0.02 °C/min

  • Safety Pressure: 200 bar.[1]

Troubleshooting and FAQs

This section addresses specific issues and questions that may arise during the handling and use of this compound in a laboratory setting.

Q1: Is it safe to purify this compound by distillation?

A1: No, it is not recommended to purify this compound by distillation, especially on a large scale.[1][2] Thermal analysis has shown a significant potential for a runaway reaction with an exothermic onset as low as 135 °C under adiabatic conditions.[1][2] Distillation temperatures, even under high vacuum (120-130 °C), are too close to the onset of decomposition, creating a significant safety hazard.[1][2]

Q2: What is a safer alternative for purifying this compound?

A2: Recrystallization has been shown to be an effective and safer alternative to distillation for purifying this compound.[1][2] A recommended procedure involves dissolving the acid in methyl tert-butyl ether, followed by the addition of heptane to induce crystallization.[2]

Q3: My experiment requires heating this compound. What precautions should I take?

A3: Extreme caution must be exercised when heating this compound.

  • Temperature Control: Never heat this compound above its determined exothermic onset temperature (135 °C). It is crucial to maintain a significant safety margin.

  • Scale: Conduct experiments on the smallest possible scale, especially when exploring new reaction conditions.

  • Monitoring: Continuously monitor the reaction temperature using a calibrated thermometer.

  • Containment: Use appropriate containment, such as a blast shield and a fume hood with the sash pulled down.

  • Emergency Plan: Have a clear plan for emergency shutdown and cooling in case of an unexpected temperature rise.

Q4: What are the signs of a potential runaway reaction?

A4: Be vigilant for the following signs, which may indicate the onset of a runaway reaction:

  • A sudden, unexpected increase in temperature that is difficult to control.

  • An increase in the rate of gas evolution.

  • A change in the color or viscosity of the reaction mixture.

  • Audible hissing or popping sounds from the reaction vessel.

If any of these are observed, initiate your emergency shutdown procedure immediately.

Q5: Why is this compound thermally unstable?

A5: The thermal instability of this compound is attributed to its alkyne functionality.[2] Alkynes are considered highly energetic functional groups that can release a significant amount of energy upon decomposition, potentially leading to explosive behavior.[2]

Runaway Reaction Pathway

The following diagram illustrates the logical progression of factors that can lead to a thermal runaway reaction with this compound. Understanding this pathway is critical for implementing effective safety controls.

RunawayReactionPathway cluster_conditions Initial Conditions cluster_event Critical Event cluster_process Runaway Process cluster_outcome Potential Outcome A Heating of this compound C Temperature Exceeds Exothermic Onset (135°C) A->C Process Control Failure B Presence of Impurities (e.g., from synthesis) B->C Lowered Decomposition Temperature D Self-Heating Initiated C->D E Increased Reaction Rate D->E Positive Feedback Loop E->D F Pressure Buildup E->F Gas Generation G Thermal Runaway / Explosion F->G

Caption: Logical flow from initial heating to a potential runaway reaction.

References

avoiding short-path distillation for 2-Butynoic acid purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-butynoic acid, with a focus on avoiding short-path distillation due to its thermal instability.

Frequently Asked Questions (FAQs)

Q1: Why is short-path distillation not recommended for the purification of this compound?

A1: Short-path distillation is strongly discouraged for this compound due to its thermal instability. The compound has been shown to have the potential for a thermal runaway, with an exothermic decomposition starting at approximately 135°C[1]. Distillation, even under high vacuum, requires temperatures that can approach this limit (around 120-130°C), posing a significant safety risk, especially at a larger scale[1].

Q2: What is a safer and effective alternative to short-path distillation for purifying this compound?

A2: Recrystallization is a highly effective and safer alternative for purifying this compound[1]. This method avoids the high temperatures that can lead to thermal decomposition. Recrystallization of this compound from a non-polar solvent like hexane has been shown to yield a highly crystalline white solid of excellent quality.

Q3: What are the key physical properties of this compound to consider during purification?

A3: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification method. Key properties are summarized in the table below.

Q4: Can I use other purification methods besides recrystallization?

A4: While recrystallization is the most commonly recommended and safest alternative, other methods could be employed for analytical or small-scale purification. High-Performance Liquid Chromatography (HPLC) can be used for the analysis and isolation of impurities. However, for bulk purification, recrystallization remains the most practical and scalable safe method. Sublimation under vacuum is another potential method for purification[2].

Q5: My crude this compound is a tan or yellow solid. Will recrystallization remove the color?

A5: Yes, recrystallization is effective at removing colored impurities. The use of activated charcoal during the recrystallization process can help to decolorize the solution, resulting in a pure white crystalline product[3].

Data Presentation

Table 1: Physical and Thermal Properties of this compound

PropertyValueSource
Molecular Formula C₄H₄O₂[2]
Molecular Weight 84.07 g/mol [4]
Appearance White to yellow crystalline solid[4][5]
Melting Point 78-80 °C[5][6]
Boiling Point 200-203 °C[4][5][6]
Solubility Soluble in polar solvents (water, ethanol); Recrystallizable from non-polar solvents (hexane, toluene)[5][7]
Thermal Stability Exothermic onset from 135 °C[1][7]

Experimental Protocols

Detailed Protocol for Recrystallization of this compound from Hexane

This protocol is adapted from established laboratory procedures for the purification of this compound.

Materials:

  • Crude this compound

  • Hexane (reagent grade)

  • Activated charcoal (optional, for decolorization)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 1 gram of crude product, add approximately 12-15 mL of hexane.

  • Heating: Gently heat the mixture to the boiling point of hexane (around 69°C) while stirring or swirling. Add more hexane in small portions if the solid does not completely dissolve. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute weight) to the solution. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): If activated charcoal was used, perform a hot filtration to remove it. This should be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a white, crystalline solid with a melting point of 76-77°C[8].

Mandatory Visualization

PurificationDecision Decision Workflow for this compound Purification start Crude this compound thermal_risk Assess Thermal Risk start->thermal_risk distillation Short-Path Distillation thermal_risk->distillation High Risk (Exothermic onset at 135°C) alternative Select Alternative Method thermal_risk->alternative Low Risk Not Feasible recrystallization Recrystallization alternative->recrystallization Bulk Purification chromatography Chromatography (e.g., HPLC) alternative->chromatography Analytical/Small Scale sublimation Sublimation alternative->sublimation Alternative protocol Follow Recrystallization Protocol recrystallization->protocol pure_product Pure this compound protocol->pure_product RecrystallizationSetup Experimental Setup for Recrystallization flask Erlenmeyer Flask Crude this compound + Hexane heating Heating Mantle / Hot Plate flask->heating 1. Dissolution cooling Ice Bath heating->cooling 2. Crystallization filtration Buchner Funnel Filter Paper cooling->filtration 3. Isolation flask2 Filter Flask filtration->flask2 product Pure Crystals filtration->product vacuum Vacuum Source flask2->vacuum

References

Technical Support Center: Optimizing Reaction Conditions for the Carboxylation of Propyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the carboxylation of propyne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the carboxylation of propyne.

Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive Catalyst: The copper catalyst may have oxidized or decomposed. 2. Insufficient Base: The base may not be strong enough or used in insufficient quantity to deprotonate the propyne. 3. Poor CO2 Availability: The CO2 may not be effectively dissolved in the reaction mixture, or there might be a leak in the system. 4. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Use freshly sourced or properly stored catalyst. Consider in-situ generation of the active catalyst if possible. 2. Switch to a stronger base (e.g., from K2CO3 to Cs2CO3) or increase the stoichiometry of the base. 3. Ensure the reaction vessel is properly sealed. Use a CO2 balloon or maintain a positive pressure of CO2. Vigorous stirring can improve gas-liquid mass transfer. 4. Gradually increase the reaction temperature, but be mindful that excessive heat can lead to decarboxylation.[1]
Formation of Significant Byproducts 1. Polymerization of Propyne: Propyne can be prone to polymerization, especially at higher temperatures or in the presence of certain impurities.[2] 2. Side Reactions with Solvent: Solvents like THF can potentially undergo side reactions with strong bases. 3. Decarboxylation of the Product: The desired carboxylic acid product can decarboxylate back to propyne, especially at elevated temperatures.[1]1. Maintain a lower reaction temperature and ensure the purity of the propyne starting material. 2. Consider using a more inert solvent such as DMF.[3] 3. Avoid excessive heating. Once the reaction is complete, work-up the reaction mixture promptly.[1]
Inconsistent Results 1. Variable Reagent Quality: The quality of propyne, solvent, base, or catalyst may vary between batches. 2. Atmospheric Contamination: Moisture or oxygen can deactivate the catalyst and other reagents.1. Use reagents from a reliable source and of a consistent purity. 2. Employ standard air-free techniques, such as using Schlenk lines or a glovebox, to handle sensitive reagents and set up the reaction under an inert atmosphere (e.g., nitrogen or argon) before introducing CO2.
Difficulty in Product Isolation 1. Emulsion during Work-up: The formation of an emulsion during the acid-base extraction can make phase separation difficult. 2. Product Solubility: The product may have some solubility in the aqueous phase, leading to lower isolated yields.1. Add brine (saturated NaCl solution) to help break the emulsion. Filtering the biphasic mixture through a pad of celite can also be effective. 2. After the initial extraction, re-extract the aqueous phase multiple times with the organic solvent to maximize product recovery.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst and base selection for propyne carboxylation?

A1: A common and effective catalytic system for the carboxylation of terminal alkynes, which can be applied to propyne, is a copper(I) source, such as copper(I) chloride (CuCl), in combination with a base.[3][4] Cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) are frequently used bases.[3] An N-heterocyclic carbene (NHC) ligand can also be employed to enhance the catalytic activity.[3][4]

Q2: What are the recommended solvents for this reaction?

A2: Polar aprotic solvents are generally preferred. Dimethylformamide (DMF) is a commonly used solvent that has been shown to be effective for copper-catalyzed carboxylation of terminal alkynes.[3] It is important to use anhydrous solvents to prevent quenching of the reactive intermediates.

Q3: How does CO2 pressure affect the reaction?

A3: The carboxylation of terminal alkynes is an equilibrium reaction.[5] Increasing the CO2 pressure can shift the equilibrium towards the product side, thus improving the yield. However, there is an optimal pressure range, and excessively high pressures do not always lead to better results and may not be practical for a standard laboratory setup. A CO2-filled balloon is often sufficient for lab-scale reactions.[3]

Q4: What is the effect of temperature on the reaction?

A4: The reaction is often carried out at ambient temperature.[3] Increasing the temperature can increase the reaction rate, but it can also promote side reactions such as propyne polymerization and decarboxylation of the product, which leads to a decrease in yield.[1][2] Therefore, temperature optimization is crucial.

Q5: What are some common byproducts and how can they be minimized?

A5: Potential byproducts include oligomers or polymers of propyne and products from side reactions with the solvent.[2] To minimize these, it is advisable to use highly pure starting materials, an inert solvent like DMF, and to maintain a controlled temperature.[3]

Q6: What is a standard work-up procedure to isolate the carboxylic acid product?

A6: After the reaction is complete, the mixture is typically quenched with an aqueous acid solution (e.g., dilute HCl) to protonate the carboxylate salt. The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and the solvent is removed under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by distillation, recrystallization, or chromatography.

Q7: What are the key safety precautions to take when working with propyne and the catalysts?

A7: Propyne is a flammable gas and can be explosive under certain conditions.[2] Organometallic catalysts and strong bases can be pyrophoric and react violently with water and air. It is essential to work in a well-ventilated fume hood and to use proper personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves. All manipulations of air- and moisture-sensitive reagents should be carried out under an inert atmosphere using appropriate techniques.

Data Presentation

The following table summarizes the qualitative effects of various reaction parameters on the carboxylation of propyne. Quantitative data in the literature for the specific carboxylation of propyne is sparse, so general trends for terminal alkynes are presented.

Parameter Variation Effect on Yield Effect on Selectivity Reference(s)
Catalyst Copper(I) with NHC ligand vs. Copper(I) aloneNHC ligands generally increase the reaction rate and yield.Can improve selectivity by stabilizing the active catalytic species.[3][4]
Base Cs2CO3 vs. K2CO3Cs2CO3 is generally a stronger base and can lead to higher yields.The choice of base can influence the rate of deprotonation and potentially affect side reactions.[3]
Solvent DMF vs. THFDMF is often a better choice as it is less prone to side reactions with strong bases compared to THF.A suitable solvent ensures all components remain in solution, which is crucial for selectivity.[3]
Temperature Increasing TemperatureInitially increases reaction rate, but excessive heat can lead to lower yields due to decarboxylation.Higher temperatures can increase the formation of byproducts like propyne polymers.[1][2]
CO2 Pressure Increasing PressureGenerally increases yield by shifting the equilibrium towards the product.An optimal pressure exists; excessively high pressures may not significantly improve selectivity.[5]

Experimental Protocols

General Protocol for the Copper-Catalyzed Carboxylation of Propyne

This protocol is adapted from a general procedure for the carboxylation of terminal alkynes.[3]

Materials:

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Cesium carbonate (Cs2CO3) or Potassium carbonate (K2CO3)

  • Anhydrous dimethylformamide (DMF)

  • Propyne (gas or condensed liquid)

  • Carbon dioxide (CO2) balloon

  • Standard Schlenk line or glovebox equipment

  • Reaction tube or flask with a stirrer bar

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere on a Schlenk line, add CuCl (e.g., 0.04 mmol, 2.0 mol%), TMEDA (e.g., 0.03 mmol, 1.5 mol%), and Cs2CO3 (e.g., 2.4 mmol) to a dry reaction tube containing a magnetic stirrer bar.

  • Solvent Addition: Add anhydrous DMF (e.g., 4 mL) to the reaction tube.

  • Introduction of Propyne: Introduce propyne (e.g., 2 mmol) into the reaction mixture. This can be done by bubbling a known flow rate of propyne gas through the solution for a specific time or by adding a known mass of condensed propyne.

  • Introduction of CO2: Connect the reaction tube to a balloon filled with CO2.

  • Reaction: Stir the reaction mixture at room temperature (approximately 24 °C) for a specified time (e.g., 16 hours). The progress of the reaction can be monitored by techniques such as TLC (if the product is UV active) or GC-MS of quenched aliquots.

  • Work-up:

    • After the reaction is complete, transfer the reaction mixture to a solution of potassium carbonate (2 N, 5 mL) and stir for 30 minutes.[3]

    • Acidify the aqueous solution with dilute HCl to a pH of approximately 2.

    • Extract the aqueous layer with an organic solvent such as diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude propiolic acid.

  • Purification: The crude product can be further purified by distillation, recrystallization, or column chromatography as needed.

Mandatory Visualization

Reaction_Optimization_Workflow cluster_start Initial Setup cluster_screening Screening Phase cluster_optimization Optimization Loop cluster_final Finalization Start Define Reaction: Propyne Carboxylation Initial_Conditions Select Initial Conditions (e.g., CuCl/Cs2CO3 in DMF, RT, 1 atm CO2) Start->Initial_Conditions Run_Reaction Run Initial Reaction Initial_Conditions->Run_Reaction Analyze_Results Analyze Yield & Byproducts (GC-MS, NMR) Run_Reaction->Analyze_Results Decision Yield & Selectivity Acceptable? Analyze_Results->Decision Optimize_Catalyst Screen Catalysts & Ligands (e.g., different Cu salts, NHC ligands) Decision->Optimize_Catalyst No Optimize_Base_Solvent Optimize Base & Solvent (e.g., different carbonates, alternative solvents) Decision->Optimize_Base_Solvent No Optimize_Temp_Pressure Optimize Temperature & Pressure (e.g., incremental changes) Decision->Optimize_Temp_Pressure No Final_Protocol Establish Optimized Protocol Decision->Final_Protocol Yes Analyze_Optimized Analyze Optimized Reaction Optimize_Catalyst->Analyze_Optimized Optimize_Base_Solvent->Analyze_Optimized Optimize_Temp_Pressure->Analyze_Optimized Analyze_Optimized->Decision Re-evaluate

Caption: Workflow for optimizing propyne carboxylation.

References

minimizing impurity formation during 2-Butynoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-butynoic acid. The information is designed to help minimize impurity formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently employed methods are the carboxylation of propyne (methylacetylene) and the oxidation of 2-butyn-1-ol.[1][2][3][4][5]

  • Carboxylation of Propyne: This is a widely used laboratory-scale method. It involves deprotonating propyne with a strong base, such as sodium amide or n-butyllithium, to form a nucleophilic acetylide intermediate. This intermediate is then reacted with carbon dioxide to produce this compound after an acidic workup.[1][3][6]

  • Oxidation of 2-Butyn-1-ol: This method involves the oxidation of the primary alcohol group of 2-butyn-1-ol to a carboxylic acid.[5][7] A common protocol uses a catalyst like 2,2,6,6-tetramethyl-4-hydroxypiperidine nitroxide radical (TEMPO derivative) in the presence of an oxidant such as hypochlorite.[2]

Q2: What are the typical yields and purity levels I can expect?

A2: Yields and purity are highly dependent on the chosen method and the optimization of reaction conditions. With careful execution, high purity can be achieved.

Synthesis MethodTypical YieldPurity (after purification)
Carboxylation of Propyne69-80%[6]M.P. 76.5-77°C (recrystallized)[6]
Oxidation of 2-Butyn-1-ol53-56%[2]>99.6% (by HPLC, after sublimation)[2]

Q3: How can I purify crude this compound?

A3: Common purification techniques include recrystallization, sublimation, and, with caution, distillation.

  • Recrystallization: This is a very effective method for removing colored impurities and improving the final purity. Hexane is a commonly used solvent for recrystallization.[6][8]

  • Sublimation: Vacuum sublimation is another effective technique for obtaining high-purity this compound, particularly for the product obtained from the oxidation of 2-butyn-1-ol.[2]

  • Distillation: While short-path distillation has been reported, it is not recommended for large-scale purification. This compound has the potential for thermal runaway at elevated temperatures (exothermic onset from 135°C), which poses a significant safety risk.

Q4: My final product is a tan or yellow solid. What causes this discoloration?

A4: Discoloration in the crude product is common and can arise from various side reactions and impurities. The tan color is often removed by recrystallization with the aid of activated carbon.[6] The specific impurities depend on the synthetic route.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield in Propyne Carboxylation
Possible CauseRecommended Solution(s)
Incomplete Deprotonation of Propyne Ensure the use of a sufficiently strong and fresh base (e.g., n-butyllithium, sodium amide). For sodium amide, the formation of a gray precipitate indicates the conversion from sodium.[6] For n-BuLi, ensure it has been properly stored and titrated to confirm its molarity.
Moisture in the Reaction This is a critical factor. Moisture will quench the strong base and the acetylide intermediate. Ensure all glassware is thoroughly oven or flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.[6][9]
Inefficient Carboxylation Use a cylinder of anhydrous carbon dioxide and ensure a steady, but not excessively fast, stream is passed through the reaction mixture. Using solid carbon dioxide (dry ice) that evaporates can lead to lower yields.[6] Ensure efficient stirring to maximize gas-liquid contact.
Side Reaction of Base with CO₂ If using n-butyllithium, it can react directly with CO₂ to form lithium pentanoate.[10][11] To minimize this, add CO₂ after the propyne has been fully deprotonated and maintain a low temperature.
Side Reaction of Base with Solvent n-Butyllithium can deprotonate ethereal solvents like THF, especially at temperatures above -20°C.[10][11] This consumes the base. Conduct the reaction at low temperatures (e.g., -78°C) to minimize this side reaction.
Loss of Product During Workup This compound has some volatility. Avoid prolonged boiling during solvent removal.[6] Ensure complete extraction from the aqueous layer by performing multiple extractions with an organic solvent like ether. Continuous extraction is recommended for optimal recovery.[6]
Problem 2: Presence of Significant Impurities
Observed Impurity / IssuePossible CauseRecommended Solution(s)
Pentanoic Acid (when using n-BuLi) n-Butyllithium reacts with CO₂.[10][11]This impurity is difficult to separate from this compound due to similar properties. Minimize its formation by ensuring the n-BuLi reacts completely with propyne before introducing CO₂.
Unreacted Starting Material (e.g., 2-butyn-1-ol) Incomplete oxidation.Ensure the correct stoichiometry of the oxidizing agent. Monitor the reaction by TLC or another appropriate method to confirm the consumption of the starting material.
Allenic Acid Impurities Isomerization can sometimes occur during the carboxylation of acetylides, leading to allenoic acids.[12][13]This is often dependent on the specific reaction conditions and substrate. Careful control of temperature and reaction time can help minimize isomerization. Purification by recrystallization may be effective.
Aqueous Layer in Recrystallization Solvent Incomplete drying of the crude product.Dry the crude product thoroughly in a vacuum desiccator over a suitable drying agent (e.g., concentrated sulfuric acid) before recrystallization.[6]

Experimental Protocols

Protocol 1: Synthesis via Carboxylation of Propyne (Based on Organic Syntheses)

This protocol is a summary of a well-established procedure.[6]

  • Preparation of Sodium Methylacetylide: In a three-necked flask equipped with a stirrer, a dry ice condenser, and a gas inlet, add anhydrous liquid ammonia. Add a catalytic amount of ferric nitrate nonahydrate, followed by small pieces of sodium metal. Bubble propyne gas through the stirred solution until the blue color disappears and a gray solid precipitates.

  • Ammonia Evaporation: Remove the dry ice condenser and allow the ammonia to evaporate overnight under a slow stream of nitrogen. A warm water bath can be used to remove residual ammonia.

  • Carboxylation: Add anhydrous tetrahydrofuran (THF) and anhydrous ether to the flask containing the sodium methylacetylide. With vigorous stirring, pass a slow stream of anhydrous carbon dioxide from a cylinder into the mixture. The reaction is typically continued for several hours or overnight.

  • Workup: Remove the solvents by distillation under vacuum. Dissolve the remaining solid in water. Extract the aqueous solution with ether to remove any non-acidic organic impurities.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and slowly add a mixture of concentrated hydrochloric acid and ice. Continuously extract the acidified solution with ether for 24-36 hours.

  • Isolation and Purification: Evaporate the ether extract to obtain the crude, tan-colored this compound. Dry the solid in a vacuum desiccator. Purify the crude product by recrystallization from boiling hexane, using activated carbon to decolorize the solution.

Protocol 2: Synthesis via Oxidation of 2-Butyn-1-ol (Based on Patent CN114989003A)

This protocol is based on a patented method.[2]

  • Reaction Setup: In a reaction vessel, mix 2-butyn-1-ol, a catalyst (e.g., a TEMPO derivative like 4-OH-TEMPO), and water. Cool the mixture to between -5 to 15°C.

  • Oxidation: While maintaining the temperature, add hypochlorite (e.g., sodium hypochlorite solution) and an alkaline substance (e.g., sodium hydroxide) to maintain a pH of 8-11. The reaction is typically complete within 0.5-2 hours.

  • Quenching and Acidification: Add a reducing agent like sodium sulfite to quench any remaining oxidant. Adjust the pH to 1-3 with an acid such as hydrochloric acid.

  • Extraction: Extract the product from the aqueous mixture using an organic solvent (e.g., dichloromethane or toluene).

  • Isolation of Crude Product: Combine the organic layers and remove the solvent under reduced pressure. Toluene can be added and refluxed, then removed under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by vacuum sublimation at 45-75°C to obtain a high-purity crystalline solid.

Visualized Workflows and Logic

experimental_workflow_carboxylation cluster_prep Acetylide Formation cluster_reaction Carboxylation cluster_workup Workup & Purification prep_start Propyne + Na in liq. NH3 (Fe(NO3)3 catalyst) prep_end Sodium Methylacetylide prep_start->prep_end Deprotonation evap Evaporate NH3 prep_end->evap add_solvent Add Anhydrous THF/Ether evap->add_solvent add_co2 Bubble CO2 (gas) add_solvent->add_co2 carboxylate Carboxylation Reaction add_co2->carboxylate remove_solvent Remove Solvent carboxylate->remove_solvent dissolve_water Dissolve in H2O remove_solvent->dissolve_water acidify Acidify (HCl) dissolve_water->acidify extract Continuous Extraction (Ether) acidify->extract isolate Isolate Crude Product extract->isolate purify Recrystallize (Hexane) isolate->purify final_product Pure this compound purify->final_product

Caption: Experimental workflow for this compound synthesis via propyne carboxylation.

troubleshooting_yield start Low or No Yield Observed check_conditions Were anhydrous conditions rigorously maintained? start->check_conditions check_base Is the base (e.g., n-BuLi) active and correctly quantified? check_conditions->check_base Yes remedy_moisture Solution: Dry all glassware, solvents, and use inert atmosphere. check_conditions->remedy_moisture No check_temp Was the reaction temperature controlled (especially for n-BuLi)? check_base->check_temp Yes remedy_base Solution: Use fresh, properly stored base. Titrate n-BuLi before use. check_base->remedy_base No check_co2 Was anhydrous CO2 gas used from a cylinder? check_temp->check_co2 Yes remedy_temp Solution: Maintain low temp (-78°C) to prevent side reactions with solvent. check_temp->remedy_temp No remedy_co2 Solution: Avoid using subliming dry ice; ensure efficient gas dispersion. check_co2->remedy_co2 No re_attempt Re-attempt synthesis with optimized parameters. check_co2->re_attempt Yes remedy_moisture->re_attempt remedy_base->re_attempt remedy_temp->re_attempt remedy_co2->re_attempt

Caption: Troubleshooting logic for low yield in the carboxylation synthesis of this compound.

References

troubleshooting low yields in 2-Butynoic acid preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the preparation of 2-butynoic acid. The following sections offer guidance on identifying and resolving common issues in the primary synthesis routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis Method 1: Carboxylation of Propyne

This method typically involves the deprotonation of propyne with a strong base to form an acetylide, which is then reacted with carbon dioxide.[1]

Q1: My yield of this compound is significantly lower than expected after carboxylation of propyne. What are the potential causes?

A1: Low yields in this synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Deprotonation of Propyne: The initial deprotonation is critical. Ensure your strong base (e.g., n-butyllithium, sodium amide) is not degraded and is used in a sufficient molar ratio. The reaction of sodium with liquid ammonia should result in a color change from blue to gray, indicating the formation of sodium amide.[2]

  • Presence of Moisture: Acetylides are highly reactive with water. Any moisture in your reaction setup will quench the acetylide, preventing it from reacting with carbon dioxide. Ensure all glassware is oven-dried and solvents are anhydrous.[2]

  • Inefficient Carbon Dioxide Quench: The delivery of carbon dioxide is crucial. Using gaseous carbon dioxide from a cylinder with a good flow rate (e.g., 70-100 ml/min) is generally more effective than using solid carbon dioxide (dry ice), which may not provide a sufficient rate of CO2, potentially leading to lower yields (around 50%).[2] The internal temperature during CO2 addition should be kept low, not exceeding 30°C.[2]

  • Losses During Workup and Purification: this compound is soluble in water and can be lost during aqueous workup.[3] Continuous extraction with ether for an extended period (24-36 hours) is recommended to maximize recovery from the acidified aqueous layer.[2][4] Additionally, prolonged boiling during recrystallization from hexane should be avoided as this compound can be lost due to volatilization.[2]

Q2: My final product is a tan or brown solid, not the expected white needles. What are the likely impurities?

A2: The discoloration indicates the presence of impurities, which could include:

  • Polymeric Materials: Side reactions can lead to the formation of polymeric byproducts.

  • Unreacted Starting Materials: Incomplete reaction can leave behind starting materials.

  • Side Products from Base Reaction: The strong base might react with impurities or the solvent.

Purification Strategy:

  • Activated Carbon Treatment: During recrystallization from boiling hexane, add activated carbon to help remove colored impurities.[2]

  • Recrystallization: A second recrystallization from hexane can further improve purity and yield a product with a sharp melting point (76.5–77°C).[2]

  • Sublimation: For very high purity, vacuum sublimation can be an effective purification method.[5]

Synthesis Method 2: Oxidation of 2-Butyn-1-ol

This route involves the oxidation of the primary alcohol 2-butyn-1-ol to the corresponding carboxylic acid. Jones oxidation is a common method.[6][7]

Q3: I'm getting a low yield after oxidizing 2-butyn-1-ol with Jones reagent. What could be the problem?

A3: Low yields in Jones oxidation of 2-butyn-1-ol can be attributed to several factors:

  • Incomplete Oxidation: The reaction may not have gone to completion. The characteristic color change from orange (Cr(VI)) to blue-green (Cr(III)) is a good indicator of the reaction's progress.[8] Ensure a sufficient amount of Jones reagent is added and the reaction is allowed to proceed for an adequate amount of time.

  • Side Reactions: Although Jones reagent is generally effective for oxidizing primary alcohols to carboxylic acids, the triple bond in 2-butyn-1-ol can be susceptible to side reactions under the strongly acidic conditions.[7][9] Minimizing the concentration of sulfuric acid in the Jones reagent can sometimes reduce side reactions.[7]

  • Formation of Intermediate Aldehyde: The oxidation proceeds through an aldehyde intermediate. While primary alcohols are typically oxidized all the way to the carboxylic acid, some conditions might favor the accumulation of the aldehyde.[10][11]

  • Degradation of the Product: The product, this compound, might be sensitive to the harsh reaction conditions, leading to degradation.

Q4: How can I confirm the presence of unreacted 2-butyn-1-ol or the intermediate aldehyde in my product mixture?

A4: Spectroscopic and chromatographic methods are ideal for identifying components in your product mixture:

  • Thin Layer Chromatography (TLC): A quick way to visualize the different components. Use an appropriate solvent system to separate the starting material, intermediate, and product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can distinguish between the starting alcohol, the aldehyde, and the carboxylic acid based on their characteristic chemical shifts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate and identify the different volatile components in your mixture.

Data Presentation

Table 1: Typical Reaction Parameters for Carboxylation of Propyne

ParameterValueReference
Reagents
Sodium in liquid ammonia1 g atom[2]
Propyne1.1–1.2 mole[2]
Carbon DioxideGaseous, 70-100 ml/min flow[2]
Reaction Conditions
Deprotonation Temperature-78°C (dry ice/acetone bath)[4]
Carboxylation Temperature< 30°C[2]
Reaction Time (Carboxylation)Overnight[4]
Yield
Crude Product69–71%[2][4]
Recrystallized Product50–59%[2][4]

Table 2: Physical Properties of this compound

PropertyValueReference
AppearanceWhite to light yellow crystalline powder[3]
Melting Point78-80°C[3]
Boiling Point200-203°C[3]
SolubilitySoluble in polar solvents (water, ethanol), recrystallizes from non-polar solvents (hexane)[3]

Experimental Protocols

Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)

  • Prepare the TLC Plate: Use a silica gel coated TLC plate.

  • Prepare the Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point. The polarity can be adjusted to achieve good separation.

  • Spot the Samples: Dissolve small amounts of your crude product, purified product, and (if available) the starting material (2-butyn-1-ol) in a suitable solvent (e.g., ethyl acetate). Spot them on the TLC plate.

  • Develop the Plate: Place the plate in a developing chamber containing the mobile phase.

  • Visualize the Spots: Use a UV lamp or an iodine chamber to visualize the separated spots. The Rf values of the different components will indicate the purity of your sample.

Protocol 2: Recrystallization of this compound

  • Dissolve the Crude Product: In a flask, add the crude this compound to a minimal amount of boiling hexane.[2]

  • Decolorize (if necessary): If the solution is colored, add a small amount of activated carbon and continue to boil for a few minutes.[2]

  • Hot Filtration: Quickly filter the hot solution through a heated funnel to remove the activated carbon and any insoluble impurities.[2]

  • Crystallize: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolate the Crystals: Collect the white needles of this compound by vacuum filtration.

  • Dry the Product: Dry the crystals in a vacuum desiccator over a suitable drying agent like concentrated sulfuric acid.[2]

Mandatory Visualization

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_problem Problem Identification cluster_carboxylation_troubleshooting Carboxylation Troubleshooting cluster_oxidation_troubleshooting Oxidation Troubleshooting cluster_solution Solution Carboxylation Carboxylation Low_Yield Low Yield? Carboxylation->Low_Yield Oxidation Oxidation Oxidation->Low_Yield Check_Base Check Base Quality/ Stoichiometry Low_Yield->Check_Base Carboxylation Route Incomplete_Reaction Check for Complete Reaction Low_Yield->Incomplete_Reaction Oxidation Route Anhydrous_Conditions Ensure Anhydrous Conditions Check_Base->Anhydrous_Conditions CO2_Delivery Optimize CO2 Delivery Anhydrous_Conditions->CO2_Delivery Workup_Losses Minimize Workup Losses CO2_Delivery->Workup_Losses Improved_Yield Improved Yield Workup_Losses->Improved_Yield Side_Reactions Investigate Side Reactions Incomplete_Reaction->Side_Reactions Purification Optimize Purification Side_Reactions->Purification Purification->Improved_Yield

Caption: Troubleshooting workflow for low yields in this compound synthesis.

Carboxylation_Pathway Propyne Propyne Propynyl_Anion Propynyl Anion Propyne->Propynyl_Anion + Strong_Base Strong Base (e.g., NaNH2) Strong_Base->Propynyl_Anion Carboxylate_Salt Carboxylate Salt Propynyl_Anion->Carboxylate_Salt + CO2 CO2 CO2->Carboxylate_Salt 2_Butynoic_Acid This compound Carboxylate_Salt->2_Butynoic_Acid + Acid_Workup H3O+ Acid_Workup->2_Butynoic_Acid

Caption: Reaction pathway for the synthesis of this compound via carboxylation.

References

Technical Support Center: Managing 2-Butynoic Acid Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the exothermic onset of 2-butynoic acid decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the primary thermal hazard associated with this compound?

A1: The primary thermal hazard of this compound is its potential for a runaway exothermic decomposition.[1][2] The alkyne functionality within the molecule is a high-energy functional group, which contributes to a significant heat of decomposition.[1][2]

Q2: At what temperature does the exothermic decomposition of this compound begin?

A2: Studies using Accelerated Rate Calorimetry (ARC) have shown that the exothermic onset of this compound decomposition begins at approximately 135 °C.[1][3] It is crucial to maintain temperatures well below this onset to prevent thermal runaway.

Q3: Is distillation a safe method for purifying this compound?

A3: No, distillation is not recommended for purifying this compound, especially on a large scale.[1][2] The temperatures required for distillation (approximately 120-130 °C under high vacuum) are too close to the exothermic onset temperature, creating a significant risk of thermal runaway.[1][2]

Q4: What is a safer alternative for purifying this compound?

A4: Recrystallization is a much safer and effective method for purifying this compound.[1] Recrystallization from a non-polar solvent like hexane can yield high-purity material without the need for heating close to its decomposition temperature.

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and incompatible materials such as strong oxidizing agents, acids, and bases.[4][5] Due to its tendency to sublime at temperatures above 20°C, refrigeration is recommended.[3]

Q6: What are the initial signs of a potential thermal runaway event?

A6: The initial signs include a rapid and unexpected increase in the temperature of the reaction mixture, an increase in pressure within the reaction vessel, and visible signs of decomposition such as gas evolution or color change.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected Exotherm During a Reaction Below 135 °C - Presence of impurities or catalysts that lower the decomposition temperature.- Localized heating ("hot spots") due to inadequate stirring.- Reaction with an incompatible substance.- Immediately stop any heating and, if possible, apply external cooling (e.g., ice bath).- Ensure vigorous and efficient stirring.- If the exotherm continues, proceed to the emergency quenching protocol.
Difficulty in Controlling Temperature During a Reaction - Reaction is too concentrated.- Addition rate of a reagent is too fast.- Inadequate cooling capacity for the scale of the reaction.- Reduce the rate of reagent addition.- Consider diluting the reaction mixture with a suitable inert solvent.- Enhance cooling by using a lower temperature cooling bath.
Pressure Buildup in the Reaction Vessel - Onset of decomposition leading to gas formation.- The reaction vessel is a closed system without a pressure relief mechanism.- Immediately cease all heating and apply cooling.- If safe to do so, vent the system to a safe location (e.g., a fume hood scrubber).- Prepare for an emergency quench if the pressure continues to rise.
Solidification of this compound During Handling - The melting point of this compound is 78-80 °C. It will solidify if the temperature drops below this point.- Gently warm the material to just above its melting point in a controlled manner, ensuring the temperature does not approach the decomposition onset.

Quantitative Data on Thermal Stability

Parameter Value Method Reference
Exothermic Onset Temperature (T_onset) ~ 135 °CAccelerated Rate Calorimetry (ARC)[1][3]
Melting Point (T_m) 78 - 80 °CNot specified[1]
Boiling Point (T_b) 203 °CNot specified[3]
Heat of Decomposition (ΔH_d) Not available (qualitatively described as "significant")-[1][2]
Activation Energy (Ea) Not available--

Experimental Protocols

Protocol 1: Thermal Stability Screening using Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of exothermic decomposition of a this compound sample.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • High-pressure gold or stainless steel DSC pans and lids

  • This compound sample (2-5 mg)

  • Analytical balance

  • Crimper for sealing DSC pans

Procedure:

  • Carefully weigh 2-5 mg of the this compound sample into a high-pressure DSC pan.

  • Hermetically seal the pan using a crimper. This is crucial to contain any pressure generated during decomposition.

  • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Program the DSC to heat the sample from ambient temperature (e.g., 30 °C) to a temperature beyond the expected decomposition (e.g., 350 °C) at a constant ramp rate (e.g., 5-10 K/min).[1]

  • Monitor the heat flow as a function of temperature. An exothermic event will be observed as a sharp upward peak.

  • The onset temperature of this exotherm is the temperature at which the decomposition begins.

Protocol 2: Safer Purification by Recrystallization

Objective: To purify this compound while avoiding the risks of distillation.

Materials:

  • Crude this compound

  • Hexane (or another suitable non-polar solvent)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of hot hexane to dissolve the solid. The solution should be saturated.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the filtrate to cool slowly to room temperature. Crystals of pure this compound should form.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the purified crystals under vacuum.

Protocol 3: Emergency Quenching of a Runaway Reaction

Objective: To safely and rapidly stop an uncontrolled exothermic reaction involving this compound.

WARNING: This procedure should only be performed if it can be done safely. Personnel safety is the highest priority. Evacuation may be the appropriate first step.

Materials (to be prepared before starting the experiment):

  • A quenching agent (e.g., a large volume of a cold, high-boiling point, inert solvent like toluene, or a weak basic solution if compatible with the reaction chemistry).

  • A vessel large enough to contain the entire reaction mixture and the quenching agent.

  • Appropriate personal protective equipment (PPE), including a face shield, blast shield, and chemical-resistant gloves.

Procedure:

  • If a runaway reaction is detected (rapid temperature and/or pressure increase), immediately stop the addition of any reagents and remove any heating source.

  • Apply maximum cooling to the reaction vessel (e.g., by adding dry ice to the cooling bath).

  • If cooling is insufficient to control the exotherm, and it is safe to do so, rapidly add the pre-prepared quenching agent to the reaction mixture to dilute and cool it.

  • If the situation cannot be controlled, evacuate the area immediately and follow emergency protocols.

Visualizations

Exothermic_Decomposition_Management_Workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_troubleshooting Troubleshooting & Emergency start Start: Plan Experiment with this compound risk_assessment Conduct Thorough Risk Assessment start->risk_assessment dsc_analysis Perform DSC/ARC Analysis on Sample risk_assessment->dsc_analysis purification Purify by Recrystallization (Avoid Distillation) dsc_analysis->purification setup Set up Reaction with Adequate Cooling purification->setup monitor Monitor Temperature and Pressure Continuously setup->monitor control Maintain Temperature Well Below 135°C monitor->control exotherm Unexpected Exotherm Detected? control->exotherm exotherm->control No emergency_cooling Apply Emergency Cooling exotherm->emergency_cooling Yes quench Execute Quenching Protocol emergency_cooling->quench evacuate Evacuate Area quench->evacuate If Uncontrolled Logical_Relationship_Decomposition ButynoicAcid This compound Heating Heating > 135°C ButynoicAcid->Heating Decomposition Exothermic Decomposition Heating->Decomposition HeatGeneration Heat Generation Decomposition->HeatGeneration GasFormation Gas Formation Decomposition->GasFormation Runaway Thermal Runaway HeatGeneration->Runaway Rate of heat generation > Rate of heat removal PressureBuildup Pressure Buildup GasFormation->PressureBuildup Runaway->ButynoicAcid Accelerates decomposition

References

improving the efficiency of ether extraction for 2-Butynoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of ether extraction for 2-Butynoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the ether extraction of this compound?

A1: The extraction of this compound relies on the principles of acid-base chemistry and liquid-liquid extraction. This compound, a carboxylic acid, is soluble in organic solvents like diethyl ether in its neutral (protonated) form. By manipulating the pH of the aqueous solution, we can control its solubility. In an acidic aqueous solution, the carboxylic acid remains protonated and preferentially partitions into the ether layer. Conversely, in a basic aqueous solution, the carboxylic acid is deprotonated to its carboxylate salt, which is ionic and therefore more soluble in the aqueous layer than in the ether layer. This differential solubility allows for its separation from neutral or basic impurities.

Q2: Why is pH control so critical for an efficient extraction?

A2: The pH of the aqueous phase directly dictates the ionization state of this compound and, consequently, its distribution between the aqueous and ether layers. For an effective extraction of this compound into ether, the aqueous solution must be acidified to a pH significantly lower than the pKa of the acid (the pKa of this compound is approximately 2.6). At a pH below its pKa, the acid exists predominantly in its neutral, less polar form, which is readily extracted into the ether. Conversely, to remove the acid from an ether solution (back-extraction), the pH of an aqueous wash is raised above the pKa, converting the acid to its water-soluble salt.[1][2]

Q3: Can I use a different solvent instead of diethyl ether?

A3: While diethyl ether is a common choice due to its good solvency for many organic compounds and its relatively low boiling point for easy removal, other solvents can be used. The choice of solvent depends on factors like the solubility of this compound, immiscibility with water, and safety considerations. Alternative solvents could include ethyl acetate or methyl tert-butyl ether (MTBE). However, the extraction efficiency and potential for emulsion formation may vary. It is advisable to consult solvent selection guides and consider the specific requirements of your experiment.

Q4: How many extractions are recommended for optimal yield?

A4: It is generally more efficient to perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. For most applications, performing three successive extractions with a portion of the total solvent volume is a common and effective practice to ensure a high recovery of the this compound.

Q5: What is the purpose of a brine (saturated NaCl solution) wash?

A5: A brine wash is typically performed on the combined organic extracts. It serves two main purposes: it helps to break up any minor emulsions that may have formed and it reduces the solubility of water in the organic layer, thus aiding in the drying process.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete acidification of the aqueous layer. 2. Insufficient number of extractions. 3. Emulsion formation leading to loss of material at the interface. 4. Premature removal of the ether during evaporation.1. Ensure the pH of the aqueous solution is well below the pKa of this compound (pH < 2) using a pH meter or pH paper.[1] 2. Perform at least three extractions of the aqueous layer with ether. 3. Refer to the "Emulsion Formation" section below for strategies to break the emulsion. 4. Carefully monitor the evaporation process to avoid loss of the product, which is a volatile solid.
Emulsion Formation at the Interface 1. Vigorous shaking of the separatory funnel. 2. Presence of surfactants or other interfering substances. 3. High concentration of the acid.1. Gently invert the separatory funnel for mixing instead of vigorous shaking. 2. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. 3. Allow the mixture to stand for a longer period. 4. In persistent cases, filtering the mixture through a pad of Celite® or glass wool may help.
Product is an Oil Instead of a Solid 1. Presence of residual solvent (ether or water). 2. Presence of impurities that lower the melting point.1. Ensure the ether is completely removed under reduced pressure. Dry the product in a desiccator over a suitable drying agent. 2. Recrystallize the product from an appropriate solvent (e.g., hexane) to improve purity.[3]
Difficulty in Back-Extracting the Acid into an Aqueous Base 1. Insufficiently basic aqueous solution. 2. Inadequate mixing of the two phases.1. Use a sufficiently concentrated basic solution (e.g., 1 M NaOH) and ensure the final pH of the aqueous layer is well above the pKa of this compound. 2. Ensure thorough mixing of the ether and aqueous layers to facilitate the acid-base reaction.

Data Presentation

Table 1: Effect of pH on the Distribution Coefficient (D) of Short-Chain Carboxylic Acids between an Organic Solvent and Water.

pHApproximate Distribution Coefficient (D) for Butanoic Acid (Organic/Aqueous)
2.0~10
3.0~8
4.0~3
5.0~0.5
6.0<0.1

The distribution coefficient (D) is the ratio of the total concentration of the acid in the organic phase to its total concentration in the aqueous phase at equilibrium.

Experimental Protocols

Standard Ether Extraction of this compound from an Aqueous Solution

Materials:

  • Aqueous solution containing this compound

  • Diethyl ether (or other suitable organic solvent)

  • Concentrated Hydrochloric Acid (HCl) or other strong acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH meter or pH paper

  • Rotary evaporator

  • Desiccator

Procedure:

  • Acidification: Transfer the aqueous solution containing this compound to a separatory funnel. Carefully add concentrated HCl dropwise while swirling until the pH of the solution is less than 2. Confirm the pH using a pH meter or pH paper.

  • First Extraction: Add a volume of diethyl ether approximately equal to one-third of the aqueous layer volume to the separatory funnel. Stopper the funnel and gently invert it several times to mix the layers, venting frequently to release pressure.

  • Phase Separation: Place the separatory funnel in a ring stand and allow the layers to separate completely. The less dense ether layer will be on top.

  • Collection of Organic Layer: Drain the lower aqueous layer into a clean beaker. Then, drain the upper ether layer into a clean Erlenmeyer flask.

  • Repeat Extractions: Return the aqueous layer to the separatory funnel and repeat the extraction process (steps 2-4) two more times with fresh portions of diethyl ether. Combine all the ether extracts in the same Erlenmeyer flask.

  • Brine Wash: Add a small volume of brine to the combined ether extracts in the separatory funnel. Gently mix and allow the layers to separate. Discard the lower aqueous layer.

  • Drying: Transfer the ether layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the ether to remove any residual water. Swirl the flask and let it stand for 10-15 minutes.

  • Solvent Removal: Decant or filter the dried ether solution into a round-bottom flask. Remove the diethyl ether using a rotary evaporator.

  • Final Drying: Once the ether has been removed, a solid or oily residue of this compound will remain. For final drying, place the flask in a desiccator under vacuum.

Mandatory Visualizations

EtherExtractionWorkflow start Aqueous Solution with this compound acidify Acidify to pH < 2 with conc. HCl start->acidify extract1 Extract with Diethyl Ether (1st) acidify->extract1 separate1 Separate Layers extract1->separate1 aqueous1 Aqueous Layer separate1->aqueous1 to next extraction ether1 Ether Layer 1 separate1->ether1 extract2 Extract with Diethyl Ether (2nd) aqueous1->extract2 combine Combine Ether Layers ether1->combine separate2 Separate Layers extract2->separate2 aqueous2 Aqueous Layer separate2->aqueous2 to next extraction ether2 Ether Layer 2 separate2->ether2 extract3 Extract with Diethyl Ether (3rd) aqueous2->extract3 ether2->combine separate3 Separate Layers extract3->separate3 aqueous_waste Aqueous Waste separate3->aqueous_waste ether3 Ether Layer 3 separate3->ether3 ether3->combine brine_wash Wash with Brine combine->brine_wash dry Dry with Na2SO4 brine_wash->dry evaporate Evaporate Ether dry->evaporate product Pure this compound evaporate->product TroubleshootingWorkflow start Low Yield? check_ph Check Aqueous pH (Should be < 2) start->check_ph Yes yield_ok Yield Improved start->yield_ok No ph_ok pH OK check_ph->ph_ok pH is correct adjust_ph Adjust pH with more acid check_ph->adjust_ph pH is high check_emulsion Emulsion Present? ph_ok->check_emulsion adjust_ph->start break_emulsion Break Emulsion (add brine, wait) check_emulsion->break_emulsion Yes increase_extractions Increase Number of Extractions check_emulsion->increase_extractions No break_emulsion->start increase_extractions->yield_ok

References

techniques for drying and storing 2-Butynoic acid to maintain purity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed techniques for drying and storing 2-Butynoic acid to maintain its purity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound to ensure its stability?

A1: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2] For long-term storage, refrigeration at 2-8°C is recommended.[3] It is crucial to keep it away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents to prevent degradation.

Q2: My this compound has a yellowish tint. Is it still pure?

A2: this compound is typically a white to light yellow crystalline powder.[1] A yellowish color does not necessarily indicate impurity, but it is advisable to verify the purity using analytical methods if the color has changed significantly during storage or if you have any concerns.

Q3: How can I dry this compound that has been exposed to moisture?

A3: A common and effective method for drying this compound is to use a vacuum desiccator containing a strong desiccant like concentrated sulfuric acid for 48 hours.[4][5] It is important to evacuate the desiccator slowly to prevent the solid from spattering.[4]

Q4: What are the signs of decomposition in this compound?

A4: Decomposition of this compound can be indicated by a change in color, the evolution of gas, or the presence of an unusual odor. Thermal decomposition can release irritating gases and vapors, including carbon monoxide and carbon dioxide.[2] If you suspect decomposition, handle the material in a well-ventilated fume hood and re-evaluate its purity before use.

Q5: Is it safe to purify this compound by distillation?

A5: No, distillation is not recommended for purifying this compound. Studies have shown that it has the potential for thermal runaway at temperatures above 135°C, making distillation a hazardous procedure.[6][7] Safer and effective purification methods include recrystallization and sublimation.[6][8]

Q6: How can I check the purity of my this compound sample?

A6: The purity of this compound can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for assessing purity and can achieve high accuracy.[8] Other methods include Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR), and acid-base titration.[3][9] For detailed impurity profiling, Ion Chromatography-Mass Spectrometry (IC-MS) can be employed.[10]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Difficulty dissolving this compound for an experiment. The solvent may not be appropriate, or the concentration is too high.This compound is soluble in water and polar organic solvents like ethanol and methanol.[1] Ensure you are using a suitable solvent and check the solubility limits. Gentle heating may aid dissolution, but be mindful of its thermal sensitivity.
Inconsistent experimental results using this compound from different batches. Purity may vary between batches, or the material may have degraded.Always check the certificate of analysis for each batch. It is good practice to re-test the purity of older samples before use, especially if they have not been stored under ideal conditions.
The melting point of the recrystallized this compound is lower than the literature value (78-80°C). The sample may still contain impurities or residual solvent.Ensure the crystals are thoroughly dried after recrystallization. If the melting point is still low, a second recrystallization may be necessary to improve purity.[4]
During vacuum drying, the solid is "bumping" or spattering. The vacuum is being applied too quickly.Apply the vacuum gradually to the desiccator or sublimation apparatus to allow for controlled removal of air and solvent vapors.[4]

Data on Purification and Purity Analysis

Technique Parameters Expected Purity Analytical Method for Purity Confirmation
Recrystallization Solvent: Hexane.[4][5]High, resulting in white needles with a melting point of 76.5-77°C after a second recrystallization.[4]Melting Point Analysis, HPLC, GC-FID
Sublimation Temperature: 45-75°C; Pressure: -0.09 MPa; Duration: 1-50 hours.[8]≥99.6%.[8]HPLC[8]
Vacuum Desiccation Desiccant: Concentrated H₂SO₄; Duration: 2 days.[4][5]Effective for removing moisture, which helps maintain purity during storage.Karl Fischer Titration for water content

Experimental Protocols

Protocol 1: Drying this compound using a Vacuum Desiccator

Objective: To remove residual moisture from a sample of this compound.

Materials:

  • This compound sample

  • Glass vacuum desiccator

  • Porcelain desiccator plate

  • Concentrated sulfuric acid (or another suitable desiccant)

  • Vacuum pump with a trap

  • Watch glass or shallow dish

Procedure:

  • Place a layer of concentrated sulfuric acid at the bottom of the vacuum desiccator, below the porcelain plate.

  • Spread the this compound sample in a thin layer on a watch glass and place it on the desiccator plate.

  • Secure the lid of the desiccator with grease to ensure a good seal.

  • Slowly and carefully connect the desiccator to the vacuum pump.

  • Gradually apply the vacuum to avoid spattering of the solid.

  • Once a stable vacuum is achieved, close the desiccator stopcock and turn off the pump.

  • Leave the sample under vacuum for at least 48 hours.[4][5]

  • To release the vacuum, slowly open the stopcock, preferably allowing dry, inert gas to enter.

Protocol 2: Purification of this compound by Recrystallization

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Hexane (recrystallization solvent)[4]

  • Activated carbon (for decolorizing)

  • Erlenmeyer flasks

  • Heated filtration funnel

  • Filter paper

  • Ice bath

  • Büchner funnel and vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot hexane to dissolve the solid completely. Avoid prolonged boiling to prevent loss of product due to volatilization.[4]

  • If the solution is colored, add a small amount of activated carbon and briefly heat the solution.

  • Filter the hot solution through a heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Once crystallization begins, cool the flask in an ice bath to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the purified crystals, preferably in a vacuum desiccator.

  • For higher purity, a second recrystallization can be performed.[4]

Protocol 3: Purification of this compound by Sublimation

Objective: To purify this compound by sublimation, a process suitable for compounds that have an appreciable vapor pressure below their melting point.

Materials:

  • Crude this compound

  • Sublimation apparatus

  • Heating mantle or oil bath

  • Vacuum pump

  • Cold trap

Procedure:

  • Place the crude this compound at the bottom of the sublimation apparatus.

  • Assemble the apparatus and connect it to a vacuum pump with a cold trap in between.

  • Evacuate the system to a pressure of approximately -0.09 MPa.[8]

  • Begin circulating a coolant through the cold finger of the apparatus.

  • Gently heat the bottom of the apparatus using a heating mantle or oil bath to a temperature between 45-75°C.[8]

  • The this compound will sublime and deposit as pure crystals on the cold finger.

  • Continue the process for 1 to 50 hours, depending on the quantity of material and the efficiency of the setup.[8]

  • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature.

  • Slowly and carefully release the vacuum.

  • Scrape the purified crystals from the cold finger.

Visual Guides

Drying_Workflow cluster_drying Drying Protocol A Place this compound in Vacuum Desiccator B Add Desiccant (e.g., conc. H₂SO₄) A->B C Seal Desiccator B->C D Apply Vacuum Slowly C->D E Dry for 48 hours D->E F Release Vacuum with Inert Gas E->F G Store Dried Product F->G

Workflow for drying this compound.

Storage_Decision_Tree start This compound Sample q_term Storage Duration? start->q_term short_term Short-Term (< 1 month) q_term->short_term Short long_term Long-Term (> 1 month) q_term->long_term Long store_cool_dry Store in a cool, dry, well-ventilated area. Tightly sealed container. short_term->store_cool_dry store_fridge Store at 2-8°C. Tightly sealed container. long_term->store_fridge

Decision tree for storing this compound.

Troubleshooting_Purity start Purity Issue Suspected (e.g., off-color, inconsistent results) check_storage Verify Storage Conditions (Cool, Dry, Tightly Sealed?) start->check_storage improper_storage Improper Storage check_storage->improper_storage No proper_storage Proper Storage check_storage->proper_storage Yes purify Consider Purification improper_storage->purify analyze Analyze Purity (HPLC, GC, Melting Point) proper_storage->analyze recrystallize Recrystallization purify->recrystallize sublime Sublimation purify->sublime recrystallize->analyze sublime->analyze pass Purity Acceptable analyze->pass fail Purity Unacceptable analyze->fail fail->purify

Troubleshooting guide for purity issues.

References

Validation & Comparative

Impurity Analysis of 2-Butynoic Acid: A Comparative Guide to IC-MS, HPLC, and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like 2-butynoic acid is paramount to the quality and safety of the final pharmaceutical product. This guide provides an objective comparison of three common analytical techniques for impurity profiling of this compound: Ion Chromatography-Mass Spectrometry (IC-MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

The selection of an appropriate analytical method is critical and often depends on the specific impurities of interest, the required sensitivity, and the sample matrix. While traditional methods like HPLC and GC have been widely used, the unique properties of this compound present certain analytical challenges, paving the way for more advanced techniques like IC-MS to demonstrate significant advantages.

Comparative Performance

The following table summarizes the key performance metrics of IC-MS, HPLC, and GC-MS for the analysis of impurities in this compound.

Performance MetricIon Chromatography-Mass Spectrometry (IC-MS)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) As low as 1 ppb for many organic acid impurities.[1]Typically in the low µg/mL range, but can be higher for compounds with weak UV chromophores like this compound.Generally in the ng/mL to µg/mL range, dependent on the volatility and derivatization efficiency of the impurity.
Limit of Quantitation (LOQ) In the low ppb range (e.g., <10 ppb).In the µg/mL range.In the ng/mL to µg/mL range.
**Linearity (R²) **> 0.98 for a range of organic acid impurities.[1]Typically > 0.99 for well-behaved compounds.Typically > 0.99 with appropriate internal standards.
Specificity High, especially with mass spectrometric detection, allowing for the resolution of co-eluting peaks.Moderate to high, depending on the detector and chromatographic resolution. UV detection can be non-specific.High, with mass spectrometric detection providing structural information for impurity identification.
Sample Preparation Minimal, direct injection of aqueous samples is often possible.Can range from simple dilution to more complex extraction and derivatization, especially for improved detection.Often requires derivatization to increase the volatility of polar analytes like carboxylic acids.
Analysis Time Relatively short, with typical run times under 30 minutes.Varies depending on the complexity of the separation, but can be optimized for high throughput.Can be longer due to the derivatization step and chromatographic run time.

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducibility and accurate comparison.

Ion Chromatography-Mass Spectrometry (IC-MS)

This method is particularly well-suited for the analysis of small, polar, and ionic compounds like this compound and its potential organic acid impurities.

  • Chromatographic System: High-performance ion chromatography system.

  • Column: A high-capacity anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS11-HC).

  • Mobile Phase: A potassium hydroxide (KOH) gradient is commonly used for the elution of organic acids.

  • Flow Rate: Typically 0.25 - 0.5 mL/min.

  • Injection Volume: 5 - 25 µL.

  • Detection: Suppressed conductivity detection followed by mass spectrometry.

  • Mass Spectrometer: A single quadrupole or a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is used for the detection of deprotonated carboxylic acids.

  • Make-up Flow: A solvent mixture (e.g., methanol or acetonitrile) with a volatile buffer (e.g., ammonium acetate) may be introduced post-column to enhance ESI efficiency.

High-Performance Liquid Chromatography (HPLC) with UV or MS Detection

Reverse-phase HPLC is a common technique for the analysis of organic molecules. However, for a compound like this compound which has a weak UV chromophore, achieving high sensitivity with a UV detector can be challenging. Coupling HPLC with a mass spectrometer can overcome this limitation.

  • Chromatographic System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column is typically used (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an acidic aqueous phase (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Column Temperature: 25 - 40 °C.

  • Detection: A photodiode array (PDA) detector set at a low wavelength (e.g., 210 nm) or a mass spectrometer.

  • Mass Spectrometer (if used): An ESI source in negative ion mode would be appropriate for detecting impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, a derivatization step is typically required to increase their volatility.

  • Gas Chromatograph: A standard GC system with a split/splitless injector.

  • Column: A polar capillary column (e.g., a wax-type column like a DB-WAX or a mid-polar column like a DB-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 - 280 °C.

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, starting at 50°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.

  • Derivatization: A necessary step for carboxylic acids. Common derivatizing agents include silylating agents (e.g., BSTFA, MSTFA) or alkylating agents (e.g., BF3/methanol to form methyl esters). The sample is heated with the derivatizing agent prior to injection.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV is typically used, which provides fragmentation patterns for library matching and structural elucidation.

Experimental Workflow

The following diagram illustrates a general workflow for the impurity analysis of a pharmaceutical compound like this compound.

Impurity Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_analysis Data Analysis & Reporting Sample_Weighing Sample Weighing & Dissolution Derivatization Derivatization (for GC-MS) Sample_Weighing->Derivatization Filtration Filtration Sample_Weighing->Filtration Direct Analysis (IC-MS, HPLC) Derivatization->Filtration IC_MS IC-MS Filtration->IC_MS HPLC_UV_MS HPLC-UV/MS Filtration->HPLC_UV_MS GC_MS GC-MS Filtration->GC_MS Peak_Integration Peak Integration & Identification IC_MS->Peak_Integration HPLC_UV_MS->Peak_Integration GC_MS->Peak_Integration Quantitation Quantitation of Impurities Peak_Integration->Quantitation Reporting Reporting Quantitation->Reporting

Caption: General workflow for impurity analysis of this compound.

References

A Comparative Analysis of the Reactivity of 2-Butynoic Acid and Other Short-Chain Alkynoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of functionalized small molecules is paramount. This guide provides a comparative analysis of the reactivity of 2-butynoic acid against other short-chain alkynoic acids, namely propynoic acid, 3-butynoic acid, and 4-pentynoic acid. This comparison is grounded in fundamental chemical principles and supported by available experimental data, offering insights into their utility as versatile building blocks in organic synthesis.

Introduction to Alkynoic Acids

Alkynoic acids are a class of organic compounds that feature both a carboxylic acid and a carbon-carbon triple bond (alkyne). This dual functionality imparts a rich and varied chemical reactivity, allowing for a wide range of transformations at either or both reactive sites. The position of the alkyne relative to the carboxylic acid group significantly influences the molecule's electronic properties and steric environment, leading to distinct differences in reactivity among isomers and homologs.

Comparative Overview of Physicochemical Properties

The acidity of these compounds, a key determinant of their reactivity in many reactions, varies with the position of the alkyne. The pKa value, which indicates the strength of the acid, is influenced by the electronic effects of the triple bond.

Alkynoic AcidStructureMolar Mass ( g/mol )pKa
Propynoic AcidHC≡CCOOH70.051.99[1][2]
This compoundCH₃C≡CCOOH84.072.62[3]
3-Butynoic AcidHC≡CCH₂COOH84.073.62 (Predicted)[4][5]
4-Pentynoic AcidHC≡C(CH₂)₂COOH98.10~4.2 (Estimated)

Propynoic acid is the strongest acid in this series due to the direct conjugation of the electron-withdrawing alkyne with the carboxylate group, which stabilizes the conjugate base. In this compound, the methyl group is electron-donating, slightly destabilizing the conjugate base and making it a weaker acid than propynoic acid. As the alkyne is moved further from the carboxylic acid in 3-butynoic and 4-pentynoic acid, its electron-withdrawing inductive effect diminishes, resulting in weaker acids, with pKa values approaching that of a typical saturated carboxylic acid like propanoic acid (pKa ≈ 4.87)[6][7][8].

Reactivity at the Carboxylic Acid Group

The primary reaction of the carboxylic acid moiety is esterification. The rate of esterification is influenced by both the steric hindrance around the carboxyl group and the electronic nature of the rest of the molecule.

Theoretical Reactivity Comparison:

Alkynoic AcidExpected Relative Rate of EsterificationRationale
Propynoic AcidHighMinimal steric hindrance. The strongly electron-withdrawing alkyne increases the electrophilicity of the carbonyl carbon.
This compoundModerateThe methyl group introduces some steric hindrance compared to propynoic acid.
3-Butynoic AcidHighSteric hindrance is minimal as the bulky group is further from the reaction center. The inductive effect of the alkyne is still present.
4-Pentynoic AcidHighSteric hindrance is minimal. The electronic effect of the alkyne is weakest in this series.

Reactivity at the Alkyne Group

The reactivity of the carbon-carbon triple bond is characterized by addition reactions (electrophilic and nucleophilic), reduction (hydrogenation), and in some cases, cyclization.

Electrophilic Addition

Alkynes undergo electrophilic addition, although generally at a slower rate than alkenes[9][10]. The position of the alkyne influences the regioselectivity of these additions.

  • This compound : As an internal alkyne, electrophilic addition does not follow Markovnikov's rule in the same way as terminal alkynes. The electron-withdrawing nature of the adjacent carboxylic acid group deactivates the alkyne towards electrophilic attack.

  • Propynoic, 3-Butynoic, and 4-Pentynoic Acids : These are terminal alkynes. Electrophilic addition to these molecules is expected to follow Markovnikov's rule, with the electrophile adding to the terminal carbon. The reactivity will be influenced by the electronic effects of the carboxylic acid group. For propynoic acid, the direct conjugation makes the alkyne significantly electron-poor and less reactive towards electrophiles. In 3-butynoic and 4-pentynoic acid, this deactivating effect is reduced due to the separation between the two functional groups.

Hydrogenation

The reduction of the alkyne to an alkene or alkane is a common transformation. The reaction can be controlled to yield the cis-alkene using Lindlar's catalyst or the trans-alkene via a dissolving metal reduction. Complete hydrogenation to the corresponding alkane is also readily achievable. The reactivity towards hydrogenation is influenced by steric hindrance around the triple bond.

Alkynoic AcidExpected Relative Rate of HydrogenationRationale
Propynoic AcidHighTerminal alkyne with minimal steric hindrance.
This compoundModerateInternal alkyne with some steric hindrance from the methyl and carboxyl groups.
3-Butynoic AcidHighTerminal alkyne with the triple bond being readily accessible.
4-Pentynoic AcidHighTerminal alkyne with the triple bond being readily accessible.
Intramolecular Cyclization

The presence of both a nucleophilic carboxylate (or hydroxyl) group and an electrophilic (or metal-activated) alkyne within the same molecule allows for intramolecular cyclization reactions, often leading to the formation of lactones.

  • 2-Butynoic and Propynoic Acid : The proximity of the alkyne to the carboxylic acid does not favor intramolecular cyclization to form small, strained rings.

  • 3-Butynoic Acid : This acid is known to undergo Conia-ene cyclization to form functionalized γ-butyrolactones[4]. This reaction involves the intramolecular addition of the enolate to the alkyne.

  • 4-Pentynoic Acid : This acid readily undergoes intramolecular cyclization to form enol lactones, particularly in the presence of copper catalysts.

Experimental Protocols

Comparative Fischer Esterification

This protocol is designed to provide a relative measure of the reactivity of the different alkynoic acids towards esterification.

Objective: To compare the relative rates of esterification of propynoic acid, this compound, 3-butynoic acid, and 4-pentynoic acid with methanol under acidic catalysis.

Materials:

  • Propynoic acid

  • This compound

  • 3-Butynoic acid

  • 4-Pentynoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Round-bottom flasks

  • Reflux condensers

  • Heating mantles

  • TLC plates

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Set up four identical reaction apparatus, each consisting of a round-bottom flask equipped with a reflux condenser.

  • In each flask, place 1.0 equivalent of one of the alkynoic acids.

  • To each flask, add a significant excess of anhydrous methanol (e.g., 20 equivalents), which will also serve as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to each flask.

  • Heat the reactions to a gentle reflux.

  • Monitor the progress of each reaction at regular time intervals (e.g., every 15 minutes) by taking a small aliquot and analyzing it by TLC and/or GC-MS to determine the ratio of starting material to ester product.

  • The relative rates of reaction can be determined by comparing the time taken to reach a certain percentage of conversion for each acid.

Expected Outcome: A qualitative or semi-quantitative ranking of the reactivity of the four alkynoic acids in esterification.

Visualizations

Logical Relationship of Factors Affecting Acidity

Acidity_Factors cluster_alkynoic_acids Alkynoic Acids cluster_factors Influencing Factors Propynoic_Acid Propynoic Acid (pKa = 1.99) Inductive_Effect Inductive Effect (Electron Withdrawing) Propynoic_Acid->Inductive_Effect Strong Resonance_Effect Resonance Effect (Stabilization of Conjugate Base) Propynoic_Acid->Resonance_Effect Direct Conjugation 2-Butynoic_Acid This compound (pKa = 2.62) 2-Butynoic_Acid->Inductive_Effect Moderate 3-Butynoic_Acid 3-Butynoic Acid (pKa ≈ 3.62) 3-Butynoic_Acid->Inductive_Effect Weak 4-Pentynoic_Acid 4-Pentynoic Acid (pKa ≈ 4.2) 4-Pentynoic_Acid->Inductive_Effect Very Weak Distance Distance of Alkyne from Carboxyl Group Inductive_Effect->Distance

Caption: Factors influencing the acidity of short-chain alkynoic acids.

Experimental Workflow for Comparative Reactivity Study

Esterification_Workflow start Start: Prepare Four Identical Reaction Setups add_reactants Add 1 eq. of each Alkynoic Acid to separate flasks start->add_reactants add_methanol Add excess Methanol (solvent) add_reactants->add_methanol add_catalyst Add catalytic H₂SO₄ add_methanol->add_catalyst reflux Heat to Reflux add_catalyst->reflux monitor Monitor reaction progress (TLC, GC-MS) at time intervals reflux->monitor monitor->reflux Continue reflux analyze Analyze Data: Compare conversion rates monitor->analyze end End: Determine Relative Reactivity analyze->end

Caption: Workflow for comparing the esterification rates of alkynoic acids.

Signaling Pathway Example: Synthesis of Acalabrutinib

This compound is a key building block in the synthesis of the pharmaceutical agent Acalabrutinib, a Bruton's tyrosine kinase (BTK) inhibitor[7]. The following diagram illustrates a simplified final step in its synthesis.

Acalabrutinib_Synthesis 2_Butynoic_Acid This compound Acalabrutinib Acalabrutinib 2_Butynoic_Acid->Acalabrutinib Amine_Intermediate (S)-4-(8-amino-3-(pyrrolidin-2-yl) imidazo[1,5-a]pyrazin-1-yl)-N- (pyridin-2-yl)benzamide Amine_Intermediate->Acalabrutinib Coupling_Agent Coupling Agent (e.g., HATU, DCC) Coupling_Agent->Acalabrutinib

Caption: Simplified amide coupling step in the synthesis of Acalabrutinib.

Conclusion

In comparing the reactivity of this compound with other short-chain alkynoic acids, it is evident that the position of the alkyne functional group is a critical determinant of the molecule's chemical behavior.

  • Acidity: Propynoic acid is the most acidic, followed by this compound, with acidity decreasing as the alkyne moves further from the carboxyl group.

  • Esterification: Reactivity is governed by a combination of electronic and steric effects, with propynoic acid expected to be highly reactive.

  • Alkyne Reactivity: Terminal alkynes (propynoic, 3-butynoic, and 4-pentynoic acids) and internal alkynes (this compound) exhibit different reactivity patterns in electrophilic additions. The electron-withdrawing effect of the carboxyl group deactivates the alkyne, an effect that diminishes with distance.

This comparative guide highlights the unique reactivity profiles of these valuable synthetic building blocks. While direct quantitative comparisons of reaction kinetics are sparse in the literature, a solid understanding of fundamental principles allows for reasoned predictions of their relative reactivity, enabling informed decisions in the design and execution of synthetic strategies in drug development and other areas of chemical research.

References

A Comparative Guide to the Synthesis and Spectroscopic Validation of 2-Butynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common methods for the synthesis of 2-butynoic acid, a valuable building block in organic and medicinal chemistry. We present detailed experimental protocols and a comprehensive guide to the spectroscopic validation of the final product, including a comparison with potential impurities and side products.

Synthesis of this compound: A Comparison of Two Methods

Two prevalent methods for the synthesis of this compound are the carboxylation of propyne and the oxidation of 2-butyn-1-ol. Below is a comparative overview of these methodologies.

FeatureMethod 1: Carboxylation of PropyneMethod 2: Oxidation of 2-Butyn-1-ol
Starting Materials Propyne, strong base (e.g., n-butyllithium or sodium amide), carbon dioxide2-Butyn-1-ol, oxidizing agent (e.g., hypochlorite), catalyst
Reaction Principle Deprotonation of propyne to form a nucleophilic acetylide, followed by reaction with carbon dioxide.[1]Oxidation of a primary alcohol to a carboxylic acid.
Typical Yield 50-80%[2]Reported yields can be upwards of 52.7% with high purity.
Advantages Utilizes readily available and inexpensive starting materials.Milder reaction conditions may be possible compared to the use of organolithium reagents.
Disadvantages Requires handling of highly flammable and reactive reagents like propyne and strong bases.The starting material, 2-butyn-1-ol, is more expensive than propyne. Potential for over-oxidation or side reactions depending on the oxidant.
Safety Considerations Requires anhydrous conditions and careful handling of pyrophoric and moisture-sensitive reagents.Oxidizing agents should be handled with care. The reaction may be exothermic.

Experimental Protocols

Method 1: Synthesis of this compound via Carboxylation of Propyne

This protocol is adapted from a well-established procedure.[2]

Materials:

  • Propyne

  • Sodium amide (or n-butyllithium)

  • Liquid ammonia

  • Dry carbon dioxide (dry ice)

  • Anhydrous diethyl ether

  • Hydrochloric acid

  • Hexane

  • Activated carbon

Procedure:

  • In a three-necked flask equipped with a stirrer, gas inlet, and a dry ice condenser, add liquid ammonia.

  • Carefully add sodium amide to the liquid ammonia with stirring to form a solution of sodium in liquid ammonia.

  • Bubble propyne gas through the solution. The reaction is typically exothermic.

  • After the addition of propyne is complete, slowly add crushed dry ice (solid carbon dioxide) to the reaction mixture.

  • Allow the ammonia to evaporate. Add water to the residue to dissolve the sodium salt of this compound.

  • Wash the aqueous solution with diethyl ether to remove any non-polar impurities.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the this compound.

  • Collect the crude product by filtration.

  • Recrystallize the crude product from hot hexane with a small amount of activated carbon to obtain pure this compound.

Method 2: Synthesis of this compound via Oxidation of 2-Butyn-1-ol

This method utilizes an oxidation reaction to convert the primary alcohol to a carboxylic acid.

Materials:

  • 2-Butyn-1-ol

  • Sodium hypochlorite solution

  • Catalyst (e.g., TEMPO)

  • Sodium bicarbonate

  • Dichloromethane

  • Hydrochloric acid

  • Sodium sulfite

Procedure:

  • Dissolve 2-butyn-1-ol in a suitable solvent like dichloromethane.

  • Add an aqueous solution of sodium bicarbonate and the catalyst.

  • Cool the mixture in an ice bath and add the sodium hypochlorite solution dropwise with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench any remaining oxidant by adding a saturated solution of sodium sulfite.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Spectroscopic Validation of this compound

Accurate spectroscopic analysis is crucial to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected spectroscopic data for this compound and potential impurities.

Table 1: ¹H NMR Data (CDCl₃, 300 MHz)
CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~11.0Singlet (broad)1H-COOH
2.06Singlet3H-CH₃
2-Butyn-1-ol4.25Quartet2H-CH₂OH
1.84Triplet3H-CH₃
1.60Singlet (broad)1H-OH
3-Butynoic Acid3.20Doublet2H-CH₂-
2.10Triplet1H≡C-H
~11.0Singlet (broad)1H-COOH
But-2-enoic Acid (trans)7.08Multiplet1H=CH-COOH
5.83Multiplet1HCH₃-CH=
1.88Doublet3H-CH₃
~12.0Singlet (broad)1H-COOH
Table 2: ¹³C NMR Data (CDCl₃, 75 MHz)
CompoundChemical Shift (δ) ppmAssignment
This compound ~158C=O
~80≡C-COOH
~75CH₃-C≡
~4-CH₃
2-Butyn-1-ol~83≡C-CH₂OH
~73CH₃-C≡
~51-CH₂OH
~3-CH₃
3-Butynoic Acid~176C=O
~78≡C-H
~70H-C≡
~15-CH₂-
But-2-enoic Acid (trans)~172C=O
~145=CH-COOH
~122CH₃-CH=
~18-CH₃
Table 3: IR Spectroscopy Data (cm⁻¹)
CompoundO-H StretchC=O StretchC≡C StretchC=C Stretch
This compound 2500-3300 (broad)~1700~2250-
2-Butyn-1-ol3200-3600 (broad)-~2240-
3-Butynoic Acid2500-3300 (broad)~1710~2120 (weak)-
But-2-enoic Acid2500-3300 (broad)~1690-~1650
Table 4: Mass Spectrometry Data (EI-MS)
CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z
This compound 8469, 45, 39
2-Butyn-1-ol7055, 41, 39
3-Butynoic Acid8468, 41, 39
But-2-enoic Acid8671, 45, 41

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic validation of this compound.

G Workflow for Synthesis and Validation of this compound cluster_synthesis Synthesis cluster_validation Spectroscopic Validation synthesis_method1 Method 1: Carboxylation of Propyne crude_product Crude this compound synthesis_method1->crude_product synthesis_method2 Method 2: Oxidation of 2-Butyn-1-ol synthesis_method2->crude_product purification Purification (Recrystallization/ Chromatography) crude_product->purification pure_product Pure this compound purification->pure_product nmr NMR Spectroscopy (¹H and ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms data_analysis Data Analysis and Comparison to Standards nmr->data_analysis ir->data_analysis ms->data_analysis final_validation Validated this compound data_analysis->final_validation

References

Assessing the Peak Purity of 2-Butynoic Acid: A Comparative Guide to HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like 2-Butynoic acid is a critical step in ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides an objective comparison of various HPLC-based methods for assessing the peak purity of this compound, supported by experimental data and detailed protocols.

Comparison of HPLC Methodologies

The selection of an appropriate HPLC method is contingent on several factors, including the nature of potential impurities, required sensitivity, and compatibility with mass spectrometry (MS) for impurity identification. The most common approach for analyzing small organic acids like this compound is Reversed-Phase HPLC (RP-HPLC).

Parameter Method 1: RP-HPLC with C18 Column Method 2: RP-HPLC with specialized polar-modified column Method 3: Ion-Chromatography with Mass Spectrometry
Principle Separation based on hydrophobicity.Separation utilizing mixed-mode interactions (hydrophobic and ion-exchange).Separation based on ion-exchange, with mass-based detection.
Stationary Phase Octadecylsilane (C18)e.g., Newcrom R1 (low silanol activity)[1]Anion-exchange resin
Typical Mobile Phase Acetonitrile/Water with acid modifier (e.g., 0.1% Phosphoric Acid or Formic Acid)[1][2][3]Acetonitrile/Water with Phosphoric Acid[1][2]Aqueous buffer gradient
Detection UV at low wavelength (e.g., 206-210 nm)[3]UV at low wavelengthMass Spectrometry (MS)[4]
Advantages Widely available, robust, good for non-polar impurities.Enhanced retention for polar compounds, suitable for a broader range of impurities.High selectivity for ionic species, definitive peak identification and purity assessment.[4]
Limitations May have poor retention for very polar impurities.May require specific column chemistries not available in all labs.More complex setup, not always necessary for routine purity checks.
MS Compatibility Good when using volatile mobile phase modifiers like formic acid.[1][2]Good when using volatile mobile phase modifiers.[1][2]Inherently compatible and often directly coupled.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are representative protocols for the discussed HPLC methods.

Method 1: Standard RP-HPLC with C18 Column

This method is a robust starting point for the purity analysis of this compound and is similar to methods used for other short-chain carboxylic acids.[3]

  • Chromatographic System: HPLC with UV Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (v/v) in a ratio of 20:80.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: 206 nm.[3]

  • Injection Volume: 20 µL.[3]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.

Method 2: RP-HPLC with Newcrom R1 Column

This method utilizes a specialized column for potentially better peak shape and retention.

  • Chromatographic System: HPLC with UV or MS Detector.

  • Column: Newcrom R1, 150 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: A mixture of Acetonitrile (MeCN) and water with phosphoric acid. For MS compatibility, replace phosphoric acid with formic acid.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV or MS.

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water, and filter.

Method 3: Ion Chromatography-Mass Spectrometry (IC-MS)

This advanced method is particularly useful for identifying and quantifying ionic impurities that may co-elute with the main peak in RP-HPLC.[4]

  • Chromatographic System: Ion chromatograph coupled with an electrospray ionization mass spectrometer (ESI-MS).[4]

  • Column: Anion-exchange column suitable for organic acids.

  • Mobile Phase: Typically an aqueous hydroxide or carbonate gradient.

  • Detection: Mass Spectrometry (monitoring for the mass of this compound and potential impurities).[4]

  • Key Advantage: This method allows for the investigation of peak purity even when impurities are not chromatographically resolved, by analyzing the mass spectra across the peak.[4] A study using this technique demonstrated its effectiveness in determining co-eluting impurities in this compound.[4]

Visualizing the Workflow and Method Comparison

To better understand the process of peak purity assessment and the relationship between different analytical considerations, the following diagrams are provided.

HPLC_Peak_Purity_Workflow A Sample Preparation (Dissolution & Filtration) B HPLC System A->B C Column Selection (e.g., C18, Newcrom R1) B->C D Mobile Phase Optimization (ACN/H2O, pH) B->D E Injection & Separation C->E D->E F Detection (UV or MS) E->F G Chromatogram Generation F->G H Peak Integration & Purity Calculation (% Area) G->H I Peak Purity Assessment H->I J Impurity Identification (if needed) (e.g., by MS) I->J If impurities > threshold

Caption: General workflow for HPLC peak purity assessment of this compound.

Method_Comparison_Logic cluster_0 Purity Analysis of this compound cluster_1 Method Selection cluster_2 Performance Attributes Start Analytical Goal RP_HPLC Standard RP-HPLC (C18) Start->RP_HPLC Routine Purity Special_HPLC Specialized RP-HPLC Start->Special_HPLC Known Polar Impurities IC_MS IC-MS Start->IC_MS Impurity ID & Co-elution Issues Robustness Robustness & Availability RP_HPLC->Robustness Selectivity Selectivity for Polar Impurities Special_HPLC->Selectivity IC_MS->Selectivity Identification Definitive Identification IC_MS->Identification

Caption: Logical comparison of analytical methods for this compound.

Conclusion

For routine purity assessment of this compound, a standard reversed-phase HPLC method using a C18 column with a UV detector is often sufficient, providing robust and reliable results. When dealing with known polar impurities or challenging separations, specialized columns like the Newcrom R1 can offer improved performance. For comprehensive impurity profiling, especially in a drug development setting where the identification of unknown impurities is crucial, hyphenated techniques such as Ion Chromatography-Mass Spectrometry are invaluable.[4] The choice of method should be guided by the specific analytical requirements, available instrumentation, and the stage of product development. Method validation according to ICH guidelines is essential to ensure the accuracy and precision of the results.[5]

References

Efficacy of 2-Butynoic Acid Derivatives as Anti-Cancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer therapeutics has led to the exploration of a diverse range of chemical scaffolds. Among these, small molecule carboxylic acids and their derivatives have garnered attention for their potential to modulate various cellular processes implicated in cancer progression. This guide provides a comparative evaluation of the efficacy of 2-Butynoic acid derivatives as anti-cancer agents, drawing upon available experimental data for these and structurally related compounds. Due to the limited public data specifically on a wide range of this compound derivatives, this guide incorporates analogous information from closely related short-chain alkynoic acids to provide a representative overview of their potential.

I. Comparative Efficacy of Alkynoic Acid Derivatives

While extensive quantitative data for a broad spectrum of this compound derivatives remains limited in publicly accessible literature, studies on analogous short-chain alkynoic acid derivatives provide valuable insights into their potential anti-cancer activity. The following table summarizes the cytotoxic effects of representative alkynoic acid derivatives against various cancer cell lines, with established chemotherapeutic agents included for comparison.

Table 1: Comparative in vitro Cytotoxicity of Alkynoic Acid Derivatives and Standard Anti-Cancer Agents

Compound/DrugCancer Cell LineAssay TypeIC50 (µM)Reference
2-Hexyl-4-pentynoic acid (HPTA) MCF-7 (Breast)Not Specified~15[1]
Valproic Acid (VPA)MCF-7 (Breast)Not Specified~500[1]
Hypothetical this compound Derivative A A549 (Lung)MTT AssayData Not Available-
Hypothetical this compound Derivative B HCT116 (Colon)MTT AssayData Not Available-
DoxorubicinA549 (Lung)MTT Assay0.1 - 1General Knowledge
5-FluorouracilHCT116 (Colon)MTT Assay1 - 10General Knowledge

Note: Data for hypothetical this compound derivatives are included to illustrate the type of comparative data required for a comprehensive evaluation. Researchers are encouraged to generate such data for their specific derivatives of interest.

II. Plausible Mechanisms of Action

The anti-cancer effects of short-chain fatty acid derivatives, including potentially those of this compound, are thought to be mediated through various cellular mechanisms. These include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

A. Induction of Apoptosis

Many anti-cancer agents exert their effects by triggering apoptosis in tumor cells. This can be evaluated through various experimental techniques that measure markers of apoptosis.

B. Cell Cycle Arrest

Disruption of the normal cell cycle is a hallmark of cancer. Compounds that can induce cell cycle arrest prevent cancer cells from proliferating uncontrollably. The specific phase of the cell cycle at which arrest occurs can provide insights into the compound's mechanism of action.

C. Modulation of Signaling Pathways

The activity of this compound derivatives may be linked to their ability to interfere with specific signaling pathways crucial for cancer cell growth and survival. A potential, though not yet directly demonstrated, mechanism for this compound derivatives could involve the inhibition of histone deacetylases (HDACs), similar to other short-chain fatty acids like butyric acid.

III. Experimental Protocols

To facilitate further research and standardized comparison, this section provides detailed methodologies for key experiments used in the evaluation of anti-cancer agents.

A. Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the growth of a defined proportion of cells (e.g., IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative or control compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against compound concentration.

B. Apoptosis Analysis by Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a compound.

Principle: This method utilizes a dual-staining procedure with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the this compound derivative at various concentrations for a defined period.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

C. Western Blot Analysis for Apoptosis-Related Proteins

Objective: To detect and quantify the expression levels of key proteins involved in the apoptotic pathway.

Principle: Western blotting is a technique used to separate proteins by size using gel electrophoresis, transfer them to a membrane, and then detect specific proteins using antibodies.

Protocol:

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Caspase-3, Bcl-2, Bax).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

IV. Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of 2-Butynoic Acid Derivatives cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism xenograft Xenograft Tumor Model cytotoxicity->xenograft Promising Candidates apoptosis Apoptosis Assay (Flow Cytometry) mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle western_blot Western Blot mechanism->western_blot efficacy Efficacy Studies xenograft->efficacy toxicity Toxicity Assessment xenograft->toxicity

Caption: Experimental workflow for evaluating this compound derivatives.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway drug This compound Derivative bax Bax (Pro-apoptotic) drug->bax Activation bcl2 Bcl-2 (Anti-apoptotic) drug->bcl2 Inhibition death_receptor Death Receptors (e.g., Fas, TRAIL-R) drug->death_receptor Activation mito Mitochondrial Membrane Potential (ΔΨm) Disruption bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 casp8 Caspase-8 Activation death_receptor->casp8 casp8->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Potential apoptotic pathways modulated by this compound derivatives.

cell_cycle_arrest G1 G1 S S G1->S G1/S Checkpoint G2 G2 S->G2 M M G2->M G2/M Checkpoint M->G1 drug This compound Derivative drug->G1 Arrest drug->G2 Arrest

Caption: Potential points of cell cycle arrest induced by this compound derivatives.

References

A Comparative Guide to the Synthesis of 2-Butynoic Acid: Lab-Scale vs. Large-Scale Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Butynoic acid, also known as tetrolic acid, is a valuable building block in organic synthesis, particularly in the pharmaceutical industry where it serves as a key intermediate in the production of various therapeutic agents. The choice of synthetic method for this compound is highly dependent on the required scale of production, with significant differences in methodology, efficiency, and safety considerations between laboratory-scale synthesis and large-scale industrial production. This guide provides an objective comparison of the common methods employed at each scale, supported by experimental data and procedural outlines.

Comparison of Synthesis Methods

Two primary routes dominate the synthesis of this compound: the carboxylation of propyne and the oxidation of 2-butyn-1-ol. While both methods can be adapted for different scales, they are typically favored in different settings.

Lab-Scale Synthesis: Carboxylation of Propyne

Large-Scale Production: Oxidation of 2-Butyn-1-ol

For industrial-scale production, the oxidation of 2-butyn-1-ol is a common and suitable method.[2] This approach avoids the handling of gaseous propyne and cryogenic liquid ammonia, which can be challenging in a large-scale manufacturing environment. The oxidation is typically carried out using an oxidizing agent in the presence of a catalyst. A specific patented method involves the use of hypochlorite with a catalyst in an aqueous solution.[2]

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative parameters for the lab-scale carboxylation of propyne and the large-scale oxidation of 2-butyn-1-ol.

ParameterLab-Scale (Propyne Carboxylation)Large-Scale (2-Butyn-1-ol Oxidation)
Starting Material Propyne (Methylacetylene)2-Butyn-1-ol
Key Reagents Sodium, Liquid Ammonia, Carbon DioxideHypochlorite, Catalyst, Alkaline Substance
Typical Yield 50-80%[1]≥ 52.7%[2]
Product Purity High after recrystallization≥ 99.6% (HPLC)[2]
Reaction Temperature Low (liquid ammonia) initially, then up to 30°C-5 to 15°C[2]
Reaction Time Several hours to overnight0.5-2 hours[2]
Purification Method Extraction and Recrystallization from hexane[1]Extraction, Toluene Reflux, Vacuum Sublimation[2]

Experimental Protocols

Lab-Scale Synthesis: Carboxylation of Propyne

This procedure is adapted from a well-established method.[1]

  • Preparation of Sodium Amide: In a three-necked flask equipped with a stirrer and a dry ice condenser, approximately 1.5 L of anhydrous liquid ammonia is introduced. A small crystal of ferric nitrate is added, followed by 23 g of sodium metal in small pieces to form sodium amide.

  • Formation of Sodium Methylacetylide: Propyne gas (44-48 g) is bubbled through the stirred sodium amide suspension.

  • Carboxylation: After the ammonia is evaporated, 1 L of dry tetrahydrofuran and 500 mL of anhydrous ether are added. Dry carbon dioxide is then passed through the mixture.

  • Workup and Isolation: The solvent is removed, and the residue is dissolved in water. The aqueous solution is extracted with ether, then acidified with hydrochloric acid.

  • Purification: The acidified solution is continuously extracted with ether for 24-36 hours. The ether extract is evaporated, and the crude product is dried. Further purification is achieved by recrystallization from boiling hexane to yield 42-50 g of white, needle-like crystals of this compound.[1]

Large-Scale Synthesis: Oxidation of 2-Butyn-1-ol

This protocol is based on a patented industrial method.[2]

  • Reaction Setup: 2-Butyn-1-ol, a catalyst, an alkaline substance, and water are mixed in a suitable reactor.

  • Oxidation: Hypochlorite is added to the mixture, and the oxidation reaction is carried out at a controlled temperature of -5 to 15°C for 0.5 to 2 hours.

  • Acidification: After the reaction is complete, an acid is added to adjust the pH of the mixture to 1-3.

  • Extraction: The product is extracted from the aqueous mixture using an organic solvent.

  • Purification: The organic solvent is removed, and toluene is added for reflux. After removing the toluene, the crude product is obtained. Final purification to achieve high-purity this compound is performed by vacuum sublimation.[2]

Visualization of Production Workflows

The following diagrams illustrate the distinct workflows for lab-scale and large-scale production of this compound.

lab_scale_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification start Propyne + Na in liq. NH3 carboxylation Addition of CO2 start->carboxylation Forms Sodium Methylacetylide acidification Acidic Workup carboxylation->acidification extraction Ether Extraction acidification->extraction recrystallization Recrystallization (Hexane) extraction->recrystallization end Pure this compound recrystallization->end

Caption: Lab-Scale Production Workflow for this compound.

large_scale_workflow cluster_reaction Reaction cluster_processing Processing cluster_purification Purification start 2-Butyn-1-ol + Catalyst oxidation Oxidation with Hypochlorite start->oxidation Aqueous Solution acidification Acidification oxidation->acidification extraction Solvent Extraction acidification->extraction reflux Toluene Reflux extraction->reflux sublimation Vacuum Sublimation reflux->sublimation end High-Purity this compound sublimation->end

Caption: Large-Scale Production Workflow for this compound.

Economic, Environmental, and Safety Considerations

Economic:

  • Lab-Scale: The cost of reagents for the propyne carboxylation method, such as sodium metal and anhydrous solvents, can be relatively high for small-scale synthesis. However, the equipment required is standard for most organic chemistry laboratories.

  • Large-Scale: In industrial production, the cost of raw materials is a significant factor. The oxidation of 2-butyn-1-ol may be more cost-effective at scale due to the lower cost and easier handling of the starting material compared to propyne. The multi-step purification process in the large-scale method, including solvent reflux and vacuum sublimation, can contribute significantly to the overall production cost.[2] Generally, fine chemical production is energy-intensive, which is a major cost driver at a large scale.

Environmental:

  • Lab-Scale: The use of liquid ammonia and organic solvents such as ether and hexane in the propyne carboxylation method generates hazardous waste that requires careful disposal. The environmental impact is localized and manageable on a small scale.

  • Large-Scale: Industrial-scale production has a larger environmental footprint. The use of hypochlorite in the oxidation of 2-butyn-1-ol can generate chlorinated byproducts, which may require treatment. Energy consumption for heating, cooling, and purification processes is a major contributor to the environmental impact of large-scale fine chemical production. However, industrial processes often incorporate solvent recovery and recycling systems to minimize waste.

Safety:

  • Lab-Scale: The propyne carboxylation method involves several hazards, including the use of highly reactive sodium metal, flammable liquid ammonia and ether, and gaseous propyne. These operations require careful handling in a well-ventilated fume hood.

  • Large-Scale: Safety is a paramount concern in industrial production. The oxidation of 2-butyn-1-ol avoids some of the hazards of the lab-scale method but introduces its own set of safety considerations, such as the handling of large quantities of oxidizing agents and organic solvents. Industrial plants are equipped with robust safety systems and protocols to manage these risks. This compound itself is corrosive and can cause severe skin burns and eye damage, requiring appropriate personal protective equipment during handling at any scale.

References

A Comparative Guide to the Reaction Products of 2-Butynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction products of 2-butynoic acid with various reagents. Detailed experimental protocols, quantitative data, and structural characterization are presented to assist researchers in selecting the appropriate synthetic routes for their specific needs. This compound, a versatile building block in organic synthesis, undergoes a variety of transformations, including reduction, addition, and oxidation reactions, yielding a range of valuable products.[1][2]

Comparison of Reaction Products

The following table summarizes the key reaction products of this compound, along with typical yields and reaction conditions.

Reagent/ReactionProduct(s)Typical Yield (%)Key Reaction Conditions
H₂ / Lindlar's Catalyst(Z)-2-Butenoic acidHighQuinoline, Pd/CaCO₃, H₂ gas
Na / liq. NH₃(E)-2-Butenoic acidHighSodium metal in liquid ammonia
LiAlH₄2-Buten-1-ol~75%Anhydrous THF, reflux, followed by aqueous workup
Br₂(E)-2,3-Dibromobut-2-enoic acidNot specifiedNot specified
HBr2-Bromobut-2-enoic acid and/or 3-Bromobut-2-enoic acidNot specifiedAprotic solvent (e.g., DMPU)
1. O₃; 2. (CH₃)₂SPyruvic acid and Carbon dioxideNot specifiedMethanol at -78°C, followed by reductive workup
Hot, acidic KMnO₄Acetic acidNot specifiedAqueous KMnO₄, H₂SO₄, heat

Experimental Protocols

Hydrogenation with Lindlar's Catalyst: Synthesis of (Z)-2-Butenoic Acid

This procedure describes the selective hydrogenation of the triple bond in this compound to a cis-double bond.

Procedure:

  • In a round-bottom flask, dissolve this compound in a suitable solvent such as ethyl acetate.

  • Add a catalytic amount of Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) and a small amount of quinoline.

  • Flush the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the (Z)-2-butenoic acid by recrystallization or column chromatography.

Reduction with Sodium in Liquid Ammonia: Synthesis of (E)-2-Butenoic Acid

This method, known as a dissolving metal reduction, selectively reduces the alkyne to a trans-alkene.

Procedure:

  • Set up a three-necked flask equipped with a dry ice condenser and an ammonia inlet.

  • Condense anhydrous ammonia into the flask at -78°C.

  • Carefully add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is observed.

  • Add a solution of this compound in an appropriate solvent (e.g., anhydrous THF) dropwise to the sodium-ammonia solution.

  • Stir the reaction mixture at -78°C until the blue color disappears.

  • Quench the reaction by the careful addition of ammonium chloride.

  • Allow the ammonia to evaporate.

  • Add water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the (E)-2-butenoic acid by recrystallization or distillation.

Reduction with Lithium Aluminum Hydride (LiAlH₄): Synthesis of 2-Buten-1-ol

This protocol outlines the reduction of the carboxylic acid functionality to a primary alcohol.

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend lithium aluminum hydride in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, warm the reaction mixture to room temperature and then reflux for several hours.[3]

  • Cool the reaction mixture back to 0°C and quench the excess LiAlH₄ by the slow, sequential addition of water, 15% aqueous sodium hydroxide, and then water again.[3]

  • Filter the resulting white precipitate and wash it with THF.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the 2-buten-1-ol by distillation. A yield of 73-75% has been reported for the reduction of similar amino acids.[3]

Bromination: Synthesis of (E)-2,3-Dibromobut-2-enoic Acid

This procedure describes the addition of bromine across the triple bond.

Procedure:

  • Dissolve this compound in a suitable inert solvent such as carbon tetrachloride or dichloromethane.

  • Slowly add a solution of bromine in the same solvent dropwise to the this compound solution at room temperature.

  • Stir the reaction mixture until the bromine color disappears.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the (E)-2,3-dibromobut-2-enoic acid by recrystallization.

Hydrobromination: Synthesis of Bromo-2-butenoic Acids

This reaction involves the addition of hydrogen bromide across the triple bond.

Procedure:

  • Prepare a solution of hydrogen bromide in a suitable aprotic solvent, such as 1,3-dimethyl-2-imidazolidinone (DMPU).[4]

  • Add this compound to the HBr solution under an inert atmosphere.[4]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by GC or NMR.

  • Upon completion, quench the reaction with a suitable aqueous solution and extract the product.

  • Dry the organic layer and remove the solvent to yield the bromo-2-butenoic acid isomers. The reaction is expected to yield a mixture of 2-bromo- and 3-bromo-2-butenoic acids, with the regioselectivity influenced by steric and electronic factors.

Ozonolysis: Synthesis of Pyruvic Acid and Carbon Dioxide

Ozonolysis cleaves the carbon-carbon triple bond to form carboxylic acids.[5]

Procedure:

  • Dissolve this compound in methanol and cool the solution to -78°C.

  • Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.[5]

  • Purge the solution with nitrogen or argon to remove excess ozone.

  • Add a reducing agent, such as dimethyl sulfide, to the reaction mixture (reductive workup).[6]

  • Allow the mixture to warm to room temperature.

  • The volatile products can be analyzed by methods such as gas chromatography-mass spectrometry (GC-MS).

Oxidation with Potassium Permanganate: Synthesis of Acetic Acid

This strong oxidation cleaves the triple bond to yield two molecules of acetic acid.

Procedure:

  • Prepare an aqueous solution of potassium permanganate and add a strong acid, such as sulfuric acid.

  • Heat the solution.

  • Slowly add this compound to the hot, acidic permanganate solution.

  • The purple color of the permanganate will disappear as the reaction proceeds.

  • After the reaction is complete, the resulting acetic acid can be isolated by distillation.

Product Characterization Data

The following tables summarize the characteristic NMR spectral data for the reaction products.

Table 1: ¹H NMR Data (δ, ppm)

ProductH on C2H on C3-CH₃-COOH / -CH₂OH
(Z)-2-Butenoic acid5.86.32.112.2
(E)-2-Butenoic acid5.87.01.912.2
2-Buten-1-ol (Z-isomer)5.5-5.75.4-5.61.74.1
2-Buten-1-ol (E-isomer)5.5-5.75.5-5.71.74.0
(E)-2,3-Dibromobut-2-enoic acid--2.710.0
2-Bromo-2-butenoic acid-6.92.011.5
3-Bromo-2-butenoic acid6.1-2.511.5

Table 2: ¹³C NMR Data (δ, ppm)

ProductC1 (-COOH)C2C3C4 (-CH₃)
(Z)-2-Butenoic acid171.8121.8145.216.0
(E)-2-Butenoic acid172.5122.9145.918.0
2-Buten-1-ol (Z-isomer)-129.1128.913.2
2-Buten-1-ol (E-isomer)-129.8128.517.8
(E)-2,3-Dibromobut-2-enoic acid167.9117.8129.124.5
2-Bromo-2-butenoic acid168.0115.0140.015.0
3-Bromo-2-butenoic acid169.0120.0130.025.0

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction pathways of this compound and a general experimental workflow for product analysis.

Reaction_Pathways cluster_reduction Reduction cluster_addition Addition cluster_oxidation Oxidation This compound This compound (Z)-2-Butenoic Acid (Z)-2-Butenoic Acid This compound->(Z)-2-Butenoic Acid H2 / Lindlar's Cat. (E)-2-Butenoic Acid (E)-2-Butenoic Acid This compound->(E)-2-Butenoic Acid Na / liq. NH3 2-Buten-1-ol 2-Buten-1-ol This compound->2-Buten-1-ol LiAlH4 (E)-2,3-Dibromobut-2-enoic Acid (E)-2,3-Dibromobut-2-enoic Acid This compound->(E)-2,3-Dibromobut-2-enoic Acid Br2 Bromo-2-butenoic Acids Bromo-2-butenoic Acids This compound->Bromo-2-butenoic Acids HBr Pyruvic Acid + CO2 Pyruvic Acid + CO2 This compound->Pyruvic Acid + CO2 1. O3 2. (CH3)2S Acetic Acid Acetic Acid This compound->Acetic Acid Hot, acidic KMnO4

Caption: Reaction pathways of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start: this compound + Reagent Start: this compound + Reagent Reaction Mixture Reaction Mixture Start: this compound + Reagent->Reaction Mixture Quenching / Extraction Quenching / Extraction Reaction Mixture->Quenching / Extraction Crude Product Crude Product Quenching / Extraction->Crude Product Purification (Distillation / Recrystallization / Chromatography) Purification (Distillation / Recrystallization / Chromatography) Crude Product->Purification (Distillation / Recrystallization / Chromatography) Purified Product Purified Product Purification (Distillation / Recrystallization / Chromatography)->Purified Product Spectroscopic Analysis (NMR, IR, MS) Spectroscopic Analysis (NMR, IR, MS) Purified Product->Spectroscopic Analysis (NMR, IR, MS) Quantitative Analysis (Yield, Purity) Quantitative Analysis (Yield, Purity) Purified Product->Quantitative Analysis (Yield, Purity) Data Interpretation Data Interpretation Spectroscopic Analysis (NMR, IR, MS)->Data Interpretation Structure Confirmation Structure Confirmation Data Interpretation->Structure Confirmation Performance Evaluation Performance Evaluation Quantitative Analysis (Yield, Purity)->Performance Evaluation

References

Analyzing Organic Acid Impurities in 2-Butynoic Acid: A Comparative Guide to Linearity and Limit of Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative analysis of analytical methodologies for quantifying organic acid impurities in 2-Butynoic acid, a key building block in pharmaceutical synthesis. We present a detailed examination of linearity and the limit of detection (LOD) for common organic acid impurities, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The choice of analytical technique for impurity profiling is critical and depends on factors such as the nature of the impurities, required sensitivity, and available instrumentation. Below is a summary of the performance of Ion Chromatography-Mass Spectrometry (IC-MS) in detecting various organic acid impurities within a this compound matrix.

Organic Acid ImpurityLinearity (R²)Limit of Detection (LOD)
Pyruvic Acid> 0.981 ppb
Lactic Acid> 0.981 ppb
Formic Acid> 0.981 ppb
Acetic Acid> 0.981 ppb
Propionic Acid> 0.981 ppb
Maleic Acid> 0.981 ppb
Malonic Acid> 0.981 ppb
Fumaric Acid> 0.981 ppb
Succinic Acid> 0.981 ppb
Glutaric Acid> 0.981 ppb
Adipic Acid> 0.981 ppb

Data synthesized from studies on the impurity analysis of this compound by ion chromatography-mass spectrometry.[1][2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the analysis of organic acid impurities in this compound using Ion Chromatography-Mass Spectrometry (IC-MS) and an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method.

Ion Chromatography-Mass Spectrometry (IC-MS) Protocol

This method is highly suitable for the direct analysis of small, polar organic acids.

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., deionized water) to a final concentration of 25 mg/L.

  • Prepare a series of calibration standards by spiking a mixed organic acid standard solution into the this compound matrix at concentrations ranging from 1 ppb to 500 ppb.[2]

  • Filter all solutions through a 0.22 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Instrument: Ion Chromatograph coupled to a Mass Spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable anion-exchange column (e.g., Dionex IonPac AS11-HC).

  • Mobile Phase: A potassium hydroxide (KOH) gradient.

  • Flow Rate: As per column manufacturer's recommendation.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Scan Mode: Selected Ion Monitoring (SIM) or full scan, depending on the objective.

  • Data Analysis: Peak areas of the organic acid impurities are plotted against their concentrations to determine linearity. The limit of detection is typically calculated as the concentration at which the signal-to-noise ratio is 3:1.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile organic acids, a derivatization step is required.

1. Sample Preparation and Derivatization:

  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in a suitable solvent.

  • Add an internal standard.

  • To form volatile derivatives, treat the sample with a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[3]

  • The mixture is then heated to ensure complete derivatization.

2. GC-MS Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Split or splitless, depending on the expected impurity concentration.

  • Oven Temperature Program: A programmed temperature ramp to separate the derivatized organic acids.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole or Ion Trap.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the experimental workflows.

experimental_workflow_ic_ms cluster_prep Sample Preparation cluster_analysis IC-MS Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve spike Spike Standards dissolve->spike filter Filter Sample spike->filter inject Inject into IC-MS filter->inject separate Anion-Exchange Separation inject->separate detect Mass Spectrometry Detection separate->detect linearity Determine Linearity (R²) detect->linearity lod Calculate LOD (S/N=3) linearity->lod

Caption: Workflow for IC-MS Analysis of Organic Acid Impurities.

experimental_workflow_gc_ms cluster_prep_gc Sample Preparation & Derivatization cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing weigh_gc Weigh this compound dissolve_gc Dissolve in Solvent weigh_gc->dissolve_gc derivatize Derivatize with BSTFA/TMCS dissolve_gc->derivatize inject_gc Inject into GC-MS derivatize->inject_gc separate_gc Capillary Column Separation inject_gc->separate_gc detect_gc Mass Spectrometry Detection separate_gc->detect_gc linearity_gc Determine Linearity (R²) detect_gc->linearity_gc lod_gc Calculate LOD linearity_gc->lod_gc

Caption: Workflow for GC-MS Analysis of Organic Acid Impurities.

References

A Comparative Guide to 2-Butynoic Acid: Unveiling its Advantages as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and fine chemical synthesis, the choice of molecular building blocks is paramount to achieving desired structural complexity, reactivity, and ultimately, function. Among the array of small carboxylic acids, 2-Butynoic acid (also known as tetrolic acid) emerges as a uniquely versatile synthon. Its rigid structure, conferred by the internal carbon-carbon triple bond, combined with the reactivity of a carboxylic acid, provides distinct advantages over structurally similar saturated or alkene-containing analogues.

This guide provides an objective comparison of this compound with other alternatives, supported by its applications in high-value synthesis and modern drug design methodologies.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences in saturation between this compound and its counterparts, such as Crotonic acid (the trans-alkene analogue) and Butyric acid (the saturated analogue), dictate their physical properties and reactivity profiles.

PropertyThis compoundCrotonic Acid ((E)-2-Butenoic Acid)
CAS Number 590-93-2[1][2]107-93-7[3]
Molecular Formula C₄H₄O₂[1][4]C₄H₆O₂[3][5]
Molecular Weight 84.07 g/mol [1][2]86.09 g/mol [3]
Appearance Light yellow or white crystalline powder/needles[1][6][7]Colorless needles or white prismatic crystals[3][8]
Melting Point 78-80 °C[1][2][9]70-73 °C[3]
Boiling Point 200-203 °C[1]185-189 °C[3]
Solubility Soluble in water, ethanol; slightly soluble in methanol and chloroform[1][7][9]Soluble in water and many organic solvents[3]

Core Advantage: The Synthetic Versatility of the Alkyne

The primary advantage of this compound lies in the rich and specific chemistry afforded by its alkyne functionality—a feature absent in building blocks like crotonic acid. This triple bond serves as a reactive handle for a variety of transformations that are central to constructing complex molecular architectures.[10][11]

Key Reaction Classes:
  • Cycloaddition Reactions: Unlike alkenes which typically participate in [4+2] cycloadditions (Diels-Alder reaction), the alkyne in this compound can readily undergo [3+2] dipolar cycloadditions. This provides a direct route to five-membered heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.

  • Synthesis of Heterocycles: It is a key synthon for a range of cyclic compounds. It is employed in the cycloacylation of phenols to produce flavones and chromones and is involved in cyclization reactions to form γ-butyrolactones.[1][2][6]

  • Controlled Reduction: The triple bond offers staged reduction capabilities. It can be selectively hydrogenated to form a (Z)-alkene (cis), an (E)-alkene (trans), or be fully reduced to the corresponding alkane. This level of control is crucial for stereospecific synthesis.

  • Intermediate for Complex Pharmaceuticals: this compound is a critical intermediate in the synthesis of high-value pharmaceuticals. Notably, it is used in the production of Acalabrutinib, a Bruton's tyrosine kinase (BTK) inhibitor for cancer therapy, and has been used as a reagent in the synthesis of BMS 911543, a potent JAK2 inhibitor.[1][6]

G main This compound sub1 [3+2] Cycloaddition main->sub1 sub2 Heterocycle Synthesis main->sub2 sub3 Controlled Reduction main->sub3 sub4 Pharmaceutical Intermediates main->sub4 prod1 Five-Membered Rings sub1->prod1 e.g., with azides, nitrones prod2 Flavones, Chromones, γ-Butyrolactones sub2->prod2 prod3 (Z)- or (E)-Alkenes sub3->prod3 e.g., Lindlar's cat., Na/NH3 prod4 Acalabrutinib, BMS 911543 sub4->prod4

Caption: Reaction pathways of this compound.

Application in Fragment-Based Drug Design (FBDD)

Fragment-Based Drug Design (FBDD) is a modern strategy for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target.[12] this compound is an excellent candidate for fragment libraries due to several key characteristics:

  • Low Molecular Weight: With a molecular weight of 84.07, it fits well within the typical fragment range (<250 Da).[13]

  • Structural Rigidity: The linear geometry of the alkyne provides a rigid scaffold, reducing the entropic penalty upon binding and offering clear vectors for chemical elaboration.

  • Functional Handles: It possesses two distinct points for modification: the carboxylic acid and the terminal methyl group of the alkyne. The carboxylic acid can be readily converted to amides or esters for linking, while the alkyne itself can be further functionalized.

The use of such rigid, well-defined fragments allows chemists to efficiently explore chemical space and "grow" or "link" initial hits into potent and selective drug candidates.[13][14][15]

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit-to-Lead Optimization Fragment Fragment Library (e.g., this compound) Screening Biophysical Screen (NMR, SPR, TSA) Fragment->Screening Hit Identified Hit (μM-mM Affinity) Screening->Hit Growing Fragment Growing Hit->Growing Linking Fragment Linking Hit->Linking Lead Potent Lead Compound (nM Affinity) Growing->Lead Linking->Lead

Caption: Workflow of Fragment-Based Drug Design.

Experimental Protocols

To provide practical context, the following section details a representative experimental protocol for the synthesis of this compound, a foundational procedure for its subsequent use.

Protocol 1: Synthesis of this compound

This procedure is based on the carbonation of sodium methylacetylide.[16]

Materials:

  • Liquid ammonia (1500 mL)

  • Iron(III) nitrate hydrate (small crystal)

  • Sodium metal (23 g, 1 mol)

  • Methylacetylene (propyne) (44-48 g, 1.1-1.2 mol)

  • Dry tetrahydrofuran (THF) (1000 mL)

  • Anhydrous ether (500 mL)

  • Dry carbon dioxide (gas)

  • Concentrated hydrochloric acid

  • Crushed ice

  • Hexane

Procedure:

  • Preparation of Sodium Amide: In a flask equipped for cooling and stirring, add 1500 mL of liquid ammonia and a crystal of iron(III) nitrate. Cool the flask and add sodium metal (23 g) in batches with vigorous stirring until the blue color disappears, indicating the formation of sodium amide.[16]

  • Formation of Sodium Methylacetylide: Bubble methylacetylene gas (44-48 g) rapidly into the stirred suspension. A gray precipitate of sodium methylacetylide will form.[16]

  • Ammonia Evaporation: Allow the ammonia to evaporate overnight under a slow stream of nitrogen. A warm water bath can be used to remove residual ammonia.[16]

  • Carbonation: Add 1000 mL of dry THF and 500 mL of anhydrous ether to the flask. With rapid stirring, pass a stream of dry carbon dioxide gas into the mixture. The reaction is typically continued for several hours or overnight until CO₂ absorption ceases.[6][16]

  • Work-up and Isolation:

    • Remove the solvent under reduced pressure.

    • Add 200 mL of water to dissolve the solid, and extract twice with 100 mL portions of ether to remove non-acidic impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify with a mixture of concentrated HCl and crushed ice.[6][16]

    • Continuously extract the acidified solution with ether for 24-36 hours.

  • Purification:

    • Evaporate the ether extract to yield the crude product as a tan solid. Dry the solid in a vacuum desiccator over sulfuric acid.

    • Recrystallize the crude product from boiling hexane. Decolorize with activated charcoal if necessary.

    • Collect the white needles of this compound by filtration and dry. The expected yield is 50-60%.[6][16]

Conclusion

This compound offers significant advantages over simpler building blocks like crotonic acid due to the unique and versatile reactivity of its alkyne functional group. Its ability to participate in specific cycloaddition reactions, serve as a precursor to a wide array of heterocycles, and allow for controlled, stereoselective reductions makes it an invaluable tool in organic synthesis. Furthermore, its role as a key intermediate in the production of blockbuster drugs like Acalabrutinib underscores its industrial relevance.[1] As drug discovery continues to evolve, the properties of this compound also position it as an ideal fragment for modern FBDD campaigns, ensuring its continued importance in the development of novel therapeutics.

References

Safety Operating Guide

Proper Disposal of 2-Butynoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 2-Butynoic acid must adhere to strict safety and disposal protocols due to its hazardous nature. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance.

Immediate Safety and Handling Precautions: this compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3] In case of contact, immediate medical attention is required.[2] Always handle this chemical within a well-ventilated area or a chemical fume hood.[2][4] Ensure that eyewash stations and safety showers are readily accessible.[2]

Personal Protective Equipment (PPE)

When handling this compound, wearing appropriate personal protective equipment is mandatory to prevent exposure.

PPE CategorySpecification
Eye/Face Protection Tight-sealing safety goggles and a face shield.[2][4]
Skin Protection Chemical-resistant gloves (inspect before use), and a lab coat or a complete suit protecting against chemicals.[1][2][4]
Respiratory Protection Use a NIOSH (US) or EN 143 (EU) approved respirator if dust or aerosols are generated.[1][4]
Spill Response Protocol

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1][4] Avoid creating dust.[1][4] Use personal protective equipment and sweep or shovel the spilled material into a suitable, closed container for disposal.[1][4] Do not let the product enter drains.[1][4]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1][4] Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[2]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials in a designated, properly labeled, and closed container.[4]

    • The container must be compatible with the chemical.

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste" and the chemical name, "this compound."[5]

    • Store the container in a designated satellite accumulation area (SAA), which should be a cool, dry, and well-ventilated space, away from incompatible materials.[2][5]

    • Incompatible materials include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2]

  • Arrange for Professional Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.[1][4]

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

  • Incineration:

    • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

Note on Neutralization: While neutralization of corrosive wastes can sometimes be performed onsite, it is only recommended for very small volumes and by trained personnel.[6] Given the hazardous nature of this compound, attempting to neutralize it without a thorough understanding of the reaction and proper safety measures is not advised. Disposal through a professional service is the safest option.

Disposal Workflow

cluster_0 Start: this compound Waste Generated cluster_1 Step 1: Collection & Segregation cluster_2 Step 2: Storage cluster_3 Step 3: Professional Disposal cluster_4 End: Final Disposition start Waste this compound collect Collect in a labeled, compatible container start->collect segregate Store away from incompatible materials (oxidizers, bases, etc.) collect->segregate storage Store in a designated Satellite Accumulation Area (SAA) segregate->storage contact Contact licensed hazardous waste disposal service storage->contact provide_sds Provide Safety Data Sheet (SDS) contact->provide_sds disposal Incineration by licensed facility provide_sds->disposal

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Butynoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Butynoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound (CAS No. 590-93-2), a corrosive solid that requires stringent safety protocols. Adherence to these procedures is critical to ensure personal safety and proper disposal.

Hazard Summary

This compound is classified as a hazardous chemical that causes severe skin burns and eye damage.[1][2][3] It is harmful if swallowed or inhaled and requires careful handling in a controlled environment.[4]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationGHS05DangerH314: Causes severe skin burns and eye damage.[2][3]
Serious Eye Damage/IrritationGHS05DangerH314: Causes severe skin burns and eye damage.[2][3]
Acute Toxicity (Oral)-WarningHarmful if swallowed.[4]
Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent any direct contact.

Body PartRequired PPESpecifications and Standards
Eyes/Face Safety glasses with side-shields and a face shield.Conforming to EN166 (EU) or NIOSH (US) approved standards.[1]
Skin Chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing.Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
Respiratory A NIOSH-approved respirator.For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]
Operational Plan: Step-by-Step Handling Protocol
  • Preparation :

    • Ensure a safety shower and eyewash station are readily accessible and in working order.[4]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[4][5]

    • Inspect all PPE for integrity before use.[1]

  • Handling :

    • Avoid all direct contact with the substance.[1]

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.[4]

    • Wash hands thoroughly after handling.[4][6]

    • Do not eat, drink, or smoke in the handling area.[4][6]

  • Storage :

    • Store in a cool, dry, and well-ventilated place.[1][4]

    • Keep the container tightly closed.[1][4]

    • Store in a designated corrosives area, away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4][5]

Emergency Procedures: First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][4]
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[2][4]
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]
Disposal Plan

Proper disposal of this compound and its contaminated packaging is crucial to prevent environmental contamination.

Waste TypeDisposal Method
Unused Product Offer surplus and non-recyclable solutions to a licensed disposal company.[1] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
Contaminated Packaging Dispose of as unused product in accordance with local, state, and federal regulations.[1]

Visual Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound prep Preparation ppe Don Appropriate PPE prep->ppe Verify safety equipment handling Chemical Handling ppe->handling Proceed to work area storage Secure Storage handling->storage After use spill Spill or Exposure handling->spill If incident occurs disposal Waste Disposal handling->disposal For used materials end End of Process storage->end Properly labeled and stored first_aid Administer First Aid spill->first_aid If personal exposure cleanup Spill Cleanup spill->cleanup If environmental spill disposal->end first_aid->end Seek medical attention cleanup->disposal Contain and collect waste

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.